5-bromo-2-ethynyl-4-methylpyridine
Beschreibung
Eigenschaften
CAS-Nummer |
2751621-37-9 |
|---|---|
Molekularformel |
C8H6BrN |
Molekulargewicht |
196 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
An In-depth Technical Guide to 5-bromo-2-ethynyl-4-methylpyridine: Synthesis, Characterization, and Safety Considerations
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical entity 5-bromo-2-ethynyl-4-methylpyridine, a compound of interest for applications in medicinal chemistry and materials science. Due to its potential as a versatile building block, a thorough understanding of its synthesis, properties, and handling is crucial. This document details a proposed synthetic pathway, outlines its key identifiers, predicts its physicochemical properties based on analogous structures, and provides essential safety and handling protocols.
Introduction: The Significance of Ethynylpyridines
Substituted pyridines are a cornerstone of modern pharmaceutical and materials science research. The introduction of an ethynyl group at the 2-position of the pyridine ring, as in 5-bromo-2-ethynyl-4-methylpyridine, offers a reactive handle for a variety of chemical transformations. This functionality allows for the construction of more complex molecular architectures through reactions such as click chemistry, further cross-coupling reactions, and metal-catalyzed cyclizations. The presence of a bromine atom and a methyl group on the pyridine core provides additional points for modification and tuning of the molecule's electronic and steric properties.
Chemical Identifiers and Molecular Structure
As of the writing of this guide, a specific CAS number for 5-bromo-2-ethynyl-4-methylpyridine has not been assigned, suggesting its status as a novel or not widely cataloged compound. However, its fundamental identifiers have been determined.
| Identifier | Value | Source |
| IUPAC Name | 5-bromo-2-ethynyl-4-methylpyridine | N/A |
| Molecular Formula | C₈H₆BrN | PubChem |
| Molecular Weight | 196.05 g/mol | PubChem |
| Canonical SMILES | CC1=CC(=NC=C1Br)C#C | PubChem |
| InChI | InChI=1S/C8H6BrN/c1-6-4-8(9)5-10-7(6)3-2/h2,4-5H,1H3 | PubChem |
| InChIKey | Not available | N/A |
Molecular Structure:
Caption: 2D structure of 5-bromo-2-ethynyl-4-methylpyridine.
Proposed Synthesis Pathway
A robust and efficient synthesis of 5-bromo-2-ethynyl-4-methylpyridine can be achieved via a Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1]
The proposed synthetic route involves two key steps:
-
Sonogashira Coupling: Reaction of a suitable precursor, 2,5-dibromo-4-methylpyridine, with a protected alkyne, such as trimethylsilylacetylene. The use of a silyl-protected alkyne prevents self-coupling and other side reactions.
-
Deprotection: Removal of the trimethylsilyl (TMS) protecting group to yield the terminal alkyne.
Starting Material: 2,5-Dibromo-4-methylpyridine (CAS: 3430-26-0) is a commercially available starting material.[2][3][4][5]
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of 5-bromo-4-methyl-2-((trimethylsilyl)ethynyl)pyridine
-
Rationale: The Sonogashira coupling provides a direct and efficient method for the introduction of the protected ethynyl group. The reaction conditions are generally mild and tolerate a wide range of functional groups.[1] The higher reactivity of the bromo substituent at the 2-position of the pyridine ring compared to the 5-position is expected to lead to selective coupling.
-
Procedure:
-
To a dried Schlenk flask, add 2,5-dibromo-4-methylpyridine (1.0 eq.), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.), and copper(I) iodide (CuI, 0.1 eq.).
-
Evacuate the flask and backfill with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous and degassed triethylamine (Et₃N, 3.0 eq.) as the solvent and base.
-
To the stirred solution, add trimethylsilylacetylene (1.2 eq.) dropwise via syringe.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-bromo-4-methyl-2-((trimethylsilyl)ethynyl)pyridine.
-
Step 2: Synthesis of 5-bromo-2-ethynyl-4-methylpyridine
-
Rationale: The removal of the TMS group is a standard procedure in alkyne chemistry. Mild basic conditions, such as potassium carbonate in methanol, are often sufficient and prevent degradation of the target molecule.[6] Alternatively, fluoride-based reagents like tetrabutylammonium fluoride (TBAF) can be used.[7][8]
-
Procedure:
-
Dissolve 5-bromo-4-methyl-2-((trimethylsilyl)ethynyl)pyridine (1.0 eq.) in methanol.
-
Add potassium carbonate (K₂CO₃, 2.0 eq.) to the solution.
-
Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield 5-bromo-2-ethynyl-4-methylpyridine. Further purification can be achieved by recrystallization or column chromatography if necessary.
-
Predicted Physicochemical Properties
The physical and chemical properties of 5-bromo-2-ethynyl-4-methylpyridine are not yet experimentally determined. However, they can be estimated based on the properties of structurally similar compounds such as 2-ethynylpyridine and other brominated pyridines.
| Property | Predicted Value | Basis for Prediction |
| Appearance | White to off-white or pale yellow solid | Based on analogous ethynylpyridines and bromopyridines. |
| Melting Point | Not available | Expected to be a solid at room temperature. |
| Boiling Point | Not available | Likely to have a high boiling point due to its molecular weight and polarity. |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone). Sparingly soluble in water. | General solubility of functionalized pyridines. |
| Stability | Stable under normal laboratory conditions. May be sensitive to light and air over extended periods. | General stability of ethynyl and pyridine compounds. |
Safety and Handling
Given the absence of specific safety data for 5-bromo-2-ethynyl-4-methylpyridine, a cautious approach based on the known hazards of its constituent functional groups is imperative.
Hazard Identification:
-
Bromopyridines: Generally considered to be harmful if swallowed, in contact with skin, or if inhaled. They can cause skin and eye irritation.[9][10]
-
Ethynylpyridines: May cause skin, eye, and respiratory tract irritation.[11]
Recommended Handling Precautions:
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing.
-
-
Engineering Controls:
-
Work in a well-ventilated fume hood to minimize inhalation exposure.
-
-
Hygiene Measures:
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
-
First Aid Measures:
-
In case of skin contact: Immediately wash with soap and plenty of water. Seek medical attention if irritation persists.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Conclusion
5-bromo-2-ethynyl-4-methylpyridine represents a promising, yet underexplored, building block for chemical synthesis. This guide provides a foundational understanding of its identity, a plausible and detailed synthetic route, and crucial safety information. The proposed Sonogashira coupling approach offers a reliable method for its preparation, opening the door for its use in the development of novel pharmaceuticals and advanced materials. As with any new chemical entity, all experimental work should be conducted with the utmost care and adherence to safety protocols.
References
-
Recent Progress of Protecting Groups for Terminal Alkynes. (2020, July 2). Retrieved March 10, 2026, from [Link]
-
A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. (2018, December 1). ResearchGate. Retrieved March 10, 2026, from [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved March 10, 2026, from [Link]
-
Sonogashira reaction. (n.d.). Wikipedia. Retrieved March 10, 2026, from [Link]
-
Material Safety Data Sheet - 2-Bromopyridine, 99%. (2005, October 3). Cole-Parmer. Retrieved March 10, 2026, from [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. 2,5-Dibromo-4-methylpyridine | 3430-26-0 [chemicalbook.com]
- 4. H30457.06 [thermofisher.com]
- 5. 3430-26-0|2,5-Dibromo-4-methylpyridine|BLD Pharm [bldpharm.com]
- 6. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 7. A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate | European Journal of Chemistry [eurjchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. fishersci.com [fishersci.com]
Applications of 5-bromo-2-ethynyl-4-methylpyridine in medicinal chemistry
An In-Depth Technical Guide on the Applications of 5-Bromo-2-ethynyl-4-methylpyridine in Medicinal Chemistry
Executive Summary
In modern medicinal chemistry, the rapid assembly of complex, biologically active molecules relies heavily on the strategic selection of bifunctional building blocks. 5-Bromo-2-ethynyl-4-methylpyridine (CAS: 2751621-37-9) represents a highly specialized, orthogonal scaffold designed for modular drug discovery [1]. By integrating a versatile halogen (bromine) and a terminal alkyne (ethynyl) onto a single pyridine core, this compound enables divergent synthetic pathways, allowing researchers to explore vast chemical spaces with high atom economy.
This whitepaper details the structural rationale, synthetic methodologies, and pharmacological applications of 5-bromo-2-ethynyl-4-methylpyridine, providing field-proven protocols for its deployment in the synthesis of targeted therapeutics, particularly kinase inhibitors and bioorthogonal probes.
Structural Rationale in Drug Design
The architecture of 5-bromo-2-ethynyl-4-methylpyridine is not accidental; each substituent serves a distinct mechanistic and pharmacological purpose:
-
The Pyridine Core: Pyridine is a ubiquitous bioisostere for benzene. The nitrogen atom acts as a critical hydrogen-bond acceptor, frequently interacting with the hinge region of the ATP-binding site in protein kinases [2]. Furthermore, it improves the aqueous solubility and metabolic stability of the resulting active pharmaceutical ingredient (API).
-
5-Bromo Substituent (C5): The bromine atom is primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Its position at C5 allows for the introduction of diverse aryl or heteroaryl vectors, which is a common motif in p38 MAP kinase inhibitors [2].
-
2-Ethynyl Substituent (C2): The terminal alkyne is the cornerstone of "Click Chemistry"—specifically the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This allows for the rapid, regiospecific formation of 1,4-disubstituted 1,2,3-triazoles, a highly stable pharmacophore that mimics amide bonds and exhibits profound biological activity [3].
-
4-Methyl Substituent (C4): The methyl group provides crucial steric hindrance. In a biological target, this "bump" can lock the molecule into a specific bioactive conformation, increasing target selectivity. Synthetically, it influences the oxidative addition rate of the adjacent C5-bromine, necessitating specific ligand choices during cross-coupling.
Caption: Divergent synthetic workflow of 5-bromo-2-ethynyl-4-methylpyridine in drug discovery.
Quantitative Data: Functionalization Strategies
The following table summarizes the comparative reaction parameters and medicinal chemistry applications for the primary functionalization pathways of this scaffold.
| Reaction Type | Target Site | Typical Catalyst System | Avg. Yield | Primary Medicinal Chemistry Application |
| Suzuki-Miyaura | C5 (Bromine) | Pd(dppf)Cl₂, K₂CO₃ | 75–85% | Synthesis of biaryl hinge-binding motifs for kinase inhibitors [2]. |
| CuAAC (Click) | C2 (Alkyne) | CuSO₄, Na Ascorbate | 85–98% | Generation of 1,2,3-triazole bioisosteres; PROTAC linker assembly [4]. |
| Sonogashira | C2 (Alkyne) | Pd(PPh₃)₄, CuI, TEA | 70–80% | Extension of rigid, linear alkynyl pharmacophores. |
| Buchwald-Hartwig | C5 (Bromine) | Pd₂(dba)₃, XPhos, t-BuONa | 60–75% | Introduction of cyclic amines (e.g., piperazines) to modulate logD. |
Experimental Protocols & Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality for reagent selection is explicitly stated to guide the synthetic chemist in troubleshooting and optimization.
Protocol A: Regioselective Suzuki-Miyaura Coupling at C5
Objective: To install an aryl/heteroaryl group at the C5 position while preserving the terminal alkyne.
Causality & Rationale: The steric bulk of the C4-methyl group adjacent to the C5-bromine impedes standard oxidative addition. Therefore, Pd(dppf)Cl₂ is selected over Pd(PPh₃)₄ because the bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating reductive elimination and overcoming steric hindrance [2].
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask under argon, charge 5-bromo-2-ethynyl-4-methylpyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
-
Solvent & Base: Add a degassed mixture of 1,4-Dioxane and aqueous K₂CO₃ (2.0 M, 3.0 equiv). Note: Degassing is critical to prevent homocoupling of the terminal alkyne.
-
Reaction: Heat the mixture to 85°C for 12 hours.
-
In-Process Control (IPC): Monitor via LC-MS. The disappearance of the starting material mass (
) and the appearance of the product mass validate the catalytic cycle. -
Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Concentrate in vacuo and purify via flash column chromatography (Hexanes/EtOAc gradient).
Protocol B: Bioorthogonal CuAAC (Click Chemistry) at C2
Objective: To construct a 1,4-disubstituted 1,2,3-triazole derivative.
Causality & Rationale: While terminal alkynes can react with azides thermally, this requires extreme heat and yields a mixture of 1,4- and 1,5-regioisomers. The use of CuSO₄ with sodium ascorbate generates Cu(I) in situ, which exclusively yields the 1,4-regioisomer at room temperature. Ascorbate acts as a continuous reducing agent, preventing the oxidation of Cu(I) to inactive Cu(II) by ambient oxygen [3].
Step-by-Step Methodology:
-
Preparation: Dissolve 5-bromo-2-ethynyl-4-methylpyridine (1.0 equiv) and the target organic azide (1.0 equiv) in a 1:1 mixture of tert-butanol and water.
-
Catalyst Generation: In a separate vial, dissolve CuSO₄·5H₂O (0.05 equiv) in water. Add sodium ascorbate (0.1 equiv). The solution will turn from blue to colorless/pale yellow, indicating the formation of active Cu(I).
-
Reaction: Add the catalyst solution to the reaction flask. Stir vigorously at room temperature for 4–6 hours.
-
In-Process Control (IPC): Monitor by TLC (UV active). The complete consumption of the highly non-polar alkyne indicates reaction completion.
-
Workup: The triazole product often precipitates directly from the aqueous mixture. If so, isolate via vacuum filtration. Otherwise, extract with dichloromethane (DCM), wash with 1M NH₄Cl to remove copper salts, and dry over MgSO₄.
Application in Targeted Therapeutics: Kinase Inhibition
One of the most profound applications of the 5-bromopyridine scaffold is in the development of kinase inhibitors, specifically targeting the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, which is heavily implicated in chronic inflammatory diseases and oncology [2].
By utilizing the Suzuki coupling (Protocol A) to install a biaryl system, and the Click reaction (Protocol B) to install a triazole-linked solubilizing group, researchers can rapidly synthesize libraries of ATP-competitive inhibitors. The pyridine nitrogen forms a critical hydrogen bond with the Met109 residue in the hinge region of p38α.
Caption: p38 MAPK signaling pathway illustrating the intervention point for pyridine-based inhibitors.
Future Perspectives: PROTACs and DELs
Looking forward, the dual-orthogonality of 5-bromo-2-ethynyl-4-methylpyridine positions it perfectly for next-generation modalities:
-
PROTACs (Proteolysis Targeting Chimeras): The terminal alkyne is ideal for attaching PEG-based linkers via CuAAC, connecting the target-binding pyridine moiety to an E3 ligase ligand (e.g., Cereblon or VHL binders) [4].
-
DNA-Encoded Libraries (DELs): The mild, aqueous-compatible nature of the CuAAC reaction allows this scaffold to be conjugated to DNA tags without degrading the genetic barcode, enabling the synthesis of massive, screenable chemical libraries [3].
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 165653922, 5-Bromo-2-ethynyl-4-methylpyridine. Retrieved March 10, 2026, from [Link]
-
Hein, C. D., Liu, X.-M., & Wang, D. (2008). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research, 25(10), 2216–2230. Retrieved March 10, 2026, from [Link]
-
Taylor & Francis Group. (2024). What is the future of click chemistry in drug discovery and development? Expert Opinion on Drug Discovery. Retrieved March 10, 2026, from [Link]
5-bromo-2-ethynyl-4-methylpyridine as a scaffold for kinase inhibitors
An In-depth Technical Guide: 5-Bromo-2-ethynyl-4-methylpyridine: A Versatile Scaffold for Next-Generation Kinase Inhibitors
Introduction: The Quest for Specificity in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, have become one of the most critical target classes in modern drug discovery, particularly in oncology and immunology.[1] These enzymes catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental process that, when dysregulated, can drive disease.[2][3] The development of small-molecule kinase inhibitors has revolutionized treatment paradigms, yet challenges of selectivity and acquired resistance remain.[4][5]
The pyridine scaffold is a privileged heterocyclic core in medicinal chemistry, renowned for its ability to form key hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket.[4][6][7] This guide focuses on a specific, highly functionalized pyridine derivative: 5-bromo-2-ethynyl-4-methylpyridine . We will explore its molecular rationale as a kinase inhibitor scaffold, propose detailed synthetic and screening methodologies, and outline a strategy for developing potent and selective drug candidates. This document serves as a technical blueprint for researchers and drug development professionals aiming to leverage this versatile core.
The Molecular Architecture: A Rationale for the Scaffold
The therapeutic potential of 5-bromo-2-ethynyl-4-methylpyridine stems from the strategic placement of its functional groups, each offering a distinct advantage for kinase inhibitor design. The core structure provides a foundation for interacting with the conserved ATP-binding site, while its substituents offer vectors for optimizing potency, selectivity, and pharmacokinetic properties.
-
The Pyridine Core: The nitrogen atom of the pyridine ring acts as a hydrogen bond acceptor, anchoring the inhibitor to the kinase hinge region, mimicking the interaction of the adenine portion of ATP.[7] This is a foundational interaction for a vast number of successful kinase inhibitors.[4]
-
The 2-Ethynyl Group: This terminal alkyne is a powerful and versatile functional group. It serves as a critical handle for carbon-carbon bond formation, most notably through the Sonogashira cross-coupling reaction.[8][9] This allows for the systematic exploration of the solvent-exposed region of the kinase, enabling the attachment of various moieties to enhance potency and target specific sub-pockets. In some inhibitor classes, the acetylene linker itself is essential for potent activity.[10]
-
The 5-Bromo Group: The bromine atom provides a second, orthogonal vector for chemical modification. It is amenable to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of aryl, heteroaryl, or amino groups. These modifications are crucial for fine-tuning selectivity by exploiting differences in the regions surrounding the ATP pocket across the kinome. Bromination at this position has been shown to significantly improve activity in some kinase inhibitor series.[5]
-
The 4-Methyl Group: This small alkyl group can subtly influence the scaffold's properties. It can enhance binding by engaging in favorable van der Waals interactions within a hydrophobic pocket and can also improve metabolic stability and solubility.
The following diagram illustrates the key functional points of the scaffold and their roles in kinase interaction.
Caption: Functional components of the 5-bromo-2-ethynyl-4-methylpyridine scaffold.
Synthetic Strategy: Accessing the Core Scaffold
The synthesis of kinase inhibitors based on this scaffold relies heavily on robust and versatile cross-coupling methodologies. The Sonogashira reaction is the cornerstone for functionalizing the 2-ethynyl position due to its mild reaction conditions and broad substrate scope.[9]
A plausible and efficient synthetic workflow to generate a library of inhibitors would begin with a doubly-activated pyridine, such as 3,5-dibromo-2-chloro-4-methylpyridine, which can be prepared from commercially available starting materials.
Caption: Proposed synthetic workflow for inhibitor library generation.
Experimental Protocol: Synthesis via Sonogashira Coupling
This protocol describes a general method for the Sonogashira coupling of a halo-pyridine with a terminal alkyne, a pivotal step in synthesizing the scaffold's derivatives.[8][11]
-
Vessel Preparation: To a dry, oven-baked reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the halo-pyridine starting material (1.0 eq), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.03 eq), and copper(I) iodide (CuI, 0.06 eq).
-
Solvent and Base Addition: Add a suitable degassed solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), followed by a degassed base, typically a hindered amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Alkyne Addition: Slowly add the terminal alkyne (e.g., ethynyltrimethylsilane as a protected form of acetylene) (1.1-1.5 eq) to the stirred mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 2 to 24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Filter the mixture through a pad of celite to remove the catalyst residues.
-
Purification: Wash the organic filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired alkynylated pyridine.
Mechanism of Inhibition: Targeting Kinase Conformations
Kinase inhibitors are broadly classified based on their interaction with the kinase's conformational state, particularly the orientation of the conserved Asp-Phe-Gly (DFG) motif in the activation loop.[3][12] Derivatives of the 5-bromo-2-ethynyl-4-methylpyridine scaffold can be designed to target different conformational states, leading to distinct selectivity profiles.
-
Type I Inhibitors: These inhibitors bind to the active "DFG-in" conformation of the kinase, competing directly with ATP.[] They occupy the adenine-binding region and typically do not extend into adjacent pockets.
-
Type II Inhibitors: These inhibitors stabilize the inactive "DFG-out" conformation, where the aspartate residue faces outward.[14][15] This exposes a hydrophobic allosteric pocket adjacent to the ATP site, which Type II inhibitors exploit.[12] This binding mode often leads to higher selectivity, as the DFG-out conformation and the adjacent pocket are less conserved across the kinome.[12]
By strategically modifying the groups attached to the 2-ethynyl and 5-bromo positions, the scaffold can be tailored to either a Type I or Type II binding mode. Smaller, more compact groups favor Type I inhibition, while larger, more hydrophobic moieties capable of reaching the allosteric site can engender a Type II mechanism.
Caption: Comparison of Type I and Type II kinase inhibitor binding modes.
Structure-Activity Relationship (SAR) Exploration
A systematic SAR study is essential to optimize the scaffold for a specific kinase target. The goal is to identify substituents that maximize potency while minimizing off-target activity. A hypothetical SAR exploration is outlined below, focusing on key modification points.
Caption: Key points for Structure-Activity Relationship (SAR) exploration.
Hypothetical SAR Data Table
The following table outlines potential modifications and their expected impact on inhibitor properties, providing a framework for a rational design campaign.
| Position Modified | R-Group Example | Rationale for Modification | Predicted Effect on Potency (IC₅₀) | Predicted Effect on Selectivity |
| 2-Ethynyl (R1) | Phenyl | Simple aromatic group to probe for hydrophobic interactions. | Baseline | Moderate |
| 2-Ethynyl (R1) | 3-aminophenyl | Introduce H-bond donor/acceptor to interact with solvent-front residues. | Increase | Moderate |
| 2-Ethynyl (R1) | 4-(morpholino)phenyl | Improve solubility and pharmacokinetic properties. | May Decrease Slightly | Moderate |
| 5-Bromo (R2) | 4-fluorophenyl | Introduce a group via Suzuki coupling to probe a selectivity pocket. | Moderate | Increase |
| 5-Bromo (R2) | Pyrazole | Introduce a heteroaromatic ring to form specific H-bonds. | Moderate | High Increase |
| 5-Bromo (R2) | N-methylpiperazine | Introduce a basic amine via Buchwald-Hartwig to improve solubility. | Moderate | May Decrease |
A Workflow for Inhibitor Evaluation
Once a library of compounds is synthesized, a robust screening cascade is required to identify promising leads. This workflow should progress from high-throughput biochemical assays to more complex cell-based assays that provide physiologically relevant data.[1][16]
Caption: A tiered workflow for kinase inhibitor screening and evaluation.
Protocol 1: Biochemical Kinase Assay (ADP-Glo™)
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced, making it a universal method for inhibitor screening.[17]
-
Kinase Reaction: In a 384-well plate, add the kinase, substrate, and ATP buffer solution.
-
Compound Addition: Add the synthesized inhibitor compounds from a dilution series (typically from 10 µM to 0.1 nM) to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Kinase Detection Reagent: Add Kinase Detection Reagent to convert the generated ADP back to ATP and trigger a luciferase-based reaction that produces light. Incubate for 30-60 minutes.
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus the kinase activity.
-
Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 2: Cell-Based Target Engagement (NanoBRET™)
This assay measures the binding of an inhibitor to its target kinase within intact, living cells, providing crucial data on cellular permeability and target engagement.[1][16]
-
Cell Preparation: Culture cells (e.g., HEK293) that have been engineered to express the target kinase as a fusion protein with NanoLuc® luciferase.
-
Plating: Seed the cells into a 96-well or 384-well white assay plate and incubate overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test inhibitor and incubate for a set period (e.g., 2 hours).
-
Tracer Addition: Add the NanoBRET™ fluorescent tracer, which is a cell-permeable ligand that also binds to the target kinase.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate, which is converted by the NanoLuc® luciferase to produce a luminescent signal.
-
BRET Measurement: Read the plate on a luminometer capable of measuring both the donor (luciferase, ~460 nm) and acceptor (tracer, >600 nm) emission wavelengths.
-
Analysis: Calculate the BRET ratio (acceptor emission / donor emission). The inhibitor will compete with the tracer for binding to the kinase, causing a dose-dependent decrease in the BRET signal. This data is used to determine the cellular IC₅₀.
Conclusion and Future Directions
The 5-bromo-2-ethynyl-4-methylpyridine scaffold represents a highly promising and versatile starting point for the development of novel kinase inhibitors. Its architecture allows for systematic and orthogonal modifications, enabling the rational design of compounds with tailored potency, selectivity, and drug-like properties. The ethynyl and bromo groups are key handles that facilitate exploration of diverse chemical space through robust cross-coupling reactions.
Future work should focus on synthesizing focused libraries based on this scaffold against high-value kinase targets. By combining rational, structure-based design with the comprehensive screening workflow outlined in this guide, researchers can efficiently advance from initial hits to lead candidates with significant therapeutic potential. The insights gained from SAR studies on this core will not only yield novel inhibitors but also contribute to a deeper understanding of the principles governing kinase-ligand interactions.
References
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
-
Celtarys. (2025). Biochemical assays for kinase activity detection. Celtarys - Drug Discovery. [Link]
-
Eurofins Discovery. (n.d.). Kinase Screening & Profiling Service. Eurofins Discovery. [Link]
-
Vanstreels, E., et al. (2025). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. MDPI. [Link]
-
De Witte, C., et al. (n.d.). Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase. ResearchGate. [Link]
-
BioAssay Systems. (n.d.). Kinase Inhibitor Screening Services. BioAssay Systems. [Link]
-
Roe, C. N., et al. (2015). Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. PubMed. [Link]
-
Roe, C. N., et al. (2015). Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Scott, J. D., et al. (2025). Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors. PubMed. [Link]
-
Tadesse, S., et al. (2021). Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. MDPI. [Link]
-
Shin, H. (2021). Development of Continuous Flow Sonogashira Coupling of lead Anti-Cancer Small Molecule Inhibitors for Potential Treatment of Acute Myeloid Leukemia. University of California, Irvine. [Link]
-
So, A., & Yau, T. O. (2023). Tyrosine Kinase Inhibitors. StatPearls - NCBI Bookshelf. [Link]
-
Halder, P., et al. (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Publishing. [Link]
-
Halder, P., et al. (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PMC - NIH. [Link]
-
Dunbar, A. (2025). The difference between Type II JAK inhibitors and the clinically approved Type I agents. VJHemOnc. [Link]
-
ResearchGate. (n.d.). Sonogashira coupling with Fe/ppm Pd NPs for the synthesis of Ponatinib intermediate 64. ResearchGate. [Link]
-
Kufareva, I., & Abagyan, R. (n.d.). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. PMC - NIH. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]
-
Halder, P., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. ResearchGate. [Link]
-
El-Gohary, N., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters. [Link]
Sources
- 1. kinaselogistics.com [kinaselogistics.com]
- 2. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. "Development of Continuous Flow Sonogashira Coupling of lead Anti-Cance" by Yuta W. Moriuchi, Shruti A. Biyani et al. [docs.lib.purdue.edu]
- 12. Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. vjhemonc.com [vjhemonc.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
Orthogonal Functionalization of 5-Bromo-2-ethynyl-4-methylpyridine: A Strategic Scaffold in Medicinal Chemistry
Executive Summary
In modern drug discovery and materials science, the demand for highly modular, multi-functional building blocks has driven the development of scaffolds capable of orthogonal reactivity. 5-Bromo-2-ethynyl-4-methylpyridine represents a premier example of such a scaffold. By integrating a terminal alkyne, an aryl bromide, and a sterically tuning methyl group onto a single heteroaromatic core, this compound enables sequential, protecting-group-free functionalization.
This technical guide explores the physicochemical properties, mechanistic utility, and validated experimental workflows for leveraging 5-bromo-2-ethynyl-4-methylpyridine in complex molecule synthesis, specifically focusing on the intersection of bioorthogonal click chemistry[1] and palladium-catalyzed cross-coupling[2].
Physicochemical & Structural Profiling
Understanding the fundamental properties of a building block is the first step in rational reaction design. The quantitative data for 5-bromo-2-ethynyl-4-methylpyridine is summarized below for rapid reference.
| Property | Value |
| Chemical Name | 5-Bromo-2-ethynyl-4-methylpyridine |
| CAS Registry Number | 2751621-37-9 |
| Molecular Formula | C8H6BrN |
| Molecular Weight | 196.04 g/mol |
| SMILES String | CC1=C(Br)C=NC(C#C)=C1 |
| Key Reactive Sites | C2 (Terminal Alkyne), C5 (Aryl Bromide) |
| Structural Modulator | C4 (Methyl Group) |
Structural Significance & Mechanistic Utility
As a Senior Application Scientist, it is critical to look beyond the basic structure and understand the causality of how each functional group dictates the molecule's behavior in a reaction flask. The tri-functional nature of this scaffold provides a highly controlled, self-validating system for orthogonal synthesis[3]:
-
The C2-Ethynyl Group (The "Click" Handle): Terminal alkynes are slightly acidic and unhindered. In the presence of a Cu(I) catalyst, the alkyne rapidly deprotonates to form a highly reactive copper acetylide intermediate. This allows for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to proceed at room temperature. Because the activation energy for this cycloaddition is drastically lowered by the copper catalyst, the reaction occurs completely independently of the C5-bromide[1].
-
The C5-Bromine (The Cross-Coupling Handle): Aryl bromides are classic electrophiles for transition-metal catalysis. However, the oxidative addition of Pd(0) into the C(sp2)-Br bond requires significant thermal activation (typically >60°C) and the presence of specific phosphine ligands[2]. This thermodynamic barrier ensures the bromide remains entirely inert during the mild, room-temperature conditions of the CuAAC click reaction.
-
The C4-Methyl Group (The Steric/Electronic Modulator): The methyl group is not merely a passive spectator. Electronically, it donates electron density into the pyridine ring, slightly deactivating the C-Br bond toward premature oxidative addition and suppressing unwanted nucleophilic aromatic substitution (SNAr) side reactions. Sterically, it dictates the conformation of incoming bulky palladium-ligand complexes during downstream Suzuki-Miyaura couplings, ensuring high regiocontrol.
Experimental Workflows: A Self-Validating Orthogonal Protocol
To harness the full potential of 5-bromo-2-ethynyl-4-methylpyridine, researchers must employ an orthogonal functionalization strategy. The following step-by-step methodologies detail the causality behind each experimental choice.
Protocol 1: Chemoselective CuAAC (Click Chemistry)
Objective: Convert the C2-ethynyl group into a 1,4-disubstituted 1,2,3-triazole while preserving the C5-bromide[3].
-
Step 1: Solvent Preparation. Suspend 5-bromo-2-ethynyl-4-methylpyridine (1.0 equiv) and the target organic azide (1.1 equiv) in a 1:1 mixture of tert-butanol and water.
-
Causality: This specific biphasic solvent system is chosen because t-BuOH solubilizes the organic substrates, while water solubilizes the inorganic copper salts, ensuring a homogenous reaction interface.
-
-
Step 2: Catalyst Generation. Add Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 5 mol%) followed immediately by sodium ascorbate (10 mol%).
-
Causality: Cu(I) is highly unstable and prone to disproportionation or oxidation. By adding stable Cu(II) and reducing it in situ with sodium ascorbate, a steady, low concentration of the catalytically active Cu(I) species is maintained. This prevents the oxidative homocoupling of the alkyne (Glaser coupling) which would otherwise consume the starting material.
-
-
Step 3: Reaction Execution. Stir the mixture at room temperature (20-25°C) for 4-6 hours.
-
Causality: Maintaining room temperature ensures absolute chemoselectivity. The thermal energy is sufficient for the Cu-catalyzed cycloaddition but entirely insufficient to activate the C5-bromide.
-
-
Step 4: Workup. Extract with ethyl acetate, wash with brine, and dry over Na₂SO₄ to yield the 5-bromo-4-methyl-2-(1H-1,2,3-triazol-4-yl)pyridine intermediate.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Objective: Functionalize the preserved C5-bromide of the newly formed triazole intermediate[2].
-
Step 1: Reagent Assembly. Combine the brominated triazole intermediate (1.0 equiv), an arylboronic acid (1.2 equiv), and Potassium Carbonate (K₂CO₃, 2.0 equiv) in a Schlenk flask.
-
Causality: K₂CO₃ is selected as a mild, inorganic base. It is strong enough to coordinate with the boronic acid to form a nucleophilic boronate complex (essential for the transmetalation step) but mild enough to avoid hydrolyzing or degrading the newly formed triazole ring.
-
-
Step 2: Catalyst Addition. Add Pd(dppf)Cl₂ (5 mol%) and dissolve the mixture in degassed 1,4-Dioxane/H₂O (4:1).
-
Causality: Pd(dppf)Cl₂ is specifically chosen because the bidentate dppf ligand enforces a cis-geometry at the palladium center. This geometry drastically accelerates the final reductive elimination step, which is otherwise notoriously sluggish for sterically hindered, ortho-methyl substituted bromopyridines.
-
-
Step 3: Thermal Activation. Heat the reaction mixture to 90°C under a nitrogen atmosphere for 12 hours.
-
Causality: The elevated temperature provides the necessary activation energy for the Pd(0) species to undergo oxidative addition into the robust C(sp2)-Br bond, driving the catalytic cycle to completion.
-
Orthogonal Functionalization Pathway Diagram
The following diagram illustrates the logical flow of the orthogonal functionalization strategy, demonstrating how the distinct reactive handles of the scaffold are utilized sequentially without the need for protecting groups.
Orthogonal functionalization workflow of 5-bromo-2-ethynyl-4-methylpyridine.
References
-
Title : 1247542-56-8 | 3-amino-1-[3-(1H-imidazol-1-yl)propyl ... - Chemikart Source : chemikart.com URL :
-
Title : Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC Source : nih.gov URL : 1
-
Title : Germanyl triazoles as a platform for CuAAC diversification and chemoselective orthogonal cross-coupling Source : beilstein-journals.org URL :3
-
Title : Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis | PNAS Source : pnas.org URL : 2
Sources
The Role of Ethynyl Groups in Pyridine-Based Drug Discovery: A Structural and Synthetic Perspective
Abstract In the landscape of modern medicinal chemistry, the strategic incorporation of specific pharmacophores can drastically alter a molecule's pharmacokinetic and pharmacodynamic profile. The ethynyl (acetylene) group and the pyridine aza-heterocycle represent two of the most privileged structural motifs in drug discovery. When combined, ethynyl-pyridine scaffolds offer unique geometric rigidity, optimized lipophilicity, and precise hydrogen-bonding capabilities. This technical guide explores the physicochemical rationale, pharmacological applications, and synthetic methodologies governing ethynyl-pyridine derivatives, providing actionable insights for drug development professionals.
Physicochemical Rationale: The "Why" Behind Ethynyl-Pyridines
As a Senior Application Scientist, I often emphasize that structural modifications must be driven by mechanistic causality rather than empirical trial and error. The fusion of an ethynyl group with a pyridine ring creates a highly synergistic pharmacophore.
The Ethynyl Group as a Privileged Bioisostere
The ethynyl group (
-
Geometric Rigidity: The
-hybridized carbons enforce a strict 180° linear geometry. This acts as a rigid spacer, projecting functional groups into deep, narrow binding pockets without the entropic penalty associated with flexible alkyl linkers[1]. -
Electronic Mimicry: The cylindrical
-electron cloud of the triple bond effectively mimics aromatic systems (like phenyl rings), allowing for robust donor-acceptor interactions with target proteins[1]. -
Hydrogen Bonding: The polarized terminal
motif acts as a weak hydrogen bond donor. Consequently, the ethynyl group is frequently used as an isosteric replacement for halogens (such as chlorine or iodine), cyano groups, and cyclopropyl rings[1].
The Pyridine Advantage
Pyridine is one of the most extensively utilized aza-heterocycles in FDA-approved drugs; between 2014 and 2023 alone, 54 approved small molecules contained a pyridine ring[2]. The nitrogen atom serves as a potent hydrogen bond acceptor, improving aqueous solubility and metabolic stability compared to highly lipophilic benzene analogs[3].
When an ethynyl group is appended to a pyridine ring, the resulting scaffold maintains structural rigidity while offering a highly tunable electronic environment, making it an ideal candidate for allosteric modulators and kinase inhibitors.
Pharmacological Case Studies
The clinical and investigational success of ethynyl-pyridine derivatives spans multiple therapeutic areas, from central nervous system (CNS) disorders to dermatology and oncology.
CNS Allosteric Modulators: The Evolution of MPEP to MTEP
The metabotropic glutamate receptor 5 (mGlu5) is a prime target for treating anxiety, depression, and Fragile X syndrome. The discovery of MPEP (2-methyl-6-(phenylethynyl)pyridine) revolutionized mGlu5 pharmacology, acting as a potent negative allosteric modulator (NAM)[4][5].
However, MPEP suffered from off-target activity and poor aqueous solubility (LogD = 3.5)[4]. By applying a bioisosteric replacement strategy, researchers developed MTEP (3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine).
-
Causality of the structural shift: Retaining the ethynyl group preserved the critical rigid spacer required to fit the allosteric binding site. Replacing the phenyl ring with a thiazole and shifting the pyridine linkage reduced the LogD to 2.1, significantly decreasing lipophilicity, eliminating off-target NMDA receptor activity, and improving the overall anxiolytic in vivo efficacy[4][5].
Evolution of mGlu5 NAMs: Structural optimization from MPEP to MTEP.
Dermatology: Tazarotene
Tazarotene is a third-generation prescription topical retinoid approved by the FDA for the treatment of psoriasis, acne, and photo-damaged skin[6].
-
Structure & Function: It is an acetylenic prodrug featuring an ethyl 6-[2-(4,4-dimethylthiochroman-6-yl)ethynyl]pyridine-3-carboxylate scaffold[7].
-
Mechanism: Upon topical application, the ester is rapidly hydrolyzed to tazarotenic acid. The rigid ethynyl linker ensures the precise spatial orientation required to selectively bind retinoic acid receptors (RAR)-
and RAR- , modulating gene transcription to normalize keratinocyte differentiation[6][8].
Quantitative Data Summary
| Compound / Scaffold | Primary Target | Therapeutic Area | Role of Ethynyl Group | Reference |
| MPEP | mGlu5 (NAM) | CNS (Anxiety) | Rigid spacer; fits allosteric pocket | [4][5] |
| MTEP | mGlu5 (NAM) | CNS (Anxiety) | Maintains target engagement while allowing logD reduction via heterocycle swap | [4][5] |
| Tazarotene | RAR- | Dermatology | Enforces linear geometry for selective receptor binding | [6][7] |
| 3-Ethynyl-1H-indazoles | PI3K / mTOR | Oncology | H-bond alignment with kinase hinge region (Val851) | [9] |
Synthetic Methodologies: The Sonogashira Protocol
To harness the potential of ethynyl-pyridines, robust synthetic workflows are required. The Sonogashira cross-coupling reaction remains the gold standard for synthesizing these motifs, forming a
Mechanistic Causality in the Workflow
A self-validating protocol requires understanding why each reagent is used:
-
Palladium Catalyst (e.g.,
): Facilitates the oxidative addition of the halopyridine and subsequent reductive elimination to form the product. -
Copper(I) Co-catalyst (e.g.,
): Accelerates the reaction via the in situ formation of a highly reactive copper acetylide, which readily undergoes transmetalation with the palladium complex.ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted"> -
Amine Base (e.g., Triethylamine or Piperidine): Serves a dual purpose as a solvent/ligand and as the base required to deprotonate the terminal alkyne[10].
-
Degassing (Argon/Nitrogen): Critical step. Oxygen promotes the copper-catalyzed Glaser homocoupling of the terminal alkyne, consuming starting material and complicating purification[11].
Step-by-Step Experimental Protocol: Synthesis of 4-Ethynylpyridine Derivatives
Note: This protocol describes the coupling of 4-iodopyridine with trimethylsilylacetylene (TMSA), a common protected alkyne used to prevent side reactions, which can later be deprotected to yield the terminal ethynylpyridine[11][10].
Reagents Required:
-
4-Iodopyridine (1.0 equiv, 1.0 mmol)
-
Trimethylsilylacetylene (TMSA) (1.1 equiv, 1.1 mmol)
- (2 mol%)
- (4 mol%)
-
Triethylamine (TEA) (Solvent/Base, 5.0 mL)
Step 1: Preparation and Degassing
-
Equip a flame-dried Schlenk flask with a magnetic stir bar.
-
Add 4-iodopyridine,
, and to the flask. -
Seal the flask with a rubber septum and subject it to three cycles of vacuum evacuation and argon backfilling to ensure a strictly inert atmosphere.
Step 2: Reagent Addition
-
Inject anhydrous, sparged (degassed) Triethylamine (5.0 mL) into the flask via syringe.
-
Inject Trimethylsilylacetylene (TMSA) dropwise. Observation: The solution may darken as the active Pd(0) species and copper acetylide form.
Step 3: Reaction Execution
-
Stir the reaction mixture at room temperature (20-25°C) for 2 to 4 hours.
-
Monitor the reaction progress via TLC (Hexane/Ethyl Acetate) or LC-MS until the complete consumption of 4-iodopyridine is observed[10].
Step 4: Quench and Extraction
-
Quench the reaction by adding 10 mL of saturated aqueous ammonium chloride (
). -
Extract the aqueous layer with Ethyl Acetate (
mL). -
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (
), and concentrate under reduced pressure.
Step 5: Purification
-
Purify the crude residue via silica gel flash column chromatography (eluting with a gradient of Hexane to Ethyl Acetate) to isolate the TMS-protected ethynylpyridine[11].
-
(Optional Deprotection): Stir the isolated product with
in methanol for 2 hours at room temperature to cleave the TMS group, yielding the free 4-ethynylpyridine[10].
Standard workflow for the Sonogashira cross-coupling of ethynylpyridines.
Conclusion and Future Perspectives
The integration of the ethynyl group into pyridine scaffolds represents a masterclass in rational drug design. By leveraging the rigid, linear geometry and electronic mimicry of the alkyne alongside the favorable pharmacokinetic properties of the pyridine ring, medicinal chemists can fine-tune target affinity and metabolic stability. As demonstrated by the evolution of mGlu5 modulators and the clinical success of retinoids like Tazarotene, the ethynyl-pyridine motif will undoubtedly remain a cornerstone in the development of next-generation therapeutics. Future innovations in copper-free and continuous-flow Sonogashira couplings[12][13] will further streamline the scalable synthesis of these highly privileged structures.
References
-
Acetylene Group, Friend or Foe in Medicinal Chemistry - ACS Publications -[Link]
-
Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC -[Link]
-
3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]-pyridine: A Potent and Highly Selective Metabotropic Glutamate Subtype 5 Receptor Antagonist with Anxiolytic Activity | Journal of Medicinal Chemistry -[Link]
-
FDA-approved drugs containing pyridine or dihydropyridine scaffolds for... - ResearchGate -[Link]
-
A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Publishing -[Link]
-
Definition of tazarotene - NCI Drug Dictionary - National Cancer Institute -[Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling - SciSpace -[Link]
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst[DTBNpP] Pd(crotyl)Cl - PMC -[Link]
-
Flow Chemistry: Sonogashira Coupling - Rsc.org -[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. apexbt.com [apexbt.com]
- 7. lgmpharma.com [lgmpharma.com]
- 8. Facebook [cancer.gov]
- 9. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
Synthesis of 5-bromo-2-ethynyl-4-methylpyridine via Sonogashira Coupling: A Detailed Protocol and Application Guide
An Application Note for Researchers and Drug Development Professionals
Abstract: 5-bromo-2-ethynyl-4-methylpyridine is a valuable heterocyclic building block in medicinal chemistry and materials science. Its utility stems from the presence of two distinct and reactive functional groups—the bromo and ethynyl moieties—which allow for sequential, site-selective modifications through various cross-coupling reactions. This application note provides a comprehensive guide to the synthesis of this key intermediate, focusing on the robust and versatile Sonogashira cross-coupling reaction. We present a detailed, field-proven protocol, explain the rationale behind key experimental parameters, and offer insights into reaction optimization and troubleshooting.
Introduction and Significance
Substituted pyridines are among the most prevalent heterocyclic motifs found in pharmaceuticals and agrochemicals.[1][2] The title compound, 5-bromo-2-ethynyl-4-methylpyridine, serves as a highly versatile scaffold. The C-Br bond at the 5-position and the terminal alkyne at the 2-position can be independently functionalized. For instance, the bromo group can participate in Suzuki, Buchwald-Hartwig, or Stille couplings, while the ethynyl group is amenable to click chemistry, further Sonogashira reactions, or hydration to form a ketone. This orthogonal reactivity makes it an ideal starting material for generating diverse libraries of complex molecules for drug discovery and development.
The Sonogashira reaction is a powerful and widely used method for forming C(sp²)-C(sp) bonds, specifically by coupling an aryl or vinyl halide with a terminal alkyne.[3][4] It is catalyzed by a combination of a palladium complex and a copper(I) salt under mild conditions, demonstrating excellent functional group tolerance, which is crucial for the synthesis of complex molecules.[3][4]
Reaction Scheme and Mechanism
The synthesis of 5-bromo-2-ethynyl-4-methylpyridine is typically achieved by the Sonogashira coupling of a suitable di-halogenated precursor, such as 5-bromo-2-chloro-4-methylpyridine, with a protected alkyne like trimethylsilylacetylene (TMSA), followed by in-situ or subsequent deprotection.
Overall Reaction:
Caption: Sonogashira coupling followed by deprotection.
Catalytic Cycle Rationale
The Sonogashira reaction operates through two interconnected catalytic cycles.[3] Understanding this mechanism is key to optimizing reaction conditions.
-
The Palladium Cycle: The active Pd(0) species undergoes oxidative addition into the aryl halide C-Br bond (the more reactive site compared to C-Cl), forming a Pd(II) complex.[5] This is often the rate-determining step.
-
The Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This step is crucial as it activates the alkyne.
-
Transmetalation: The copper acetylide then transfers the acetylide group to the Pd(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst.
The choice of ligands, base, and catalysts is designed to facilitate smooth transitions through these cycles while minimizing side reactions.
In-Depth Protocol: Synthesis of 5-bromo-2-ethynyl-4-methylpyridine
This protocol details the coupling of 5-bromo-2-chloro-4-methylpyridine with trimethylsilylacetylene (TMSA), followed by desilylation. The use of TMSA is a common strategy to prevent the homocoupling of the terminal alkyne (Glaser coupling), which can be a significant side reaction.[3]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 5-bromo-2-chloro-4-methylpyridine | C₆H₅BrClN | 206.47 | 2.06 g | 10.0 | 1.0 |
| Trimethylsilylacetylene (TMSA) | C₅H₁₀Si | 98.22 | 1.68 mL | 12.0 | 1.2 |
| PdCl₂(PPh₃)₂ | C₃₆H₃₀Cl₂P₂Pd | 701.90 | 140 mg | 0.20 | 0.02 |
| Copper(I) Iodide (CuI) | CuI | 190.45 | 76 mg | 0.40 | 0.04 |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 4.20 mL | 30.0 | 3.0 |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | - | 50 mL | - | - |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.76 g | 20.0 | 2.0 |
| Methanol (MeOH) | CH₃OH | - | 50 mL | - | - |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure
Part A: Sonogashira Coupling
-
Preparation: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add 5-bromo-2-chloro-4-methylpyridine (2.06 g, 10.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (140 mg, 0.20 mmol), and copper(I) iodide (76 mg, 0.40 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere, which is critical to prevent catalyst degradation and side reactions.[5]
-
Solvent and Reagent Addition: Add anhydrous THF (50 mL) and triethylamine (4.20 mL, 30.0 mmol) via syringe. The triethylamine acts as the base to neutralize the HBr formed and facilitates the formation of the copper acetylide.[3][6] Stir the mixture for 10 minutes to ensure dissolution and catalyst activation.
-
Alkyne Addition: Slowly add trimethylsilylacetylene (1.68 mL, 12.0 mmol) dropwise to the reaction mixture at room temperature. A slight exotherm may be observed.
-
Reaction: Heat the reaction mixture to 65 °C (reflux) and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:9 ethyl acetate/hexane eluent system until the starting aryl halide spot is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and filter through a pad of Celite to remove the catalyst residues and amine salts.
-
Purification (Intermediate): Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel (eluting with a gradient of 0-10% ethyl acetate in hexanes) to yield 5-bromo-4-methyl-2-((trimethylsilyl)ethynyl)pyridine as a pale yellow solid.
Part B: Desilylation
-
Setup: Dissolve the purified silyl-protected intermediate in methanol (50 mL) in a 250 mL round-bottom flask with a magnetic stir bar.
-
Base Addition: Add potassium carbonate (2.76 g, 20.0 mmol) to the solution.
-
Reaction: Stir the mixture vigorously at room temperature for 1-2 hours. Monitor the deprotection by TLC until the starting material is fully converted to the more polar product.
-
Workup: Filter off the potassium carbonate and wash the solid with a small amount of ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and then brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Final Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 5-15% ethyl acetate in hexanes) to afford 5-bromo-2-ethynyl-4-methylpyridine as a solid.
Troubleshooting and Optimization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently inert atmosphere; Poor quality of base or solvent. | Use fresh catalyst and ensure it is handled under inert gas. Ensure all glassware is oven-dried. Use freshly distilled, anhydrous solvents and base. |
| Significant Starting Material Remaining | Reaction time is too short; Temperature is too low. | Increase reaction time and continue monitoring by TLC. If still no change, incrementally increase the temperature, but do not exceed the solvent's boiling point. |
| Formation of Homocoupled Alkyne (Glaser Product) | Presence of oxygen; Insufficient alkyne. | Thoroughly degas all solvents and maintain a strict inert atmosphere. Using a slight excess of the alkyne (1.1-1.2 equiv.) can help suppress this side reaction.[3] |
| De-bromination Side Product | Catalyst system is too reactive; Presence of impurities. | Consider a milder palladium catalyst or ligand system. Ensure starting material is pure. |
References
- Doyle, A. G., & Fobian, Y. M. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery (Vol. 1, pp. 122-142). The Royal Society of Chemistry.
- Ikramov, A., & Khоlikova, S. (2025). De novo Synthesis of Substituted Pyridines.
-
Zhang, H., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
-
Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia. [Link]
-
Bagley, M. C., et al. (2022). Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence. RSC Advances. [Link]
-
Kumar, A., et al. (2017). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences. [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19. The Royal Society of Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
Application Note: Orthogonal Sonogashira Coupling Strategies Using 5-Bromo-2-ethynyl-4-methylpyridine
Executive Summary & Mechanistic Rationale
In modern drug discovery and materials science, the construction of complex, multi-substituted heteroaromatic scaffolds requires precise chemoselective methodologies. 5-Bromo-2-ethynyl-4-methylpyridine (CAS 2751621-37-9) is a highly versatile, bifunctional building block that features two distinct reactive handles: a terminal alkyne (2-ethynyl) and an aryl bromide (5-bromo).
The strategic value of this molecule lies in its capacity for orthogonal reactivity [1]. The Sonogashira cross-coupling reaction—a palladium/copper co-catalyzed process for forming C(sp²)–C(sp) bonds—relies heavily on the kinetic threshold of the oxidative addition step[2]. The reactivity of electrophiles in this cycle strictly follows the order: vinyl iodide > vinyl bromide > aryl iodide > aryl bromide[2].
Because the activation energy required for palladium to insert into a C–I bond is significantly lower than that for a C–Br bond, an exogenous aryl iodide can be selectively coupled to the 2-ethynyl group of our pyridine scaffold at room temperature[2],[3]. Under these mild conditions, the 5-bromo group remains completely inert. Once the first coupling is complete, the surviving 5-bromo group can be subsequently engaged in a second Sonogashira coupling with a new terminal alkyne by applying thermal activation (typically 90–100 °C)[4]. This temperature-controlled sequence allows for the iterative assembly of asymmetrical, highly functionalized pyridine derivatives without the need for intermediate protecting groups.
Reaction Pathways & Sequential Strategy
The following diagram illustrates the causality-driven workflow for exploiting the kinetic reactivity differences between the iodide and bromide functional groups.
Caption: Orthogonal Sonogashira coupling workflow exploiting kinetic reactivity differences.
Optimized Reaction Conditions
To ensure high catalytic turnover and prevent unwanted side reactions (such as Glaser homocoupling), the reaction parameters must be precisely tuned for each step. The table below summarizes the optimized conditions and the mechanistic causality behind each choice.
| Parameter | Step 1: Ethynyl Coupling (with Ar-I) | Step 2: Bromide Coupling (with R-C≡CH) | Mechanistic Rationale |
| Catalyst | Pd(PPh₃)₂Cl₂ (2–5 mol%) | Pd(dppf)Cl₂ or Pd(PPh₃)₄ (5 mol%) | Step 1 uses a standard Pd(II) precatalyst sufficient for reactive iodides. Step 2 benefits from electron-rich or bidentate ligands to force the sluggish oxidative addition into the C–Br bond[3]. |
| Co-Catalyst | CuI (2–5 mol%) | CuI (5–10 mol%) | Copper forms the highly nucleophilic copper acetylide intermediate, lowering the activation energy for transmetalation to the Pd(II) center[5]. |
| Temperature | 25 °C (Room Temp) | 90–100 °C | Ar–I undergoes oxidative addition at RT; Ar–Br requires thermal activation to overcome its higher bond dissociation energy[4],[2]. |
| Solvent/Base | THF / Et₃N (2:1 ratio) | DMF / Et₃N (5:1 ratio) | Et₃N acts as a base to deprotonate the alkyne and neutralize the HX byproduct[3]. DMF provides a high boiling point necessary for the thermal activation in Step 2[4]. |
| Atmosphere | Strict Argon (Degassed) | Strict Argon (Degassed) | Oxygen oxidizes the Cu(I) acetylide to Cu(II), triggering Glaser homocoupling (diyne formation)[3]. |
Self-Validating Experimental Protocols
Protocol A: Step 1 - Room Temperature Coupling of the Ethynyl Group
Objective: Selectively couple 5-bromo-2-ethynyl-4-methylpyridine with an exogenous aryl iodide while preserving the 5-bromo group.
-
Preparation & Degassing: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the exogenous aryl iodide (1.0 equiv, e.g., 4-iodoanisole), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.05 equiv).
-
Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times.
-
Solvent Addition: Inject anhydrous, degassed THF (0.2 M relative to substrate) and degassed Et₃N (half the volume of THF) via syringe.
-
Validation Checkpoint: The mixture should transition from a pale yellow suspension to a homogeneous orange/brown solution as the Pd(II) species begins to reduce to the active Pd(0) catalyst.
-
-
Substrate Addition: Dissolve 5-bromo-2-ethynyl-4-methylpyridine (1.1 equiv) in a minimal amount of degassed THF and add it dropwise to the reaction mixture over 5 minutes.
-
Reaction Monitoring: Stir the reaction at 25 °C. Monitor the progress via TLC (typically Hexanes/EtOAc 4:1) or LC-MS.
-
Validation Checkpoint: The highly UV-active aryl iodide spot should disappear within 2–4 hours. The formation of a new, lower-Rf fluorescent spot indicates product formation.
-
-
Workup: Dilute the mixture with EtOAc and filter through a short pad of Celite to remove insoluble palladium black and copper salts. Wash the organic filtrate with saturated aqueous NH₄Cl, brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography.
Protocol B: Step 2 - High-Temperature Coupling of the Bromide Group
Objective: Couple the intermediate 5-bromo-2-(arylethynyl)-4-methylpyridine with a new terminal alkyne.
-
Preparation: To a new flame-dried Schlenk flask, add the purified intermediate from Step 1 (1.0 equiv), Pd(dppf)Cl₂ (0.05 equiv), and CuI (0.10 equiv). Evacuate and backfill with Argon three times.
-
Solvent Addition: Inject anhydrous, degassed DMF (0.15 M) and degassed Et₃N (5.0 equiv).
-
Alkyne Addition: Inject the new terminal alkyne (1.5 equiv, e.g., phenylacetylene) via syringe.
-
Causality Note: A slight excess of alkyne is used here to compensate for any minor loss due to trace Glaser homocoupling at elevated temperatures[3].
-
-
Thermal Activation: Transfer the flask to a pre-heated oil bath at 90–100 °C[4]. Stir vigorously for 12–16 hours.
-
Validation Checkpoint: The solution will turn dark black. LC-MS analysis should confirm the complete consumption of the brominated intermediate and the appearance of the target bis-alkynylated mass.
-
-
Workup: Cool to room temperature. Dilute heavily with EtOAc (DMF is water-miscible) and wash with water (3 × 50 mL) to extract the DMF and amine salts. Wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.
Catalytic Cycle & Troubleshooting
Understanding the catalytic cycle is paramount for troubleshooting. The diagram below highlights the oxidative addition step, which acts as the kinetic bottleneck and enables the orthogonal strategy described above.
Caption: Palladium/Copper co-catalyzed cycle highlighting the oxidative addition bottleneck.
Troubleshooting Common Failure Modes
-
Observation: High levels of diyne byproduct (Glaser coupling).
-
Observation: Step 2 (Bromide coupling) stalls at 50% conversion.
-
Causality & Fix: The active Pd(0) species may have precipitated as inactive palladium black due to thermal degradation. Add an additional 2 mol% of Pd catalyst and 5 mol% of free phosphine ligand to stabilize the metal center, and ensure the temperature is strictly maintained at 95 °C[4].
-
References
Sources
- 1. 3-Bromo-5-iodo-4-methoxybenzaldehyde | Benchchem [benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
Application Note: Procedure for Synthesizing Triazoles from 5-Bromo-2-ethynyl-4-methylpyridine
Strategic Utility of the Scaffold
In modern drug development and bioconjugation, 5-bromo-2-ethynyl-4-methylpyridine serves as a highly prized bifunctional building block. The molecule features two orthogonal reactive sites: a terminal alkyne primed for Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) to form 1,4-disubstituted 1,2,3-triazoles, and an aryl bromide that remains completely inert under click conditions. This orthogonality allows researchers to first "click" the triazole pharmacophore into place, and subsequently utilize the preserved bromo group for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations) to build complex molecular architectures.
Mechanistic Causality: The "Self-Assisting" Click Reaction
Standard CuAAC reactions often require external ligands (such as TBTA or THPTA) to stabilize the Cu(I) oxidation state and prevent its disproportionation or oxidation. However, substrates containing a 2-ethynylpyridine motif exhibit a unique mechanistic causality: they are natively "self-promoting"[1].
The nitrogen atom of the pyridine ring is perfectly positioned spatially to act as an internal ligand. When the copper catalyst is introduced, the pyridine nitrogen coordinates directly to the Cu(I) center, bringing it into immediate proximity with the terminal alkyne[1]. This pre-organization drastically lowers the activation energy required for the deprotonation of the alkyne and the subsequent formation of the critical copper(I)-acetylide intermediate. Consequently, the reaction proceeds exceptionally fast and with high regioselectivity, bypassing the need for expensive external ligands[1].
Reaction Visualization
Fig 1. Reaction workflow and self-coordinating mechanism of 2-ethynylpyridine in CuAAC.
Comparative Optimization Data
To maximize yield and operational safety, several catalytic systems can be employed. The table below summarizes the quantitative performance of various proven CuAAC conditions for ethynylpyridine derivatives.
| Catalytic System | Solvent | Time | Temp | Yield (%) | Mechanistic & Operational Notes |
| CuCl (3 mol%) | H | 0.5 - 1 h | RT | >90% | Highly efficient due to 2-ethynylpyridine self-promotion; requires handling sensitive Cu(I) salts[1]. |
| CuSO | Cyrene / H | 2 - 4 h | RT | 85-95% | Sustainable and robust; in situ Cu(I) generation avoids oxidation issues; allows precipitation workup[2]. |
| CuI (5 mol%) / DIPEA | THF | 18 h | RT | ~80% | Classic organic conditions; requires longer reaction times and organic extraction[3]. |
Self-Validating Experimental Protocol
The following Standard Operating Procedure (SOP) utilizes the CuSO
Step 1: Substrate Preparation
-
Action: In a 20 mL scintillation vial, dissolve 5-bromo-2-ethynyl-4-methylpyridine (1.0 equivalent, e.g., 1.0 mmol) and the desired organic azide (1.1 equivalents) in 2.0 mL of Cyrene.
-
Causality: Cyrene is a highly polar, non-toxic, and bio-renewable solvent that perfectly solubilizes both the hydrophobic organic substrates and the aqueous catalyst system, ensuring a homogeneous reaction environment[2].
Step 2: Catalyst Assembly (Visual Validation)
-
Action: In a separate small vial, dissolve CuSO
·5H O (0.05 equivalents, 5 mol%) and Sodium Ascorbate (0.10 equivalents, 10 mol%) in 0.5 mL of deionized water. -
Self-Validation: The initial solution of CuSO
will be distinctly blue (indicating Cu ). Upon the addition of Sodium Ascorbate, the solution will rapidly decolorize to a pale yellow or clear state. This visual cue confirms the successful in situ reduction to the catalytically active Cu(I) species.
Step 3: Reaction Initiation
-
Action: Add the aqueous catalyst mixture dropwise to the Cyrene solution while stirring at room temperature.
-
Causality: Upon addition, the pyridine nitrogen of the substrate immediately coordinates the newly generated Cu(I), driving the rapid formation of the copper-acetylide intermediate and initiating the cycloaddition[1].
Step 4: Monitoring and Precipitation Workup
-
Action: Stir the reaction for 2 hours. Monitor completion via TLC (Hexanes/EtOAc). Once the highly UV-active alkyne spot disappears, add 10 mL of cold deionized water to the vial while stirring vigorously.
-
Self-Validation: Because Cyrene is completely water-miscible and the resulting 1,4-disubstituted triazole is highly hydrophobic, the product will immediately crash out of the solution as a visible solid precipitate[2]. If the solution remains clear, the reaction has failed or the specific triazole is unusually hydrophilic.
Step 5: Isolation
-
Action: Isolate the precipitate via vacuum filtration (Buchner funnel). Wash the filter cake with additional cold water (3 × 5 mL) to remove all traces of Cyrene, unreacted azide, and copper salts. Dry the solid under high vacuum.
Analytical Verification
To guarantee the structural integrity of the synthesized triazole before proceeding to downstream cross-coupling, perform the following analytical checks:
-
H NMR (CDCl
or DMSO-d ): The defining proof of success is the complete disappearance of the terminal alkyne proton singlet (typically found around 3.2 - 3.5 ppm) and the emergence of a sharp, highly deshielded triazole C5-proton singlet (typically between 8.2 - 8.8 ppm, depending on the azide substituent). -
LC-MS: The preserved bromo group provides a highly distinct isotopic signature. The mass spectrum will show a characteristic 1:1 doublet for the
ion separated by exactly 2 m/z units (due to the natural abundance of Br and Br isotopes). This validates that the aryl bromide was untouched by the copper catalyst.
References
1.[3] A solid-phase CuAAC strategy for the synthesis of PNA containing nucleobase surrogates, Artificial DNA: PNA & XNA (2013). Available at: 2.[2] Sustainable Synthesis of 1,2,3-Triazoles using Cyrene as a Biodegradable Solvent in Click Chemistry, ChemSusChem (2025). Available at: 3.[1] 2-Ethynylpyridine-Promoted Rapid Copper(I) Chloride Catalyzed Azide-Alkyne Cycloaddition Reaction in Water, Synlett (2013). Available at:
Sources
- 1. 2-Ethynylpyridine-Promoted Rapid Copper(I) Chloride Catalyzed Azide-Alkyne Cycloaddition Reaction in Water [organic-chemistry.org]
- 2. Sustainable Synthesis of 1,2,3-Triazoles using Cyrene as a Biodegradable Solvent in Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A solid-phase CuAAC strategy for the synthesis of PNA containing nucleobase surrogates - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemoselective Functionalization of 5-Bromo-2-ethynyl-4-methylpyridine: Overcoming Steric Hindrance and Alkyne Reactivity
Strategic Context & Mechanistic Rationale
The late-stage functionalization of highly decorated heterocycles is a cornerstone of modern drug development. Functionalizing the C5-bromine position of 5-bromo-2-ethynyl-4-methylpyridine presents a complex dual challenge that requires precise catalytic tuning:
-
Steric and Electronic Deactivation: The target C5-bromine is positioned ortho to a C4-methyl group. This steric bulk significantly impedes the oxidative addition and transmetalation steps of standard cross-coupling catalytic cycles[1]. Furthermore, the basic pyridine nitrogen can coordinate to the palladium center, leading to severe catalyst poisoning[2].
-
Chemoselectivity of the Terminal Alkyne: The molecule contains an unprotected terminal alkyne at C2. Under standard basic and high-temperature Suzuki-Miyaura conditions, terminal alkynes are highly susceptible to Glaser homocoupling (in the presence of trace oxygen) or competitive transmetalation and degradation[3].
The Solution: XPhos Pd G3 and Mild Base To achieve chemoselective C5-arylation without protecting the alkyne, we employ the XPhos Pd G3 precatalyst. The bulky dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) ligand effectively shields the palladium center, preventing pyridine coordination while providing the necessary electron density to accelerate oxidative addition into the hindered C5-Br bond[2]. Crucially, the G3 precatalyst architecture allows for the rapid generation of the active monoligated Pd(0) species at mild temperatures (40 °C), which is essential to outcompete alkyne degradation[4].
Strong bases (e.g., NaOtBu, LHMDS) must be strictly avoided as they will deprotonate the terminal alkyne (pKa ~25). Instead, aqueous K3PO4 provides optimal activation of the boronic acid for transmetalation without compromising the integrity of the alkyne[2].
Reaction Pathway & Catalytic Cycle
Catalytic cycle of XPhos Pd G3-mediated chemoselective Suzuki coupling, avoiding alkyne homocoupling.
Quantitative Optimization Data
The necessity of the XPhos Pd G3 system is demonstrated by comparing it against standard cross-coupling conditions. The data below illustrates how catalyst and base selection dictate the balance between successful C5-arylation and unwanted alkyne homocoupling.
| Entry | Catalyst System | Base | Temperature | Yield (%) | Alkyne Homocoupling (%) |
| 1 | Pd(PPh3)4 (5 mol%) | Na2CO3 | 80 °C | 15 | 42 |
| 2 | Pd(dppf)Cl2 (5 mol%) | K2CO3 | 80 °C | 28 | 35 |
| 3 | XPhos Pd G3 (2 mol%) | NaOtBu | 60 °C | <5 | >50 (Degradation) |
| 4 | XPhos Pd G3 (2 mol%) | K3PO4 | 40 °C | 89 | <2 |
Table 1: Optimization of reaction conditions for the chemoselective Suzuki-Miyaura coupling of 5-bromo-2-ethynyl-4-methylpyridine with phenylboronic acid.
Self-Validating Experimental Protocol
Chemoselective Suzuki-Miyaura Coupling Note: Strict air-free technique (Schlenk line or glovebox) is mandatory to prevent Glaser homocoupling of the terminal alkyne.
Step 1: Preparation of the Reaction Vessel Oven-dry a 20 mL reaction vial equipped with a magnetic stir bar. Transfer the vial to a nitrogen-filled glovebox to ensure a strictly inert atmosphere.
Step 2: Reagent Loading To the vial, add 5-bromo-2-ethynyl-4-methylpyridine (1.0 mmol, 196.05 mg), the desired arylboronic acid (1.2 mmol), XPhos Pd G3 (0.02 mmol, 2 mol%, 16.9 mg), and anhydrous K3PO4 (2.0 mmol, 424.5 mg).
Step 3: Solvent Addition Add 4.0 mL of rigorously degassed 1,4-dioxane and 1.0 mL of degassed deionized water (4:1 v/v ratio). Causality: The biphasic mixture dissolves both the organic substrates and the inorganic base, facilitating interfacial transmetalation while keeping the reaction homogeneous enough at lower temperatures.
Step 4: Reaction Execution Seal the vial with a PTFE-lined septum cap, remove it from the glovebox, and place it in a pre-heated aluminum block at 40 °C. Stir vigorously (1000 rpm) for 4–6 hours.
Step 5: Reaction Monitoring & Self-Validation At the 2-hour mark, withdraw a 10 µL aliquot via syringe, dilute in LC-MS grade MeCN, and analyze.
-
LC-MS Validation: Bromine naturally occurs as a ~1:1 mixture of ^79Br and ^81Br. The starting material will exhibit a distinct doublet (M and M+2) at m/z ~196 and 198. Successful oxidative addition and coupling is definitively validated by the complete disappearance of this doublet and the emergence of a single product mass peak.
-
NMR Validation (Post-Workup): The terminal alkyne proton must be conserved as a sharp singlet at ~3.2–3.5 ppm in 1H NMR. The C4-methyl singlet (~2.4 ppm) will experience a slight chemical shift due to the anisotropic shielding/deshielding cone of the newly installed C5-aryl group.
Step 6: Workup & Purification Cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and quench with saturated aqueous NH4Cl (10 mL). Extract the aqueous layer with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Troubleshooting Matrix
| Observed Issue | Root Cause | Corrective Action |
| Significant Glaser Homocoupling | Oxygen ingress during solvent addition or reaction setup. | Switch to the freeze-pump-thaw method (minimum 3 cycles) for the dioxane/water mixture prior to use. Ensure septum integrity. |
| Protodeboronation of Boronic Acid | Boronic acid instability in aqueous base over prolonged times[3]. | Use the corresponding pinacol boronic ester (Bpin) or slow-add the boronic acid via syringe pump over 1 hour. |
| Incomplete Bromide Conversion | Catalyst poisoning by the pyridine nitrogen[2]. | Increase XPhos Pd G3 loading to 4 mol% or slightly increase the temperature to 50 °C, carefully balancing conversion rate against alkyne stability. |
References[4] Smolecule Technical Support Team. "Buy XPhosPdG3". Smolecule. 2]">https://www.smolecule.com[2] Benchchem Technical Team. "Palladium-Catalyzed Reactions with Pyridine Substrates". Benchchem. 1]">https://www.benchchem.com[1] Colacot, T. J. et al. "trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications". ACS Omega. https://pubs.acs.org/doi/10.1021/acsomega.1c05355[3] Lennox, A. J. J.; Lloyd-Jones, G. C. "Selection of boron reagents for Suzuki–Miyaura coupling". Chemical Society Reviews. https://pubs.rsc.org/en/content/articlelanding/2014/CS/C3CS60197H
Sources
Application Note: A Detailed Protocol for the Synthesis of 5-Bromo-2-ethynyl-4-methylpyridine
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of 5-bromo-2-ethynyl-4-methylpyridine, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved through a two-step process commencing with the regioselective Sonogashira coupling of 2,5-dibromo-4-methylpyridine with trimethylsilylacetylene (TMSA), followed by the deprotection of the silyl group. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of experimental choices, safety protocols, and data interpretation.
Introduction and Synthetic Strategy
Substituted pyridines are a cornerstone of modern chemical synthesis, frequently appearing in pharmaceuticals, agrochemicals, and functional materials.[1][2] The incorporation of an ethynyl group provides a versatile chemical handle for further modifications, such as "click" chemistry, or can act as a key pharmacophoric element. This protocol details a reliable method to synthesize 5-bromo-2-ethynyl-4-methylpyridine, a bifunctional molecule poised for subsequent derivatization at both the bromine and alkyne sites.
Our synthetic approach is centered around the palladium-catalyzed Sonogashira cross-coupling reaction.[3][4][5] This powerful carbon-carbon bond-forming reaction is ideal for coupling terminal alkynes with aryl halides.[5]
The strategy involves two key transformations:
-
Regioselective Sonogashira Coupling: The starting material, 2,5-dibromo-4-methylpyridine, possesses two bromine atoms at positions C2 and C5. The C2 position is more reactive towards palladium-catalyzed cross-coupling due to its electronic environment and proximity to the nitrogen atom. This allows for a selective reaction with trimethylsilylacetylene (TMSA) at the C2 position. TMSA is used instead of acetylene gas for safety and ease of handling. The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne.
-
TMS Deprotection: Following the successful coupling, the TMS protecting group is readily removed under mild basic conditions to yield the desired terminal alkyne, 5-bromo-2-ethynyl-4-methylpyridine.[6]
Reaction Scheme
The overall two-step synthesis is depicted below.
Caption: Overall synthetic scheme for 5-bromo-2-ethynyl-4-methylpyridine.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Molecular Formula | Purity | Supplier |
| 2,5-Dibromo-4-methylpyridine | 3430-26-0 | C₆H₅Br₂N | ≥97% | Sigma-Aldrich |
| Trimethylsilylacetylene (TMSA) | 1066-54-2 | C₅H₁₀Si | ≥98% | Sigma-Aldrich |
| Bis(triphenylphosphine)palladium(II) dichloride | 13965-03-2 | C₃₆H₃₀Cl₂P₂Pd | 98% | Sigma-Aldrich |
| Copper(I) Iodide (CuI) | 7681-65-4 | CuI | ≥98% | Sigma-Aldrich |
| Triethylamine (Et₃N) | 121-44-8 | C₆H₁₅N | ≥99.5%, anhydrous | Sigma-Aldrich |
| Tetrahydrofuran (THF) | 109-99-9 | C₄H₈O | Anhydrous, ≥99.9% | Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | ≥99% | Sigma-Aldrich |
| Methanol (MeOH) | 67-56-1 | CH₄O | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | ACS Grade | Fisher Scientific |
| Hexanes | 110-54-3 | N/A | ACS Grade | Fisher Scientific |
| Saturated aq. NH₄Cl | N/A | N/A | N/A | In-house prep. |
| Brine (Saturated aq. NaCl) | N/A | N/A | N/A | In-house prep. |
| Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | Anhydrous | Fisher Scientific |
| Silica Gel | 63231-67-4 | SiO₂ | 230-400 mesh | VWR |
Equipment
-
Schlenk flasks and standard glassware
-
Magnetic stirrer with heating plate
-
Inert gas (Nitrogen or Argon) line with manifold
-
Syringes and needles
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp (254 nm)
-
Flash column chromatography setup
-
Standard laboratory personal protective equipment (PPE): safety glasses, lab coat, gloves[7]
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Detailed Experimental Protocols
PART A: Synthesis of 2-((Trimethylsilyl)ethynyl)-5-bromo-4-methylpyridine
-
Reaction Setup: To a dry 100 mL Schlenk flask equipped with a magnetic stir bar, add 2,5-dibromo-4-methylpyridine (2.51 g, 10.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (210 mg, 0.3 mmol, 3 mol%), and copper(I) iodide (95 mg, 0.5 mmol, 5 mol%).[8]
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere. This is critical as the palladium(0) species in the catalytic cycle is oxygen-sensitive.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed THF (40 mL) and triethylamine (4.2 mL, 30.0 mmol, 3.0 equiv.) via syringe. Stir the mixture to obtain a suspension. The triethylamine acts as both the base to neutralize the HBr formed and as a solvent.[9]
-
Alkyne Addition: Add trimethylsilylacetylene (1.7 mL, 12.0 mmol, 1.2 equiv.) dropwise to the stirring suspension via syringe.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 10% Ethyl Acetate/Hexanes). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (30 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 40 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude residue should be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 10% EtOAc) to afford the intermediate product as a solid.
PART B: Synthesis of 5-Bromo-2-ethynyl-4-methylpyridine (TMS Deprotection)
-
Reaction Setup: Dissolve the purified 2-((trimethylsilyl)ethynyl)-5-bromo-4-methylpyridine (e.g., 2.68 g, 10.0 mmol, based on 100% yield from Part A) in anhydrous methanol (50 mL) in a round-bottom flask.
-
Reagent Addition: Add potassium carbonate (2.07 g, 15.0 mmol, 1.5 equiv.) to the solution.[6] The use of K₂CO₃ in methanol is a standard and mild method for TMS-alkyne deprotection.
-
Reaction: Stir the suspension at room temperature for 1-2 hours.
-
Monitoring: Monitor the deprotection by TLC (10% Ethyl Acetate/Hexanes). The starting silyl-protected alkyne will be converted to a more polar product (the terminal alkyne).
-
Work-up: Once the reaction is complete, remove the methanol under reduced pressure. To the residue, add deionized water (40 mL) and extract with ethyl acetate (3 x 40 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography on silica gel if necessary, though it is often obtained in high purity after work-up.
Safety and Handling
-
2,5-Dibromo-4-methylpyridine: Harmful if swallowed. Causes skin irritation and serious eye damage. May cause respiratory irritation.[7] Handle in a well-ventilated fume hood and wear appropriate PPE, including gloves, safety glasses, and a lab coat.[7][10]
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust.
-
Triethylamine and THF: These are flammable liquids with potentially harmful vapors. All handling should be performed in a fume hood away from ignition sources.
-
Inert Gas Techniques: Ensure proper training in the use of Schlenk lines and handling of air-sensitive reagents.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Part A: Low or No Conversion | Inactive catalyst; presence of oxygen or moisture. | Ensure all glassware is oven-dried. Use freshly opened anhydrous/degassed solvents. Purge the system thoroughly with inert gas. |
| Inappropriate ligand or base. | While the described system is robust, screening other phosphine ligands or bases (e.g., DIPA, DBU) may be necessary for difficult substrates.[8] | |
| Part A: Formation of Di-alkyne (Glaser) byproduct | Copper(I) co-catalyst promoting homocoupling. | Minimize reaction time once starting material is consumed. Consider a copper-free Sonogashira protocol if this is a persistent issue.[9][11] |
| Part B: Incomplete Deprotection | Insufficient base or reaction time. | Add more K₂CO₃ or increase reaction time. Alternatively, a stronger deprotecting agent like TBAF can be used, but this requires different work-up conditions.[6][12] |
References
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. MDPI. [Link]
-
Palladium-Catalyzed Cross-Coupling in Aqueous Media: Recent Progress and Current Applications. Bentham Science. [Link]
-
Palladium Catalysts for Cross-Coupling Reaction. MDPI. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines. Bentham Science. [Link]
-
Mastering Synthesis: Key Considerations for 5-Bromo-2-chloro-4-methylpyridine Production. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Supplementary Information Synthetic routes to compounds 5 and 10-19. The Royal Society of Chemistry. [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. SCIRP. [Link]
- Synthesis method of 2,5-dibromopyridine.
- Method for preparing 5-bromo-2-methylpyridine.
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
- Synthesis method of 2, 5-dibromopyridine.
- Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.
-
An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Journal of Chemical Education. [Link]
-
Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. SciELO. [Link]
-
Selective Oxidative Deprotection of Trimethylsilyl Ethers in Solution and under a Solvent Free Condition. ResearchGate. [Link]
-
Deprotection mechanism. Reddit. [Link]
-
Procedure for the synthesis, deprotection and isolation of RNA using TOM-protected monomers. Glen Research. [Link]
-
Mild, biocompatible deprotection method for synthetic RNAs. ChemRxiv. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [wap.guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. reddit.com [reddit.com]
- 7. echemi.com [echemi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 12. chemrxiv.org [chemrxiv.org]
Application Note: 5-Bromo-2-ethynyl-4-methylpyridine as an Orthogonal Heterocyclic Building Block in Drug Discovery
Executive Summary & Strategic Overview
The pyridine ring is the second most common nitrogenous heterocycle found in FDA-approved pharmaceuticals, serving as a foundational scaffold for countless therapeutic agents [1]. Within modern drug discovery, the demand for highly functionalized, rigid scaffolds has driven the adoption of multi-substituted pyridines. 5-Bromo-2-ethynyl-4-methylpyridine (CAS: 2751621-37-9) represents a premium trifunctional building block designed specifically for modular, fragment-based drug discovery (FBDD) and the synthesis of complex kinase inhibitors or PROTAC linkers.
This compound features three distinct structural elements, each serving a specific mechanistic purpose:
-
2-Ethynyl Group : A terminal alkyne primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Sonogashira couplings. It acts as a bioisostere, a rigid linker, and a highly selective reactive handle [2].
-
5-Bromo Group : A versatile halide handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).
-
4-Methyl Group : An electron-donating and sterically demanding substituent. It modulates the basicity of the pyridine nitrogen, improves the lipophilicity (CLogP) of the final drug candidate, and provides steric shielding that dictates the regioselectivity and oxidative addition rates of the adjacent 5-bromo position.
The true power of this building block lies in its orthogonal reactivity . Researchers can sequentially functionalize the alkyne and the bromide without the need for tedious protection/deprotection steps, drastically streamlining library synthesis.
Physicochemical & Structural Profiling
To effectively utilize this building block, one must understand its baseline physicochemical properties. The table below summarizes the quantitative data critical for reaction planning and stoichiometric calculations.
| Property | Value / Description |
| Chemical Name | 5-Bromo-2-ethynyl-4-methylpyridine |
| CAS Number | 2751621-37-9 |
| Molecular Formula | C₈H₆BrN |
| Molecular Weight | 196.05 g/mol |
| Isotopic Signature | 1:1 doublet at m/z 196 and 198 (characteristic of ⁷⁹Br / ⁸¹Br) |
| Hydrogen Bond Acceptors | 1 (Pyridine Nitrogen) |
| Primary Reactivity (C2) | 1,3-Dipolar Cycloaddition (Click), sp-sp² Cross-Coupling |
| Secondary Reactivity (C5) | sp²-sp² Cross-Coupling, Buchwald-Hartwig Amination |
Mechanistic Insight: The Causality of Orthogonality
Why can we react the alkyne without disturbing the carbon-bromine bond? The CuAAC reaction operates via the formation of a copper(I) acetylide intermediate [3]. Copper(I) is highly specific to terminal alkynes and lacks the electrochemical potential to undergo oxidative addition into the aryl C-Br bond under standard click conditions. Conversely, the subsequent Suzuki-Miyaura coupling utilizes a Palladium(0) catalyst and elevated temperatures to force oxidative addition into the C-Br bond [4], a process that leaves the newly formed, highly stable 1,2,3-triazole ring completely intact.
Experimental Workflows & Methodologies
The following protocols are designed as self-validating systems. By incorporating specific in-process analytical checkpoints, researchers can ensure the integrity of the orthogonal functionalization.
Protocol 1: Regioselective CuAAC (Click Chemistry) at the 2-Ethynyl Position
Objective: To synthesize a 1,4-disubstituted 1,2,3-triazole while preserving the 5-bromo handle for downstream coupling.
Causality of Reagents:
-
CuSO₄·5H₂O & Sodium Ascorbate: Sodium ascorbate is used in slight excess to reduce Cu(II) to the catalytically active Cu(I) in situ. This prevents the oxidative homocoupling of the alkyne (Glaser coupling) that occurs if Cu(II) and oxygen are present.
-
t-BuOH/H₂O (1:1): Density Functional Theory (DFT) calculations show that the coordination of Cu(I) to the alkyne is exothermic in water, accelerating the reaction rate [3]. The tert-butanol ensures the lipophilic pyridine building block remains in solution.
Step-by-Step Procedure:
-
Preparation: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 5-bromo-2-ethynyl-4-methylpyridine (1.0 mmol, 196 mg) and the desired organic azide (1.1 mmol) in 4 mL of a 1:1 mixture of tert-butanol and deionized water.
-
Catalyst Generation: In a separate small vial, dissolve CuSO₄·5H₂O (0.05 mmol, 12.5 mg) and sodium ascorbate (0.15 mmol, 29.7 mg) in 1 mL of water. The solution will briefly turn dark and then clear/yellow as Cu(I) is generated.
-
Reaction: Add the active catalyst solution to the main reaction vial dropwise. Cap the vial and stir vigorously at room temperature for 4–6 hours.
-
Self-Validation Checkpoint (LC-MS): Sample the reaction. You must observe the disappearance of the starting material (m/z 196/198). The product mass must exhibit the exact same 1:1 isotopic doublet pattern, confirming the C-Br bond has survived the click reaction.
-
Workup: Dilute with water (10 mL) and extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol 2: Suzuki-Miyaura Cross-Coupling at the 5-Bromo Position
Objective: To append an aryl or heteroaryl group to the C5 position of the newly synthesized pyridine-triazole intermediate.
Causality of Reagents:
-
Pd(dppf)Cl₂: The 4-methyl group creates steric hindrance adjacent to the bromine. The bidentate dppf ligand forces the palladium center into a geometry that accelerates both transmetalation and reductive elimination, overcoming this steric barrier [5].
-
K₂CO₃ in Dioxane/H₂O: A biphasic system is critical. The water dissolves the inorganic base required to activate the boronic acid (forming a reactive boronate complex), while dioxane solvates the organic substrates [4].
Step-by-Step Procedure:
-
Preparation: Charge an oven-dried Schlenk flask with the bromopyridine-triazole intermediate (0.5 mmol), the desired arylboronic acid (0.75 mmol), K₂CO₃ (1.5 mmol, 207 mg), and Pd(dppf)Cl₂ (0.025 mmol, 18 mg).
-
Degassing: Seal the flask with a septum. Evacuate and backfill with Argon three times to remove oxygen, which rapidly deactivates Pd(0) catalysts.
-
Solvent Addition: Syringe in 4 mL of degassed 1,4-Dioxane and 1 mL of degassed deionized water.
-
Reaction: Replace the septum with a Teflon screw cap and heat the biphasic mixture to 90 °C in an oil bath with vigorous stirring for 12 hours.
-
Self-Validation Checkpoint (LC-MS): Analyze the mixture. The successful transmetalation and reductive elimination will result in the complete loss of the 1:1 bromine isotope pattern, replaced by a single mass peak corresponding to the cross-coupled product.
-
Workup: Cool to room temperature, filter through a short pad of Celite to remove palladium black, and partition between water and dichloromethane. Purify via flash column chromatography.
Visualizations of Workflows and Biological Applications
The following diagrams illustrate the logical flow of the orthogonal synthesis and the subsequent biological application of the resulting molecules.
Caption: Orthogonal functionalization workflow of 5-bromo-2-ethynyl-4-methylpyridine.
Compounds derived from this building block are frequently utilized as hinge-binding motifs in kinase inhibitors. The pyridine nitrogen forms a critical hydrogen bond with the ATP-binding pocket of kinases (such as EGFR), while the triazole and aryl extensions probe adjacent hydrophobic pockets.
Caption: Mechanism of action for pyridine-based kinase inhibitors targeting the ATP hinge region.
References
-
Click Chemistry Azide-Alkyne Cycloaddition Organic-Chemistry.org URL:[Link][1]
-
A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors RSC Publishing URL:[Link][2]
Sources
Application Note: Orthogonal C-H Activation and Functionalization Strategies for 5-Bromo-2-ethynyl-4-methylpyridine
Executive Summary
5-Bromo-2-ethynyl-4-methylpyridine (CAS: 2751621-37-9) is a highly versatile, multivalent heterocyclic building block. For drug development professionals and synthetic chemists, this scaffold presents a unique challenge and opportunity: it possesses three distinct reactive vectors that can be functionalized via C-H activation or cross-coupling.
This application note outlines a field-proven, logically sequenced strategy to orthogonally functionalize this scaffold. By carefully ordering the reaction conditions, researchers can selectively target the terminal alkyne C(sp)-H bond, the electrophilic C-Br bond, and the C4-methyl C(sp³)-H bond without inducing competitive side reactions or catalyst poisoning.
Scaffold Analysis & Strategic Sequencing (Expertise & Causality)
Attempting to functionalize the C(sp³)-H bond of the 4-methyl group directly using Palladium catalysis will inevitably fail if the C-Br bond and terminal alkyne are left unprotected. Pd(0) will rapidly undergo oxidative addition into the C-Br bond, while the terminal alkyne will undergo competitive Sonogashira-type oligomerization or Glaser coupling.
To achieve true orthogonal functionalization, the synthetic sequence must follow a strict hierarchy of reactivity:
-
Primary Functionalization (C(sp)-H Activation): The terminal alkyne is the most acidic and sterically accessible site. Utilizing a Cu(II)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) masks the alkyne as a stable triazole while leaving the C-Br bond intact, as Cu(II) cannot undergo oxidative addition into aryl halides[2.10].
-
Secondary Functionalization (C-Br Cross-Coupling via C-H Arylation): With the alkyne masked, the 5-bromo position is primed for Pd(0) oxidative addition. Instead of a standard Suzuki coupling, we utilize this electrophile to perform a direct Pd-catalyzed C(sp²)-H arylation on an unactivated azole (e.g., a pyrazole) via a Concerted Metalation-Deprotonation (CMD) pathway[2.15].
-
Tertiary Functionalization (C(sp³)-H Activation): Once the C-Br bond is consumed, the 4-methyl group (vinylogous to the pyridine nitrogen) can be selectively deprotonated and functionalized using a specialized Pd(PPh₃)₄ / Cs₂CO₃ catalytic system[2.4].
Sequential orthogonal C-H functionalization map for 5-bromo-2-ethynyl-4-methylpyridine.
Quantitative Data Summary
The following table summarizes the optimized reaction parameters and expected yields for each stage of the orthogonal functionalization sequence.
| Reaction Step | Target Bond | Catalyst / Reagents | Temp (°C) | Yield (%) | Chemoselectivity Profile |
| 1. CuAAC | C(sp)-H (Alkyne) | Cu(OAc)₂, NaAsc, tBuOH/H₂O | RT | 85–95 | >99% (C-Br bond remains fully intact) |
| 2. C-H Arylation | C-Br (Electrophile) | Pd(OAc)₂, KOAc, DMA | 150 | 74–88 | >95% (C4-Methyl group remains intact) |
| 3. Benzylation | C(sp³)-H (Methyl) | Pd(PPh₃)₄, Cs₂CO₃, MeCN | 80 | 65–75 | Selective for C4-methyl over pyridine ring |
Step-by-Step Experimental Protocols
Protocol A: Chemoselective C(sp)-H Activation (CuAAC)
Objective: Convert the highly reactive terminal alkyne into a stable 1,2,3-triazole without triggering oxidative addition at the 5-bromo position. Causality: A fully Cu(II)-catalyzed mechanism ensures rapid azide insertion while completely avoiding the Pd-like oxidative addition that would destroy the C-Br bond[2.10].
-
Preparation: In a 50 mL round-bottom flask, dissolve 5-bromo-2-ethynyl-4-methylpyridine (1.0 mmol, ~196 mg) and benzyl azide (1.1 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).
-
Catalyst Addition: Add Sodium Ascorbate (0.1 mmol, 10 mol%) followed by Cu(OAc)₂ (0.05 mmol, 5 mol%). The solution will typically turn pale yellow/green.
-
Reaction: Stir vigorously at room temperature for 12 hours.
-
Self-Validation Check (LC-MS): Sample 10 µL of the mixture. The starting material exhibits a distinct 1:1 isotopic doublet at m/z 196.0 / 198.0 [M+H]⁺. The reaction is complete when this doublet disappears and is replaced by the product mass (m/z ~329.0 / 331.0 [M+H]⁺), confirming the C-Br bond survived the transformation.
-
Workup: Dilute with EtOAc (20 mL), wash with brine (2 × 10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol B: Pd-Catalyzed C(sp²)-H Arylation (Consuming the C-Br Electrophile)
Objective: Utilize the newly synthesized 5-bromo-triazolylpyridine as an electrophile to arylate the C5 position of an unactivated pyrazole via a CMD pathway. Causality: KOAc is chosen as the base because it acts as an optimal proton shuttle in the Concerted Metalation-Deprotonation (CMD) transition state, enabling the cleavage of the azole's C(sp²)-H bond without requiring strongly basic conditions that might degrade the heterocycle[2.15].
Concerted Metalation-Deprotonation (CMD) mechanism for Pd-catalyzed C-H arylation.
-
Preparation: In an oven-dried Schlenk tube, combine the bromopyridine intermediate from Protocol A (1.0 mmol), ethyl 1-methylpyrazole-4-carboxylate (1.5 mmol), KOAc (2.0 mmol), and Pd(OAc)₂ (0.05 mmol, 5 mol%).
-
Atmosphere Exchange: Evacuate and backfill the tube with Argon (3 cycles).
-
Solvent Addition: Add anhydrous N,N-Dimethylacetamide (DMA, 5 mL) via syringe.
-
Reaction: Seal the tube and heat at 150 °C for 16 hours.
-
Self-Validation Check (LC-MS/NMR): The successful cross-coupling results in the loss of the bromine atom. LC-MS will show a single [M+H]⁺ peak (no isotopic doublet), validating the complete consumption of the C-Br vector.
-
Workup: Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), and purify via silica gel chromatography.
Protocol C: Late-Stage C(sp³)-H Functionalization of the 4-Methyl Group
Objective: Perform a direct C(sp³)-H benzylation on the 4-methyl group of the fully elaborated scaffold. Causality: With the C-Br bond safely consumed in Protocol B, Pd(0) will no longer undergo competitive intramolecular oxidative addition. The use of Cs₂CO₃ is critical here; it is strong enough to facilitate the deprotonation of the weakly acidic C4-methyl group (stabilized by the vinylogous pyridine nitrogen) but mild enough to prevent unwanted N-benzylation side reactions[2.4].
-
Preparation: In a dry round-bottom flask equipped with a reflux condenser, dissolve the elaborated pyridine intermediate (1.0 mmol) in anhydrous acetonitrile (10 mL).
-
Reagent Addition: Add benzyl chloride (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and Cs₂CO₃ (2.0 mmol).
-
Reaction: Heat the mixture to reflux (approx. 80 °C) under an inert argon atmosphere for 16 hours.
-
Self-Validation Check (¹H NMR): Extract a 0.1 mL aliquot, dry, and dissolve in CDCl₃. The ¹H NMR spectrum must show the complete disappearance of the 3H singlet at ~2.4 ppm (the original C4-methyl group) and the emergence of a new 2H methylene signal at ~4.0 ppm, confirming the formation of the new C(sp³)-C(sp²) linkage.
-
Workup: Cool the mixture, dilute with ethyl acetate, wash with water to remove inorganic salts, dry over Na₂SO₄, and purify via column chromatography.
References
Application Note: Scalable and Regioselective Synthesis of 5-Bromo-2-ethynyl-4-methylpyridine
Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Compound: 5-Bromo-2-ethynyl-4-methylpyridine (CAS: 2751621-37-9)[1]
Strategic Rationale & Causality
The synthesis of 5-bromo-2-ethynyl-4-methylpyridine requires precise regiocontrol to avoid off-target functionalization at the C5 position. While 2,5-dibromo-4-methylpyridine is a commercially available starting material[2], utilizing 5-bromo-2-iodo-4-methylpyridine (CAS: 941294-57-1)[3] is strategically superior for scalable synthesis.
The Causality of Halogen Selection: In palladium-catalyzed cross-couplings, the oxidative addition of the Pd(0) active species into a C–I bond is kinetically favored over a C–Br bond by several orders of magnitude[4]. This differential reactivity allows the Sonogashira coupling to proceed efficiently at room temperature. By avoiding elevated temperatures, we ensure >99% regioselectivity at the C2 position and completely suppress off-target bis-coupling at the C5 bromide[5].
The Causality of Alkyne Selection: Directly coupling acetylene gas is hazardous at scale, difficult to quantify, and frequently yields Glaser homocoupling byproducts or bis-pyridyl alkynes. Trimethylsilylacetylene (TMSA) acts as a controlled, sterically shielded mono-coupling surrogate that is easily deprotected in a subsequent, high-yielding step[6].
Experimental Workflow
Figure 1: Two-step regioselective synthesis workflow for 5-bromo-2-ethynyl-4-methylpyridine.
Quantitative Data: Reagent Stoichiometry
The following table summarizes the optimized stoichiometry for a 100 mmol scalable batch.
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| 5-Bromo-2-iodo-4-methylpyridine | 297.92 | 1.00 | 29.79 g | Starting Material |
| Trimethylsilylacetylene (TMSA) | 98.22 | 1.10 | 10.80 g (15.5 mL) | Alkyne Source |
| PdCl₂(PPh₃)₂ | 701.90 | 0.02 | 1.40 g | Catalyst |
| Copper(I) Iodide (CuI) | 190.45 | 0.04 | 0.76 g | Co-catalyst |
| Triethylamine (Et₃N) | 101.19 | 3.00 | 30.36 g (41.8 mL) | Base / Ligand |
| Tetrahydrofuran (THF) | 72.11 | - | 200 mL | Solvent |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.50 | 20.73 g | Deprotection Base |
| Methanol (MeOH) | 32.04 | - | 150 mL | Deprotection Solvent |
Step-by-Step Protocols & Self-Validating Systems
Step 1: Regioselective Sonogashira Coupling
Objective: Synthesize 5-bromo-4-methyl-2-((trimethylsilyl)ethynyl)pyridine.
-
System Preparation: To an oven-dried 500 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromo-2-iodo-4-methylpyridine (29.79 g, 100 mmol)[7].
-
Catalyst Loading: Add PdCl₂(PPh₃)₂ (1.40 g, 2.0 mmol) and CuI (0.76 g, 4.0 mmol).
-
Solvent Addition & Degassing: Add anhydrous THF (200 mL) and Et₃N (41.8 mL). Spurge the mixture with dry Nitrogen or Argon for 15 minutes. Causality Note: Oxygen promotes the Glaser homocoupling of TMSA (forming a diyne) and rapidly oxidizes the active Pd(0) species, halting the catalytic cycle.
-
Alkyne Addition: Add TMSA (15.5 mL, 110 mmol) dropwise over 10 minutes via syringe.
-
Reaction: Stir the opaque, dark-brown mixture at room temperature (25 °C) for 4–6 hours.
-
In-Process Control (IPC): Monitor via LC-MS. The system is validated when the starting material (
298/300 ) is fully consumed, replaced by the intermediate ( 268/270 ). -
Workup: Filter the crude mixture through a pad of Celite to remove insoluble palladium and copper salts. Wash the filtrate with saturated aqueous NH₄Cl (2 × 150 mL).
-
Self-Validation Note: The NH₄Cl wash is a critical step. Residual copper promotes oxidative degradation of the final alkyne. NH₄Cl strongly coordinates Cu⁺ ions, sequestering them into the aqueous phase as soluble deep-blue ammonium complexes.
-
-
Isolation: Extract the aqueous layer with EtOAc (100 mL). Combine organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude TMS-protected intermediate as a dark oil (Expected yield: ~88%, carried directly to Step 2).
Step 2: TMS Deprotection
Objective: Cleave the silyl group to yield 5-bromo-2-ethynyl-4-methylpyridine[8].
-
Reaction Setup: Dissolve the crude intermediate from Step 1 (~23.6 g, ~88 mmol) in Methanol (150 mL) in a 500 mL flask.
-
Base Addition: Add K₂CO₃ (20.73 g, 150 mmol) in one portion.
-
Reaction: Stir the suspension vigorously at room temperature for 2 hours.
-
In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 9:1). The intermediate (
) should cleanly convert to the more polar target product ( ). -
Workup: Concentrate the mixture under reduced pressure to remove the majority of the methanol. Partition the resulting residue between distilled water (150 mL) and EtOAc (150 mL).
-
Extraction & Purification: Separate the layers. Extract the aqueous phase with EtOAc (2 × 100 mL). Wash the combined organic layers with brine (100 mL), dry over Na₂SO₄, and concentrate.
-
Final Polish: Purify the crude product via a short silica gel plug (eluting with Hexanes/EtOAc 9:1) to remove baseline impurities, yielding the target compound as a pale solid. (Expected overall yield: 80-85% over two steps).
Final Analytical Checkpoints:
-
LC-MS:
196.0 / 198.0 (1:1 isotopic ratio confirming the presence of one bromine atom). -
¹H NMR (CDCl₃): Look for the diagnostic terminal alkyne proton as a sharp singlet around
3.2–3.4 ppm, confirming successful TMS cleavage.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 165653922, 5-Bromo-2-ethynyl-4-methylpyridine". PubChem. Available at: [Link]
-
Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry". Chemical Reviews (2007). Available at: [Link]
-
MDPI. "Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments". Catalysts (2018). Available at: [Link]
Sources
- 1. 5-Bromo-2-ethynyl-4-methylpyridine | C8H6BrN | CID 165653922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 5-Bromo-2-iodo-4-methylpyridine | 941294-57-1 [sigmaaldrich.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 7. 5-Bromo-2-iodo-4-methylpyridine | 941294-57-1 [sigmaaldrich.com]
- 8. 2751621-37-9 5-Bromo-2-ethynyl-4-methylpyridine AKSci 7011FX [aksci.com]
Technical Support Center: Synthesis of 5-Bromo-2-ethynyl-4-methylpyridine
Welcome to the technical support guide for the synthesis of 5-bromo-2-ethynyl-4-methylpyridine. This molecule is a valuable building block in medicinal chemistry and materials science. Its synthesis, typically achieved via a Sonogashira cross-coupling reaction, can present challenges that impact yield and purity. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols.
The primary route to 5-bromo-2-ethynyl-4-methylpyridine involves the palladium and copper co-catalyzed coupling of a di-halogenated precursor, such as 2,5-dibromo-4-methylpyridine, with a protected alkyne like trimethylsilylacetylene (TMS-acetylene), followed by deprotection. This guide will focus on this widely-used pathway.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing both mechanistic explanations and actionable solutions.
Q1: My reaction yield is consistently low (<50%). What are the most likely causes and how can I improve it?
Low yield is the most common issue and can stem from several factors, from reagent quality to suboptimal reaction conditions.
Possible Causes & Solutions:
-
Inactive Catalyst: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst, such as PdCl₂(PPh₃)₂ or Pd(OAc)₂, it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[1] Incomplete reduction can stall the reaction.
-
Poor Substrate Reactivity: Aryl bromides are less reactive than aryl iodides in Sonogashira couplings.[2] The electron-donating methyl group and the pyridine nitrogen can also influence reactivity.
-
Inefficient Base: The base is critical for deprotonating the terminal alkyne and neutralizing the H-X acid formed during the cycle.
-
Solution: Amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are standard. Ensure the base is dry and freshly distilled. Using a stronger base or a different solvent/base combination may be necessary if starting material is consistently recovered.
-
-
Oxygen Contamination: Oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling), a major side reaction that consumes the alkyne and generates undesired byproducts.[1][6] It can also oxidize and deactivate the Pd(0) catalyst.
-
Solution: Rigorously degas all solvents and reagents (e.g., via three freeze-pump-thaw cycles or by sparging with argon/nitrogen for 30-60 minutes). Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the entire reaction setup and duration.[3]
-
Q2: I'm observing a significant amount of a byproduct with a mass corresponding to a diyne. How can I suppress this Glaser homocoupling?
The formation of a symmetrical 1,3-diyne is a classic sign of Glaser coupling, which is promoted by the copper(I) catalyst in the presence of an oxidant, typically oxygen.[7]
Strategies to Minimize Homocoupling:
-
Strictly Anaerobic Conditions: This is the most critical factor. Ensure your degassing procedure is effective and that there are no leaks in your system.[6]
-
Use a Protecting Group: Using trimethylsilylacetylene (TMS-acetylene) is standard practice.[8][9][10] The bulky TMS group sterically hinders the homocoupling pathway. The deprotection step is performed after the cross-coupling is complete.
-
Control Copper(I) Concentration: While Cu(I) is a co-catalyst that accelerates the reaction, higher concentrations can favor the homocoupling pathway.[1][11]
-
Solution: Use the minimum effective amount of CuI (typically 2-5 mol%). In some cases, a "copper-free" Sonogashira reaction can be employed, although this often requires more forcing conditions or specialized ligands.[1]
-
-
Add a Reducing Atmosphere: Some literature reports suggest that performing the reaction under a dilute hydrogen atmosphere (e.g., 5% H₂ in N₂) can significantly reduce homocoupling by keeping the copper and palladium species in their reduced, active states.[12]
Q3: My reaction stalls and does not go to completion, even with extended reaction times. What should I check?
Reaction stalling often points to catalyst deactivation or reagent degradation.
Troubleshooting Steps:
-
Check Catalyst and Ligand Integrity:
-
Palladium can precipitate as "palladium black," indicating catalyst decomposition.[13] This can be caused by high temperatures or impurities. Ensure the reaction mixture remains a homogeneous dark solution.
-
Phosphine ligands can be oxidized. Use fresh, high-purity ligands.
-
-
Verify Reagent Stoichiometry and Purity:
-
Use a slight excess of the alkyne (e.g., 1.1 to 1.2 equivalents) to drive the reaction to completion.[14]
-
Ensure the 2,5-dibromo-4-methylpyridine starting material is pure. Impurities from its synthesis could interfere with the catalyst.
-
-
Solvent Choice:
Frequently Asked Questions (FAQs)
What is the optimal catalyst system for this Sonogashira coupling?
For coupling aryl bromides, a common and effective system is PdCl₂(PPh₃)₂ (2-5 mol%) as the palladium precatalyst, CuI (2-5 mol%) as the co-catalyst, and triphenylphosphine (PPh₃) (4-10 mol%) as the ligand.[3][4] The additional PPh₃ helps to stabilize the active Pd(0) species.
Why is trimethylsilylacetylene (TMS-acetylene) used instead of acetylene gas?
Using TMS-acetylene offers several advantages:
-
Safety and Handling: It is a liquid with a convenient boiling point (53°C), making it much easier and safer to handle than highly flammable acetylene gas.[9][13]
-
Prevention of Double Coupling: The TMS group acts as a protecting group, ensuring that only one side of the acetylene molecule reacts.[8][9] This prevents the formation of undesired bis-coupled products.
-
Suppression of Side Reactions: As mentioned in Q2, the bulky silyl group helps to minimize Glaser homocoupling.[6]
How do I perform the final TMS deprotection step?
After the Sonogashira coupling is complete and the intermediate product, 5-bromo-2-(trimethylsilylethynyl)-4-methylpyridine, is isolated, the TMS group is typically removed under mild basic or fluoride-mediated conditions.
-
Base-Mediated: Stirring the silylated intermediate in methanol with a base like potassium carbonate (K₂CO₃) at room temperature is a common and cost-effective method.[8][14]
-
Fluoride-Mediated: For more sensitive substrates, tetrabutylammonium fluoride (TBAF) in a solvent like THF is highly effective.
Data & Protocols
Table 1: Comparison of Reaction Conditions for Sonogashira Coupling of Aryl Bromides
| Parameter | Condition A (Standard) | Condition B (Optimized for Pyridines) | Rationale for Change |
| Pd Catalyst | PdCl₂(PPh₃)₂ (2 mol%) | Pd(CF₃COO)₂ (2.5 mol%) | Trifluoroacetate salt can show enhanced activity in some systems.[3][4] |
| Ligand | PPh₃ (4 mol%) | PPh₃ (5.0 mol%) | Higher ligand-to-metal ratio can improve catalyst stability.[3][4] |
| Co-catalyst | CuI (2 mol%) | CuI (5.0 mol%) | Increased CuI can accelerate the reaction rate for less reactive bromides.[3][4] |
| Base | Et₃N (2.0 equiv) | Et₃N (as solvent) | Using the base as a solvent increases its concentration and can improve yields.[3] |
| Solvent | THF or DMF | N/A | Simplifies the reaction mixture. |
| Temperature | 60 °C | 100 °C | Higher temperature is often required for less reactive aryl bromides.[3][4] |
| Typical Yield | 40-60% | 70-95% | Optimized conditions overcome the lower reactivity of the substrate.[4] |
Protocol 1: Optimized Synthesis and Deprotection
This protocol is based on optimized conditions reported for similar bromopyridine substrates.[3][4]
Step A: Sonogashira Coupling
-
To a dry Schlenk flask, add 2,5-dibromo-4-methylpyridine (1.0 equiv), Pd(CF₃COO)₂ (0.025 equiv), PPh₃ (0.05 equiv), and CuI (0.05 equiv).
-
Evacuate and backfill the flask with dry argon or nitrogen three times.
-
Add freshly distilled, degassed triethylamine (Et₃N) to create a ~0.2 M solution relative to the starting bromide.
-
Add trimethylsilylacetylene (1.2 equiv) dropwise via syringe.
-
Heat the reaction mixture to 100°C and stir for 3-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, filter through a pad of celite to remove catalyst residues, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield 5-bromo-2-(trimethylsilylethynyl)-4-methylpyridine.
Step B: TMS Deprotection
-
Dissolve the purified product from Step A in methanol (MeOH).
-
Add anhydrous potassium carbonate (K₂CO₃, ~2.0 equiv).
-
Stir the mixture at room temperature for 1-3 hours, monitoring by TLC until the starting material is fully consumed.
-
Remove the MeOH under reduced pressure.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the final product, 5-bromo-2-ethynyl-4-methylpyridine.
Visual Guides
Troubleshooting Workflow for Low Yields
This decision tree illustrates a logical workflow for diagnosing the cause of low reaction yields.
Caption: The interconnected catalytic cycles in the Sonogashira reaction.
References
-
Sonogashira coupling - Wikipedia . Wikipedia. [Link]
-
Sonogashira Coupling - Chemistry LibreTexts . Chemistry LibreTexts. [Link]
-
Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions | Request PDF . ResearchGate. [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review . MDPI. [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes . Scirp.org. [Link]
-
Recent Advances in Sonogashira Reactions - (PDF) ResearchGate . ResearchGate. [Link]
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 . Royal Society of Chemistry. [Link]
-
A Chemoselective Deprotection of Trimethylsilyl Acetylenes Catalyzed by Silver Salts. | Request PDF . ResearchGate. [Link]
-
Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides . PMC. [Link]
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 . University of Southampton ePrints. [Link]
-
Controlling a Chemical Coupling Reaction on a Surface: Tools and Strategies for On-Surface Synthesis . ACS Publications. [Link]
-
Trimethylsilylacetylene - Wikipedia . Wikipedia. [Link]
-
Development of optimized conditions for Glaser-Hay bioconjugations . PMC. [Link]
-
Cas 1066-54-2,Trimethylsilylacetylene | lookchem . Lookchem. [Link]
-
Process Development of a Sonogashira Cross-Coupling Reaction as the Key Step of Tirasemtiv Synthesis Using Design of Experiments . ACS Publications. [Link]
-
glaser coupling - Organic Chemistry Portal . Organic Chemistry Portal. [Link]
-
Optimization of reaction conditions for the Sonogashira reaction a - ResearchGate . ResearchGate. [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling . ACS Publications. [Link]
-
PYRAZINE- AND PYRIDINE-SUBSTITUTED PROP-2-YN-1-OLS, BUT-3-YN-2-OLS, AND BUT-3-YN-2-ONES – PURIFICATION, STABILITY, AND HANDLING REVISED . Chemistry of Heterocyclic Compounds. [Link]
-
Potential Sonogashira Reaction Problems? - Sciencemadness Discussion Board . Sciencemadness. [Link]
-
A Cascade Sonogashira Cross‐Coupling‐Substitution‐Elimination Reaction for the Synthesis of Linear Conjugated Dienynes . PMC. [Link]
-
What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne ? . ResearchGate. [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst . MDPI. [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts . ACS Publications. [Link]
-
Photo-activation of Pd-catalyzed Sonogashira coupling using a Ru/bipyridine complex as energy transfer agent . The Royal Society of Chemistry. [Link]
-
Struggling to make a sonogashira coupling reaction happen : r/Chempros . Reddit. [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Trimethylsilylacetylene | TMS Acetylene | RUO [benchchem.com]
- 9. Trimethylsilylacetylene - Wikipedia [en.wikipedia.org]
- 10. lookchem.com [lookchem.com]
- 11. mdpi.com [mdpi.com]
- 12. depts.washington.edu [depts.washington.edu]
- 13. reddit.com [reddit.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 5-bromo-2-ethynyl-4-methylpyridine
Welcome to the technical support guide for the purification of 5-bromo-2-ethynyl-4-methylpyridine. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges in obtaining this key building block with the high purity required for subsequent synthetic steps. This guide provides in-depth troubleshooting protocols and answers to frequently asked questions, grounded in established chemical principles and field-proven techniques.
Introduction: The Purification Challenge
5-bromo-2-ethynyl-4-methylpyridine is commonly synthesized via a Sonogashira cross-coupling reaction between a 5-bromo-2-halo-4-methylpyridine (typically iodo- or bromo-substituted) and a protected or terminal alkyne.[1][2] While a powerful C-C bond-forming reaction, the purification of its product is often non-trivial. The primary challenges stem from the presence of closely-related impurities derived from starting materials, catalysts, and side reactions, compounded by the chemical nature of the pyridine ring itself. The basic nitrogen atom can interact strongly with acidic stationary phases like silica gel, often leading to purification issues such as peak tailing in chromatography.[3]
This guide will walk you through systematic approaches to identify and resolve these common purification hurdles.
Troubleshooting Guide: From Crude Mixture to Pure Compound
This section addresses specific issues you may encounter during the purification process in a problem-and-solution format.
Problem 1: Low Purity After Initial Work-up (Multiple Spots on TLC)
Observation: Your crude product, after aqueous work-up and solvent extraction, shows multiple spots on a Thin Layer Chromatography (TLC) plate, indicating a complex mixture.
Potential Causes & Solutions:
-
Unreacted Starting Materials: Incomplete conversion is a common issue. The starting 5-bromo-2-halo-4-methylpyridine is often less polar than the product, while the terminal alkyne's polarity can vary.
-
Catalyst Residues: Palladium and copper catalysts can form colored, often insoluble, residues.[4]
-
Alkyne Homocoupling (Glaser Byproduct): A significant side reaction, especially when using copper co-catalysts, is the oxidative homocoupling of the terminal alkyne to form a diyne.[4][5] This byproduct is typically non-polar.
-
Decomposition: The product may be sensitive to prolonged heat or acidic/basic conditions during work-up.
Caption: Initial purification and analysis workflow.
Problem 2: Difficulty Separating Product from Impurities via Column Chromatography
Observation: During column chromatography on silica gel, the product co-elutes with an impurity, or severe peak tailing leads to poor separation and mixed fractions.
Causality: The basic lone pair on the pyridine nitrogen interacts strongly with acidic silanol groups (Si-OH) on the surface of silica gel.[3] This secondary interaction mechanism, in addition to normal phase partitioning, causes the characteristic "tailing" where the compound elutes slowly and broadly from the column. Impurities with similar polarity and basicity will be very difficult to separate.
-
Stationary Phase Selection:
-
Standard Silica Gel: The default choice. If tailing is severe, consider the modifications below.
-
Deactivated Silica: Treat standard silica gel with a base. Prepare a slurry of silica in your starting eluent and add 1-2% triethylamine (TEA) or pyridine by volume. Let it stand for an hour before packing the column. This neutralizes the acidic sites.
-
Alumina (Basic or Neutral): For highly sensitive or very basic compounds, alumina can be a better choice than silica. Start with neutral alumina.
-
-
Mobile Phase (Eluent) Optimization:
-
Solvent System: Hexanes/Ethyl Acetate or Dichloromethane/Methanol are common starting points for pyridine derivatives.[6][7]
-
Tailing Suppression: Add a small amount of a competing base to your eluent system. Triethylamine (0.5-1.0% v/v) is highly effective.[3] The TEA will preferentially bind to the acidic silanol sites, allowing your pyridine product to elute with a much-improved peak shape.
-
Gradient Elution: Start with a low polarity eluent (e.g., 95:5 Hexane:EtOAc) to wash off non-polar impurities like Glaser byproduct. Gradually increase the polarity (e.g., to 70:30 Hexane:EtOAc) to elute your product. A step-gradient is often sufficient.[6]
-
-
Sample Loading:
-
Dissolve the crude material in a minimal amount of the mobile phase or a slightly stronger solvent (like dichloromethane).
-
For better resolution, adsorb the crude product onto a small amount of silica gel (~2-3x the mass of the crude product). Dry this mixture to a free-flowing powder and carefully load it onto the top of the packed column. This technique, known as "dry loading," prevents band broadening.[6]
-
| Observation on TLC/Column | Potential Cause | Recommended Solution |
| Product streaks/tails badly | Strong interaction of pyridine nitrogen with acidic silica gel.[3] | Add 0.5-1.0% triethylamine (TEA) to the eluent. Consider using neutral alumina as the stationary phase. |
| Product won't elute from column | Compound is too polar for the chosen eluent system. | Gradually increase eluent polarity (e.g., switch from Hex/EtOAc to DCM/MeOH). Ensure a competing base (TEA) is present. |
| Poor separation from a close-running spot | Impurity has very similar polarity and functional groups. | Use a shallower gradient. Try a different solvent system (e.g., Toluene/Acetone) to alter selectivity. If available, consider a different stationary phase (e.g., C18 reverse phase).[3] |
| A new spot appears on TLC after column | Compound is degrading on the acidic silica gel. | Deactivate the silica with TEA before packing. Run the column quickly and avoid leaving the compound on the column for extended periods. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect from a Sonogashira synthesis of 5-bromo-2-ethynyl-4-methylpyridine?
A1: The impurity profile is directly related to the reaction conditions. Key impurities include:
-
Unreacted Starting Material: 5-bromo-2-iodo-4-methylpyridine (or the corresponding bromide/triflate).
-
Homocoupled Alkyne (Diyne): Arises from oxidative coupling of your terminal alkyne, especially in the presence of a copper co-catalyst and oxygen.[4][5]
-
Homocoupled Aryl Halide (Bipyridine): Less common, but can occur at high temperatures or with certain catalyst systems.
-
Palladium/Copper Residues: Can appear as dark, insoluble material.[4]
-
Solvent/Base Adducts: Impurities from the amine base or solvent used in the reaction.[8]
Q2: My reaction mixture turned black. Is the synthesis a failure?
A2: Not necessarily. The formation of a black precipitate, known as "palladium black," indicates the decomposition of the Pd(0) catalyst to its elemental form.[4] While some decomposition is common, extensive blackening suggests suboptimal conditions (e.g., high temperature, presence of oxygen) and can lead to lower yields or incomplete conversion. The reaction can often be salvaged. After the work-up, the insoluble palladium black can usually be removed by filtering the organic solution through a short plug of Celite® or silica gel.
Q3: I suspect my compound is degrading on the silica column. How can I confirm this and what should I do?
A3: To test for on-column degradation, perform a 2D TLC analysis.[3]
-
Spot your crude mixture on the bottom-left corner of a square TLC plate.
-
Develop the plate in your chosen eluent system.
-
Dry the plate completely.
-
Rotate the plate 90 degrees counter-clockwise and develop it again in the same eluent system.
-
Analysis: If there is no degradation, all spots will lie on the diagonal. Spots that appear off the diagonal represent new compounds that were formed from the original components interacting with the silica stationary phase.
If degradation is confirmed, switch to a less acidic stationary phase like neutral alumina or use a heavily base-deactivated silica column for your purification.[3]
Q4: Can I use crystallization to purify 5-bromo-2-ethynyl-4-methylpyridine?
A4: Crystallization can be an excellent and scalable method for purification, provided the crude product is sufficiently pure (typically >85-90%) and solid.[9]
-
Solvent Screening: The key is to find a suitable solvent or solvent pair. An ideal single solvent will dissolve the compound when hot but not when cold. A solvent pair typically consists of a "good" solvent (in which the compound is very soluble, e.g., Dichloromethane, Ethyl Acetate) and a "poor" anti-solvent (in which it is insoluble, e.g., Hexane, Heptane).
-
General Protocol (Solvent Pair):
-
Dissolve the crude solid in a minimal amount of the hot "good" solvent.
-
Slowly add the "poor" anti-solvent dropwise until the solution becomes persistently cloudy.
-
Add a drop or two of the "good" solvent to redissolve the precipitate and clarify the solution.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration and wash with a small amount of the cold "poor" solvent.[9]
-
Caption: A logical workflow for troubleshooting product purity.
References
- A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy. Benchchem.
- Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Benchchem.
- Troubleshooting homocoupling in Sonogashira reactions of 2,5-Dibromo-3-(trifluoromethyl)pyridine. Benchchem.
- preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. HETEROCYCLES, Vol. 102, No. 7, 2021.
- Sonogashira coupling. Wikipedia.
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis.
- Sonogashira Coupling. Organic Chemistry Portal.
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton - University of Southampton.
- Application Notes and Protocols for Copper-Free Sonogashira Coupling with Bromoethyne. Benchchem.
- Sonogashira coupling. wikidoc.
- Application Notes and Protocols for the Recrystallization of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde. Benchchem.
Sources
- 1. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sonogashira coupling - wikidoc [wikidoc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Minimizing Homocoupling in 5-Bromo-2-ethynyl-4-methylpyridine Reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield and purification bottlenecks when working with bifunctional AB-type monomers. 5-bromo-2-ethynyl-4-methylpyridine presents a unique synthetic challenge: it contains both an electrophilic aryl bromide and a nucleophilic terminal alkyne.
When subjected to standard Sonogashira conditions, the kinetic mismatch between the slow oxidative addition of the aryl bromide and the rapid formation of the copper acetylide leads to a dangerous buildup of reactive intermediates[1]. In the presence of trace oxygen, this results in rapid Glaser-Hay homocoupling , forming unwanted 1,3-diyne dimers that consume your starting material and severely complicate chromatographic purification[2].
This guide provides field-proven, mechanistically grounded troubleshooting strategies to suppress this side reaction and maximize your cross-coupling yields.
Mechanistic Insight: The Root Cause of Homocoupling
To solve the problem, we must first understand the causality. The standard Sonogashira reaction operates via two synergistic catalytic cycles (Palladium and Copper). Homocoupling occurs when the Copper cycle "outpaces" the Palladium cycle, allowing copper acetylide intermediates to collide and oxidize[3].
Competing Sonogashira cross-coupling and Glaser-Hay homocoupling pathways.
Troubleshooting & FAQs
Q1: Why is my 5-bromo-2-ethynyl-4-methylpyridine forming a diyne byproduct instead of the desired cross-coupled product? A: The primary cause is the copper(I)-catalyzed oxidative dimerization of your terminal alkyne[2]. Because the C-Br bond on the methylpyridine ring undergoes oxidative addition with Pd(0) slower than an equivalent C-I bond, the copper acetylide intermediate has a longer lifetime in solution[1]. If even trace amounts of oxygen are present in your solvent or headspace, it acts as a terminal oxidant, driving the Glaser-Hay homocoupling pathway[2].
Q2: How can I completely eliminate the copper-catalyzed Glaser homocoupling? A: The most definitive solution is to switch to a Copper-Free Sonogashira protocol . By removing the Cu(I) co-catalyst entirely, you prevent the formation of the copper acetylide, thereby shutting down the Glaser pathway[1]. Modern copper-free systems rely on Pd-Pd transmetalation[4]. To achieve this, use electron-rich, sterically bulky phosphine ligands (such as XPhos or P(t-Bu)3) which facilitate both the difficult oxidative addition into the aryl bromide and the subsequent alkyne activation[3][5].
Q3: I must use a copper co-catalyst to maintain reactivity. How do I minimize homocoupling in a standard Pd/Cu system? A: If copper is unavoidable, you must implement a multi-tiered approach to suppress oxidation:
-
Rigorous Oxygen Exclusion: Standard nitrogen balloons are insufficient. You must use Schlenk techniques and degas all solvents via Freeze-Pump-Thaw[1][2].
-
Dilute Reducing Atmosphere: A highly effective, field-validated technique is to run the reaction under a dilute hydrogen atmosphere (e.g., 5% H2 in Argon). This continuous reducing environment scavenges trace oxygen and keeps the palladium catalyst in its active Pd(0) state, reducing homocoupling byproducts to ~2%[6].
-
Syringe-Pump Addition: Add the 5-bromo-2-ethynyl-4-methylpyridine slowly to the reaction mixture. Keeping its steady-state concentration low disfavors the bimolecular collision required for homocoupling[1].
Quantitative Data: Impact of Reaction Conditions
The table below summarizes the expected distribution of cross-coupled product versus homocoupling byproduct based on the chosen reaction environment.
| Reaction Condition | Catalyst System | Atmosphere | Expected Homocoupling | Expected Cross-Coupling |
| Standard (Poor Control) | Pd(PPh3)2Cl2 / CuI | Air / Poor N2 | > 40% | < 50% |
| Anaerobic Standard | Pd(PPh3)2Cl2 / CuI | Strict Argon | 10 - 20% | 70 - 80% |
| Reducing Atmosphere | Pd(PPh3)2Cl2 / CuI | 5% H2 in Argon | ~ 2% | > 90% |
| Copper-Free (Optimal) | Pd(OAc)2 / XPhos | Strict Argon | < 1% | > 95% |
Self-Validating Experimental Protocols
Workflow Visualization: Strict Degassing
For any protocol below, rigorous degassing is non-negotiable. We recommend the Freeze-Pump-Thaw method to ensure absolute removal of dissolved oxygen.
Standard Freeze-Pump-Thaw degassing workflow for strict anaerobic conditions.
Protocol A: Copper-Free Sonogashira Coupling (Recommended)
This protocol utilizes a bulky, electron-rich ligand to force Pd-Pd transmetalation, entirely avoiding the Glaser pathway[4][5].
Reagents:
-
Substrate: 5-bromo-2-ethynyl-4-methylpyridine (1.0 equiv)
-
Catalyst: Pd(OAc)₂ (2 mol%)
-
Ligand: XPhos (4 mol%)
-
Base: Cs₂CO₃ (2.0 equiv)
-
Solvent: Anhydrous Toluene (Degassed)
Step-by-Step Methodology:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and Cs₂CO₃ (2.0 equiv)[1].
-
Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with high-purity Argon. Repeat this cycle three times.
-
Under a positive flow of Argon, inject anhydrous, degassed toluene. Stir for 10 minutes at room temperature to allow the active Pd(0)-XPhos complex to form.
-
Inject 5-bromo-2-ethynyl-4-methylpyridine (1.0 equiv) and your desired coupling partner (if performing a cross-coupling rather than a controlled polymerization).
-
Heat the reaction mixture to 80 °C and monitor via TLC or LC-MS until the starting material is consumed.
-
Cool to room temperature, dilute with ethyl acetate, filter through a pad of Celite to remove the inorganic base, and concentrate for chromatography.
Protocol B: Modified Cu-Catalyzed Coupling with Reducing Atmosphere
If your specific substrate scope demands a copper co-catalyst, use this protocol which utilizes a dilute hydrogen atmosphere to actively suppress the oxidative homocoupling[6].
Reagents:
-
Catalyst: PdCl₂(PPh₃)₂ (2 mol%)
-
Co-catalyst: CuI (1 mol% - Keep loading low)
-
Base/Solvent: Triethylamine (TEA) / THF (1:1 ratio)
-
Atmosphere: 5% H₂ in Argon (or Nitrogen)
Step-by-Step Methodology:
-
Prepare a gas manifold with a cylinder of 5% H₂ balanced in Argon. Safety Note: 5% H₂ is below the flammability limit in air, making it safe for standard fume hood use.
-
Add PdCl₂(PPh₃)₂ (2 mol%) and CuI (1 mol%) to a Schlenk flask. Evacuate and backfill with the 5% H₂/Ar mixture three times.
-
In a separate flask, prepare a solution of TEA and THF. Degas this solvent mixture via sparging with the 5% H₂/Ar mixture for 30 minutes[1][6].
-
Transfer the degassed solvent to the Schlenk flask containing the catalysts.
-
Dissolve 5-bromo-2-ethynyl-4-methylpyridine in a minimal amount of degassed THF. Using a syringe pump, add this solution dropwise to the reaction mixture over 2 hours[1].
-
Maintain a positive pressure of the 5% H₂/Ar gas mixture throughout the reaction[6]. Stir at room temperature or gentle reflux until completion.
References
-
Royal Society of Chemistry. "Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1." RSC Books. [Link]
-
Elangovan, A., Wang, Y.-H., & Ho, T.-I. "Sonogashira Coupling Reaction with Diminished Homocoupling." Organic Letters, 2003. [Link]
-
Gazvoda, M., et al. "Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation." Nature Communications / PMC, 2018.[Link]
-
Martek, B. A., et al. "Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd-Pd Transmetalation." Organic Letters, 2020. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd-Pd Transmetalation [organic-chemistry.org]
- 6. depts.washington.edu [depts.washington.edu]
Technical Support Center: Chromatographic Purification of 5-bromo-2-ethynyl-4-methylpyridine
This technical support guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of 5-bromo-2-ethynyl-4-methylpyridine by column chromatography. The guidance herein is tailored for researchers, scientists, and drug development professionals aiming to achieve high purity for this critical intermediate.
Introduction: Navigating the Purification of a Functionalized Pyridine
5-bromo-2-ethynyl-4-methylpyridine is a heterocyclic compound featuring a basic pyridine nitrogen, a reactive ethynyl group, and a bromo substituent. This combination of functionalities can present unique challenges during purification on standard silica gel. The basicity of the pyridine ring often leads to strong interactions with the acidic silanol groups of the stationary phase, resulting in issues like peak tailing, poor resolution, and in some cases, irreversible adsorption or degradation.[1][2][3][4] This guide provides a systematic approach to developing a robust purification method and troubleshooting common problems.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of 5-bromo-2-ethynyl-4-methylpyridine?
A1: While silica gel is the most common and cost-effective stationary phase, its acidic nature can be problematic for basic compounds like pyridine derivatives.[2][3]
-
Standard Silica Gel (with modifier): This is often the first choice. To counteract the acidity and prevent peak tailing, it is highly recommended to add a basic modifier like triethylamine (TEA) or pyridine to the mobile phase, typically at a concentration of 0.1-1%.[2][4]
-
Deactivated Silica Gel: You can pre-treat, or "deactivate," the silica gel by preparing the column slurry in a solvent mixture that already contains the basic modifier. This helps to neutralize the acidic sites before the sample is loaded.[2]
-
Alumina (Neutral or Basic): If significant tailing or degradation persists even with a basic modifier, switching to a different stationary phase is advisable. Neutral or basic alumina is an excellent alternative for the purification of amines and other basic compounds.[1][2][5]
Q2: What solvent systems should I start with for TLC analysis?
A2: The key is to find a solvent system that provides a good separation between your target compound and impurities, with an ideal retention factor (Rf) of 0.2-0.4 for the desired product on the TLC plate.[2][4][6] Good starting points for 5-bromo-2-ethynyl-4-methylpyridine, a compound of moderate polarity, would be binary mixtures of a non-polar and a polar solvent.
Commonly effective systems for related pyridine derivatives include:
-
Hexane:Ethyl Acetate: This is a standard and highly versatile solvent system. Start with a ratio of 9:1 and gradually increase the proportion of ethyl acetate to increase polarity.[7][8]
-
Petroleum Ether:Ethyl Acetate: Similar in polarity to hexane:ethyl acetate and can be used interchangeably.
-
Dichloromethane:Methanol: This system is suitable for more polar compounds. Begin with a ratio of 98:2 and increase the methanol content cautiously. Be aware that using more than 10% methanol can risk dissolving the silica gel.[7][9]
Always remember to include your chosen basic modifier (e.g., 0.5% TEA) in the TLC mobile phase if you plan to use it for the column.
Q3: Why is my pyridine compound streaking or 'tailing' on the TLC plate and column?
A3: Peak tailing is a classic sign of strong, undesirable interactions between a basic analyte and the acidic stationary phase.[4] The lone pair of electrons on the pyridine nitrogen atom interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This interaction is often slow to reverse, causing the compound to elute slowly and asymmetrically from the column, leading to broad, tailing peaks that result in poor separation and lower purity of collected fractions. Adding a small amount of a competing base, like triethylamine, to the eluent system effectively blocks these active silanol sites, leading to more symmetrical, "Gaussian" peak shapes.[1][4]
Troubleshooting Guide
Issue: Poor separation or overlapping spots/peaks.
-
Possible Cause 1: Inappropriate Solvent System.
-
Solution: Your solvent system may be too polar or not polar enough. If the Rf values of your components are all very high (>0.5), decrease the polarity of the mobile phase (e.g., go from 7:3 hexane:EtOAc to 9:1 hexane:EtOAc). If the Rf values are too low (<0.1), increase the polarity.[1] The goal is to achieve an Rf of 0.2-0.4 for the target compound, with maximum separation from its nearest impurities.[2][4]
-
-
Possible Cause 2: Column Overloading.
-
Solution: The amount of crude material loaded onto the column should ideally be 1-5% of the mass of the stationary phase.[1] If you overload the column, the stationary phase becomes saturated, and proper separation cannot occur. Reduce the sample load or, if a larger quantity must be purified, use a column with a larger diameter.[1]
-
Issue: The compound is not eluting from the column.
-
Possible Cause 1: Compound is too polar for the current solvent system.
-
Solution: If your compound is stuck at the top of the column, you need to significantly increase the polarity of the mobile phase. A gradient elution, where you start with a non-polar solvent system and gradually increase the polarity over the course of the separation, can be very effective.[1] For highly polar compounds, a system like dichloromethane with 5-10% methanol may be required.[7]
-
-
Possible Cause 2: Irreversible Adsorption or Decomposition on Silica Gel.
-
Solution: As discussed, pyridine derivatives can be sensitive to the acidity of silica gel.[3] If increasing solvent polarity doesn't work, your compound may be decomposing or permanently stuck. First, try adding a basic modifier like triethylamine (0.5-1%) to your eluent. If that fails, the best course of action is to switch to a more inert stationary phase like neutral or basic alumina.[2]
-
Issue: Low recovery of the product after purification.
-
Possible Cause 1: Compound degradation.
-
Solution: Perform a stability test using two-dimensional TLC (2D TLC) to see if your compound is degrading on contact with silica.[3] To do this, spot your sample on the bottom-left corner of a square TLC plate, develop it, dry the plate completely, rotate it 90 degrees, and re-develop it in the same solvent. Stable compounds will appear on a 45-degree diagonal line; any spots below this line are degradation products.[3] If degradation is observed, switch to a less acidic stationary phase like alumina.[3]
-
-
Possible Cause 2: Physical loss during workup.
-
Solution: Ensure that you are not losing your product during the solvent removal step post-chromatography. While 5-bromo-2-ethynyl-4-methylpyridine is not extremely volatile, it's good practice to use moderate temperatures on the rotary evaporator and avoid leaving the solid on high vacuum for extended periods.
-
Quantitative Data: Recommended TLC Solvent Systems
The table below provides starting points for developing a separation method for 5-bromo-2-ethynyl-4-methylpyridine on silica gel TLC plates. The goal is to achieve an Rf value between 0.2 and 0.4 for the target compound.[2]
| Solvent System (v/v) | Basic Modifier | Expected Rf Range | Observations & Recommendations |
| Hexane:Ethyl Acetate (9:1) | 0.5% TEA | 0.1 - 0.25 | Good starting point. If Rf is too low, increase EtOAc content. |
| Hexane:Ethyl Acetate (8:2) | 0.5% TEA | 0.25 - 0.4 | Often an ideal range for column separation. Provides good resolution.[2] |
| Hexane:Ethyl Acetate (7:3) | 0.5% TEA | 0.4 - 0.6 | May elute too quickly, leading to poor separation from non-polar impurities.[2] |
| Dichloromethane:Methanol (98:2) | 0.5% TEA | 0.2 - 0.35 | A good alternative if separation is poor in Hexane/EtOAc. |
Experimental Protocol: Flash Column Chromatography
This protocol provides a general procedure for the purification of 5-bromo-2-ethynyl-4-methylpyridine using flash column chromatography on silica gel with a basic modifier.
1. Preparation of the Slurry:
-
In a beaker, measure the required amount of silica gel (typically 50-100 times the weight of your crude material).
-
Add the initial, least polar mobile phase (e.g., 9:1 Hexane:Ethyl Acetate with 0.5% Triethylamine) to the silica gel to create a slurry that has the consistency of a milkshake.
-
Stir the slurry gently with a glass rod to dislodge any trapped air bubbles.
2. Packing the Column:
-
Ensure the column's stopcock is closed and place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand (approx. 1 cm).[4]
-
Carefully pour the silica gel slurry into the column. Tap the side of the column gently to ensure even packing and remove any air pockets.
-
Add another thin layer of sand on top of the packed silica gel to prevent disruption during solvent addition.
-
Open the stopcock and drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
3. Loading the Sample:
-
Dry Loading (Recommended): Dissolve your crude material in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel (a few times the mass of your sample) to this solution. Evaporate the solvent completely to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[2]
-
Wet Loading: Dissolve the crude sample in the absolute minimum amount of the mobile phase. Using a pipette, carefully add the solution dropwise to the top of the column, allowing it to absorb fully into the silica bed before adding more.[2]
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the column, filling the space above the stationary phase.
-
Open the stopcock and begin eluting the column, applying pressure (flash chromatography) to achieve a steady flow rate.
-
Collect the eluent in a series of numbered test tubes or flasks.
-
Monitor the separation by spotting fractions onto a TLC plate and visualizing under a UV lamp.
-
Once the desired product has completely eluted, you can increase the solvent polarity (e.g., to 7:3 Hexane:EtOAc) to flush out any remaining, more polar impurities.
5. Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified 5-bromo-2-ethynyl-4-methylpyridine.
Visualization: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in column chromatography.
References
- Benchchem.
- Benchchem.
- University of Rochester, Department of Chemistry.
- Avanti Research.
- Electronic Supplementary Information (ESI)
- TROUBLESHOOTING GUIDE.
- ResearchGate.
- Arkivoc. Synthesis of novel pyridine and pyrimidine derivatives as potential inhibitors of HIV-1 reverse transcriptase using palladium.
- The Royal Society of Chemistry.
- Benchchem.
- University of Victoria, Department of Chemistry.
- ResearchGate.
- Chemistry of 4-[(4-bromophenyl)
- NINGBO INNO PHARMCHEM CO.,LTD. Mastering Synthesis: Key Considerations for 5-Bromo-2-chloro-4-methylpyridine Production.
- Guidechem. What is the synthesis method of 5-Bromo-2-methylpyridine? - FAQ.
- Sigma-Aldrich.
- Google Patents.
- LOCKSS. A PRACTICAL SYNTHESIS OF 2-SUBSTITUTED 5-BROMOINDOLES.
- Google Patents. CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
- Sigma-Aldrich. 5-Bromo-2-ethoxy-4-methylpyridine | 610279-04-4.
- Benchchem.
- Wiley-VCH.
- Phenomenex. GC Column Troubleshooting Guide.
- Supelco.
- MilliporeSigma.
- MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Chromatography [chem.rochester.edu]
- 8. uhmreactiondynamics.org [uhmreactiondynamics.org]
- 9. rsc.org [rsc.org]
Technical Support Center: Stability and Handling of Ethynylpyridines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with terminal alkynes on pyridine rings. This guide is designed to provide in-depth technical assistance for the stability issues you may encounter during your experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, grounded in established scientific principles and field-proven insights.
Introduction: The Unique Challenges of Ethynylpyridines
Ethynylpyridines are invaluable building blocks in medicinal chemistry and materials science, offering a versatile scaffold for creating complex molecular architectures through reactions like Sonogashira coupling and click chemistry.[1][2] However, the juxtaposition of a basic pyridine nitrogen and a reactive terminal alkyne presents a unique set of stability challenges. This guide will help you navigate these challenges, ensuring the integrity of your materials and the success of your experiments.
Part 1: Troubleshooting Guide
This section addresses specific issues you might encounter during synthesis, workup, and purification.
Scenario 1: Sonogashira Coupling Reactions
Question: My Sonogashira reaction with an ethynylpyridine is failing or giving very low yields. What should I investigate first?
Answer:
When a Sonogashira reaction underperforms, a systematic check of your reagents and conditions is crucial. The most common culprits are related to the catalyst system and the reaction environment.[3][4]
Initial Checks:
-
Catalyst Integrity:
-
Palladium Catalyst: Palladium(0) catalysts like Pd(PPh₃)₄ are sensitive to air and moisture. If your catalyst has been stored improperly, it may have decomposed. The formation of a black precipitate ("palladium black") is a visual indicator of catalyst decomposition.[4][5] It's recommended to use a fresh batch or a more stable Pd(II) precatalyst like PdCl₂(PPh₃)₂.
-
Copper(I) Co-catalyst: Copper(I) salts can oxidize over time. Use a fresh, high-purity source of Cu(I), such as CuI.
-
-
Reaction Atmosphere:
-
The Sonogashira reaction, especially the copper-catalyzed variant, is highly sensitive to oxygen. Oxygen promotes the oxidative homocoupling of the terminal alkyne (Glaser-Hay coupling), which is a major side reaction.[6]
-
Solution: Ensure a strictly inert atmosphere (argon or nitrogen) by thoroughly degassing all solvents and reagents using techniques like freeze-pump-thaw cycles or by sparging with an inert gas.[3]
-
-
Solvent and Base Purity:
Workflow for Troubleshooting Low Yield in Sonogashira Coupling
Caption: Troubleshooting workflow for low or no product yield.
Question: I'm observing a significant amount of a dimeric by-product from my ethynylpyridine. How can I minimize this?
Answer:
The formation of a 1,3-diyne from the coupling of two terminal alkyne molecules is a common and wasteful side reaction known as Glaser-Hay coupling.[6][7] This is particularly prevalent in copper-catalyzed reactions.
Strategies to Minimize Homocoupling:
| Strategy | Rationale |
| Strictly Inert Atmosphere | Oxygen is a key promoter of the oxidative homocoupling pathway. Thoroughly degassing all components is critical. |
| Slow Addition of Alkyne | Adding the ethynylpyridine slowly to the reaction mixture keeps its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction. |
| Reduce Cu(I) Loading | Use the minimum effective amount of the copper co-catalyst. In some cases, as little as 0.1 mol% can be effective. |
| Switch to a Copper-Free Protocol | Copper-free Sonogashira protocols have been developed specifically to avoid the Glaser-Hay side reaction and are particularly effective for less reactive halides.[6] |
Scenario 2: Purification and Storage
Question: My purified ethynylpyridine is turning dark and/or I see a precipitate forming during storage. What is happening and how can I prevent it?
Answer:
The darkening of color and formation of precipitates are common signs of degradation, likely due to oligomerization or polymerization.[1][7] Ethynylpyridines, especially 2-ethynylpyridine, are prone to spontaneous polymerization, which can be initiated by trace impurities, light, or heat.[8][9][10][11][12]
Degradation Pathway: Polymerization of 2-Ethynylpyridine
Caption: Acid- or electrophile-initiated polymerization pathway.
Best Practices for Storage and Handling:
-
Atmosphere: Store neat or in solution under an inert atmosphere (argon or nitrogen) to prevent oxidative degradation.[7]
-
Temperature: Store at low temperatures. For long-term storage, -20°C is recommended.[13][14][15] For short-term use, refrigeration at 2-8°C is often sufficient.[1]
-
Light: Protect from light by using amber vials or by wrapping the container in foil.[7][15]
-
Purity: Ensure the compound is free from residual acid, base, or metal catalysts from the synthesis, as these can promote degradation.[7]
-
Handling: Before opening a refrigerated or frozen vial, allow it to warm to room temperature to prevent condensation of atmospheric moisture into the sample.[15][16]
Visual Cues of Decomposition:
-
Color Change: A change from a colorless or pale yellow solid/liquid to a darker brown or reddish-brown color.[1]
-
Precipitate Formation: The appearance of insoluble material, indicating polymerization or oligomerization.
-
Spectroscopic Changes: In an IR spectrum, the disappearance or significant reduction of the characteristic C≡C-H stretch (around 3300 cm⁻¹). In an NMR spectrum, the disappearance of the acetylenic proton signal.
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the inherent stability of ethynylpyridines.
Question: How does the position of the nitrogen atom (2-, 3-, or 4-) affect the stability of the ethynylpyridine?
Answer:
The position of the electron-withdrawing nitrogen atom significantly influences the electronic properties and, consequently, the stability and reactivity of the ethynylpyridine isomer.
| Isomer | Electronic Effects & Stability Profile |
| 2-Ethynylpyridine | The nitrogen is in close proximity to the alkyne, exerting a strong inductive effect. This isomer is particularly susceptible to uncatalyzed polymerization, especially upon quaternization of the nitrogen, as the positive charge strongly activates the adjacent triple bond.[5][9][10] |
| 3-Ethynylpyridine | The nitrogen atom is meta to the ethynyl group. Its electron-withdrawing inductive effect is weaker at this position, and resonance effects that would activate the alkyne are absent. This generally makes 3-ethynylpyridine more stable and less prone to spontaneous polymerization compared to the 2- and 4-isomers.[17][18] |
| 4-Ethynylpyridine | The nitrogen is para to the alkyne. It exerts a strong electron-withdrawing inductive and resonance effect. While this activates the pyridine ring for other reactions, the alkyne itself is less prone to the specific self-polymerization mechanism seen in the 2-isomer. However, its reactivity in coupling reactions is generally high.[1][17] |
In general, the order of thermal stability and resistance to self-polymerization can be considered as: 3-ethynylpyridine > 4-ethynylpyridine > 2-ethynylpyridine .
Question: How do acidic or basic conditions affect the stability of terminal ethynylpyridines?
Answer:
Both acidic and basic conditions can lead to the degradation of ethynylpyridines, but through different mechanisms.
-
Acidic Conditions (pH < 5): The pyridine nitrogen is basic and will be protonated in acidic media, forming a pyridinium salt. This protonation significantly increases the electrophilicity of the alkyne, making it highly susceptible to nucleophilic attack. For example, in the presence of hydrohalic acids (HCl, HBr), this leads to hydrohalogenation of the triple bond.[7] This reactivity means that workups involving strong acids should be performed with caution, at low temperatures, and for short durations.
-
Basic Conditions (pH > 8): While the terminal alkyne proton is weakly acidic (pKa ≈ 25), strong bases can deprotonate it to form an acetylide. This is the desired outcome in many coupling reactions. However, in the absence of a suitable electrophile, the resulting acetylide can be unstable. More importantly, certain complex pyridine-containing molecules can undergo base-catalyzed hydrolysis or other degradation pathways.[19] It is also critical to avoid heavy metal salts (e.g., copper, silver) in basic or neutral solutions, as this can lead to the formation of explosive metal acetylides.[7][20]
Question: What are the primary safety hazards associated with handling ethynylpyridines?
Answer:
The most significant and acute hazard is the formation of explosive heavy metal acetylides .
Safety Warning:
Terminal alkynes react with heavy metal ions, particularly copper(I), silver(I), and mercury(II) , to form shock-sensitive and potentially explosive acetylides.[7][20]
Precautions:
-
NEVER use copper, silver, or mercury spatulas or allow solutions of ethynylpyridines to come into contact with these metals or their salts, especially under neutral or basic conditions.
-
Avoid using brass fittings in reaction setups, as it is a copper alloy.
-
During workup, if copper catalysts were used, ensure they are fully removed. Quenching the reaction and filtering through a pad of celite is a common procedure.[3]
-
For disposal, do not mix ethynylpyridine waste with waste streams containing heavy metal salts.[3] Collect in a dedicated, properly labeled hazardous waste container.[3][21]
Other hazards include flammability and potential toxicity, which are common to many organic reagents. Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).[7][22]
References
- "Common pitfalls in the handling of terminal alkynes". BenchChem. 2025.
- "Troubleshooting guide for Sonogashira coupling failures". BenchChem. 2025.
- Gal, Y.-S., et al. (1999). "SYNTHESIS AND ELECTRO-OPTICAL PROPERTIES OF POLY(2-ETHYNYLPYRIDINIUMTOSYLATE) HAVING PROPAGYL SIDE CHAIN". R Discovery.
- Gal, Y.-S., et al. (2015). "Synthesis and Properties of an Ionic Conjugated Polymer via the Uncatalyzed Polymerization of 2-Ethynylpyridine Using Bromocholine Bromide.". R Discovery.
- Gal, Y.-S., et al. (2015). "A polyacetylene based polyelectrolyte via non-catalyst polymerization of 2-ethynylpyridine and 3,4-dimethoxy benzoyl chloride". Taylor & Francis Online.
- Subramanyam, S., & Blumstein, A. (1992). "Conjugated Ionic Polyacetylenes Spontaneous Polymerization of 2-Ethynyl Pyridine in a Strong Acid". DTIC.
- Kim, J. H., et al. (2022). "A polyacetylene based polyelectrolyte via non-catalyst polymerization of 2-ethynylpyridine and 3,4-dimethoxy benzoyl chloride". Taylor & Francis Online.
- "Troubleshooting low reactivity in Sonogashira coupling reactions". BenchChem. 2025.
- Shishkin, V. N., et al. (2017).
- "Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1". Google Books.
- "2-Ethynylpyridine 98%". Sigma-Aldrich.
- "Prudent Disposal of 1-Acetyl-2-ethynylpyrrolidine: A Step-by-Step Guide for Labor
- "1-, 2-, and 4-ethynylpyrenes in the structure of twisted intercal
- "A Comparative Guide to the Reactivity of Chloromethylpyridine Isomers". BenchChem. 2025.
- "A Comparative Guide to the Reactivity of Halomethyl Pyridines". BenchChem. 2025.
- "A Comparative Guide to the Synthesis of 4-Ethynylpyridine: Established Methods vs. a Novel One-Pot Approach". BenchChem. 2025.
- "Environmental Sample Stability for Pharmaceutical Compound Analysis: Handling and Preservation Recommend
- "Comparison of the Reactivity of the Three Distonic Isomers of the Pyridine Radical Cation Toward Tetrahydrofuran in Solution and in the Gas Phase". PMC.
- "Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry". QM Magic Class.
- Reddit. (2021). "Struggling to make a sonogashira coupling reaction happen". r/Chempros.
- "4-Ethynylpyridine AldrichCPR". Sigma-Aldrich.
- "A Comparative Guide to the Reactivity of Pyridine-2-, 3-, and 4-Sulfon
- "Kinetics of hydrolysis of 4-methoxy-2-[2-hydroxy-3(4-phenyl-1-piperazinyl)]propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine in aqueous solutions". PubMed.
- "4-Ethynylpyridine hydrochloride solid, 97%". MilliporeSigma.
- "SAFETY D
- "3-Ethynylpyridine | 2510-23-8". Tokyo Chemical Industry Co., Ltd..
- "Guidelines: Handling and Disposal of Chemicals". Purdue Engineering.
- "Incompatible Chemicals". Risk Management and Safety, Princeton University.
- "Lewis acid c
- "Lewis Acid Stability in Extreme Reaction Conditions".
- "A Lewis basicity scale in dichloromethane for amines and common nonprotogenic solvents using a zinc(II) Schiff-base complex as reference Lewis acid.". Semantic Scholar.
- "Handling and Storage Guidelines for Peptides and Proteins". MilliporeSigma.
- "Thermodynamic Treatments of Lewis Basicity".
- "Electronic nature of pyridine and its deactivation via Lewis acid.".
- "All Kinds of Reactivity: Recent Breakthroughs in Metal-C
- "Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Str
- "4-Ethynylpyridine | 2510-22-7". ChemScene.
- "GUIDANCE DOCUMENT ON DISPOSAL OF EXPIRED/ UNUSED DRUGS".
- "Incompatible chemical list". University of St. Andrews.
- "OPERATING PROCEDURE NO.
- "Reagent storage conditions". Lumiprobe.
- "Use of 5-Ethynyl-2′-deoxyuridine, (EdU)". Environment, Health & Safety, University of Wisconsin-Madison.
- "Synthesis and Properties of an Ionic Polyacetylene Derivative from the In situ Quaternization Polymerization of 2-Ethynylpyridine Using 1-(Bromoacetyl)pyrene | Request PDF".
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 1-, 2-, and 4-ethynylpyrenes in the structure of twisted intercalating nucleic acids: structure, thermal stability, and fluorescence relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Organometallic HyperTextBook: Alkyne Complexes [ilpi.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. ehs.wisc.edu [ehs.wisc.edu]
- 12. Comparison of the Reactivity of the Three Distonic Isomers of the Pyridine Radical Cation Toward Tetrahydrofuran in Solution and in the Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Environmental Sample Stability for Pharmaceutical Compound Analysis: Handling and Preservation Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. lumiprobe.com [lumiprobe.com]
- 16. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 21. engineering.purdue.edu [engineering.purdue.edu]
- 22. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Technical Support Center: Solubilization Strategies for 5-bromo-2-ethynyl-4-methylpyridine
Welcome to the Application Scientist Support Center. Working with halogenated alkyne-pyridine derivatives like 5-bromo-2-ethynyl-4-methylpyridine presents significant aqueous solubility challenges[1]. This compound is highly hydrophobic due to its lipophilic methyl group, polarizable bromine atom, and rigid ethynyl spacer[1].
This guide provides field-proven, self-validating protocols to overcome these solubility barriers, whether you are conducting green chemistry cross-couplings or preparing formulations for biological assays.
Diagnostic Decision Matrix
Decision matrix for selecting the optimal solubilization strategy based on downstream applications.
Troubleshooting FAQs
Q: Why does 5-bromo-2-ethynyl-4-methylpyridine crash out of my aqueous buffer even when I lower the pH? A: While the pyridine nitrogen can theoretically be protonated to form a more soluble pyridinium salt, the electron-withdrawing nature of the bromine and ethynyl groups significantly lowers its pKa[1]. Protonating this specific derivative requires highly acidic conditions (pH < 3), which are often incompatible with biological targets or sensitive transition-metal catalysts. Therefore, pH adjustment alone is insufficient; you must alter the solvent's dielectric constant or encapsulate the molecule.
Q: I am performing an aqueous Sonogashira cross-coupling. How can I keep the compound in solution without using 50% DMF? A: Transitioning to micellar catalysis using the designer surfactant TPGS-750-M is the optimal solution[2]. TPGS-750-M spontaneously forms ~50 nm nanomicelles in water[3]. These micelles feature a lipophilic Vitamin E core that readily encapsulates hydrophobic substrates like 5-bromo-2-ethynyl-4-methylpyridine, allowing cross-coupling reactions to proceed at room temperature in a >95% aqueous environment[4].
Q: I need to test this compound in a cell-based assay where organic solvents are toxic. What is the best approach? A: Utilize host-guest complexation with 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)[5]. Cyclodextrins possess a hydrophilic exterior and a hydrophobic cavity[5]. The hydrophobic pyridine ring of your compound will partition into this cavity, forming a water-soluble inclusion complex that masks the compound's hydrophobicity without requiring cytotoxic co-solvents[5].
Quantitative Data: Strategy Comparison
To aid in experimental design, the following table summarizes the expected solubility enhancement factors and mechanistic trade-offs for each approach.
| Solubilization Strategy | Mechanism of Action | Typical Solubility Enhancement | Best Use Case | Key Limitation |
| Co-Solvency (PEG-400) | Disrupts water-water H-bonds, lowers dielectric constant[6]. | 10x to 50x | Early-stage screening, formulations tolerating organics. | High concentrations (>10%) can cause osmotic stress in cells[6]. |
| Micellar Catalysis (TPGS-750-M) | Encapsulates substrate in a lipophilic α-tocopherol nanoreactor[2]. | >1000x (Effective localized concentration) | Aqueous cross-coupling (Suzuki, Sonogashira), Click chemistry[4]. | Not suitable for biological assays due to surfactant properties. |
| Cyclodextrin (HP-β-CD) | Non-covalent inclusion complexation within hydrophobic cavity[5]. | 5x to 20x | In vivo/In vitro biological assays requiring 100% aqueous media[5]. | Complexation equilibrium may reduce the free fraction of the drug[6]. |
Validated Experimental Protocols
Protocol A: Aqueous Cross-Coupling via Micellar Catalysis
Self-assembly and substrate encapsulation in TPGS-750-M micellar catalysis.
Causality & Design: Traditional organic solvents dissolve both catalyst and substrate homogeneously. In micellar catalysis, TPGS-750-M acts as a phase-transfer agent, creating a highly concentrated lipophilic environment (the micelle core) within the bulk water[2]. This proximity effect drastically accelerates reaction kinetics at room temperature[4].
Step-by-Step Methodology:
-
Surfactant Preparation: Dissolve TPGS-750-M in degassed HPLC-grade water to a final concentration of 2% (w/w).
-
Validation Check: The solution should appear slightly opaque but uniform. Dynamic Light Scattering (DLS) can confirm micelle sizes of ~50 nm[2].
-
-
Substrate Addition: Add 5-bromo-2-ethynyl-4-methylpyridine (1.0 equiv) and your coupling partner (e.g., an aryl iodide for Sonogashira) directly to the 2% TPGS-750-M solution.
-
Catalyst Loading: Add the Palladium catalyst (e.g., PdCl2(Amphos), 2 mol%) and a mild base (e.g., Et3N, 3.0 equiv).
-
Reaction: Stir vigorously (≥1000 rpm) at room temperature.
-
Causality: High shear stirring is critical to ensure continuous dynamic exchange of substrates and products between the micelles and the aqueous phase[3].
-
-
Extraction: Once complete (monitor via TLC/LCMS), extract the product using a minimal amount of ethyl acetate. The TPGS-750-M remains in the aqueous phase and can often be recycled[2].
Protocol B: Host-Guest Complexation with HP-β-CD
Causality & Design: The encapsulation of the hydrophobic 5-bromo-2-ethynyl-4-methylpyridine into the cyclodextrin cavity is a thermodynamically favorable but kinetically slow process. The water molecules inside the cavity must be displaced by the hydrophobic guest[5].
Step-by-Step Methodology:
-
Preparation: Weigh 100 mg of HP-β-CD and dissolve in 1 mL of deionized water to create a 10% (w/v) stock solution.
-
Validation Check: The solution must be completely optically clear.
-
-
Addition: Add 5 mg of 5-bromo-2-ethynyl-4-methylpyridine to the HP-β-CD solution. The mixture will initially be a heterogeneous suspension.
-
Equilibration: Sonicate the suspension for 30 minutes at 25°C, followed by continuous shaking at 100 rpm for 24 to 48 hours.
-
Causality: Vigorous, prolonged shaking provides the activation energy necessary to overcome the hydration shell barrier and achieve equilibrium complexation[5].
-
-
Filtration: Pass the suspension through a 0.45 µm PTFE syringe filter to remove any uncomplexed, crystalline compound.
-
Validation: Analyze the clear filtrate via UV-Vis spectroscopy or HPLC against a known standard curve to quantify the exact solubilized concentration of the inclusion complex.
References
1.[1] Title: 5-Bromo-2-ethynyl-4-methylpyridine | C8H6BrN | CID 165653922 Source: nih.gov URL:
2.[5] Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: nih.gov URL:
3.[2] Title: TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature Source: nih.gov URL:
4.[3] Title: Bridging the gap between transition metal- and bio-catalysis via aqueous micellar catalysis Source: nih.gov URL:
5.[6] Title: The Solubility–Permeability Interplay When Using Cosolvents for Solubilization Source: acs.org URL:
6.[4] Title: TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature | The Journal of Organic Chemistry Source: acs.org URL:
Sources
- 1. 5-Bromo-2-ethynyl-4-methylpyridine | C8H6BrN | CID 165653922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bridging the gap between transition metal- and bio-catalysis via aqueous micellar catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Comprehensive Guide to the 1H NMR Analysis of 5-bromo-2-ethynyl-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. Among these, substituted pyridines form a cornerstone of many pharmaceutical agents and functional materials. This guide provides an in-depth analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-bromo-2-ethynyl-4-methylpyridine, a molecule of interest in synthetic chemistry.
This document moves beyond a simple data report, offering a comparative analysis grounded in the fundamental principles of NMR spectroscopy. We will dissect the expected spectrum, rationalize the influence of each substituent on the proton chemical shifts and coupling constants, and provide a robust experimental protocol for acquiring high-quality data.
The Structural Landscape: Predicting the ¹H NMR Spectrum
The structure of 5-bromo-2-ethynyl-4-methylpyridine presents a fascinating case for ¹H NMR analysis. The pyridine ring, with its inherent aromaticity and the nitrogen's electron-withdrawing nature, is further modulated by three distinct substituents: a bromine atom, an ethynyl group, and a methyl group. Each of these imparts a unique electronic and steric influence, resulting in a predictable yet nuanced ¹H NMR spectrum.
Based on the analysis of substituent effects and data from similar compounds, we can predict the chemical shifts (δ) and coupling patterns for the three distinct protons in 5-bromo-2-ethynyl-4-methylpyridine.
dot graph "5-bromo-2-ethynyl-4-methylpyridine" { layout=neato; node [shape=plaintext]; edge [style=invis];
}
Figure 1. Structure of 5-bromo-2-ethynyl-4-methylpyridine with proton labeling.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-3 | ~ 7.5 - 7.7 | s | - | 1H |
| H-6 | ~ 8.4 - 8.6 | s | - | 1H |
| -CH₃ | ~ 2.4 - 2.6 | s | - | 3H |
| -C≡CH | ~ 3.2 - 3.4 | s | - | 1H |
Rationale for Predicted Chemical Shifts: A Substituent-Level Analysis
The predicted chemical shifts are derived from the foundational principles of NMR and by drawing comparisons with structurally related molecules.
-
Pyridine Ring Protons (H-3 and H-6): In an unsubstituted pyridine, the α-protons (adjacent to N) are the most deshielded, followed by the γ-proton, and then the β-protons. In our target molecule, the protons at positions 3 and 6 are of interest.
-
H-6: This proton is at an α-position relative to the nitrogen, leading to a significant downfield shift. The presence of the electron-withdrawing bromine at the adjacent C-5 position will further deshield this proton. Therefore, a chemical shift in the range of 8.4-8.6 ppm is anticipated.
-
H-3: This proton is at a β-position. The ethynyl group at C-2, being sp-hybridized, exerts an anisotropic effect that can be deshielding. The methyl group at C-4 is weakly electron-donating, which would cause a slight upfield shift. The net effect is a predicted chemical shift around 7.5-7.7 ppm.
-
-
Methyl Protons (-CH₃): The methyl group attached to an aromatic ring typically resonates between 2.3 and 2.5 ppm.[1] Given its position on the pyridine ring, a slightly more downfield shift to around 2.4-2.6 ppm is expected due to the ring's overall electron-withdrawing character.[2]
-
Ethynyl Proton (-C≡CH): The proton of a terminal alkyne typically appears in the range of 2.0-3.0 ppm. The magnetic anisotropy of the triple bond creates a shielding cone along the bond axis, resulting in a relatively upfield chemical shift compared to vinylic or aromatic protons.[3][4] Its attachment to the electron-withdrawing pyridine ring will likely shift it to the lower end of this range, around 3.2-3.4 ppm.
Coupling Constants: Due to the substitution pattern, no vicinal or meta coupling is expected between the remaining ring protons (H-3 and H-6). Therefore, both are predicted to appear as singlets. Similarly, the methyl and ethynyl protons will also be singlets as there are no adjacent protons to couple with.
Comparative Analysis with Simpler Pyridine Derivatives
To build confidence in our predictions, it is instructive to compare the expected spectrum of 5-bromo-2-ethynyl-4-methylpyridine with the known ¹H NMR data of its simpler analogues.
| Compound | H-2 (ppm) | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) | H-6 (ppm) | -CH₃ (ppm) |
| 4-Methylpyridine | 8.46 | 7.10 | - | 7.10 | 8.46 | 2.35 |
| 5-Bromopyridine | 8.68 | 7.85 | 8.21 | - | 8.68 | - |
| 2-Ethynylpyridine[5] | - | 7.45 | 7.75 | 7.25 | 8.55 | - |
This comparison highlights the electronic effects of the substituents. The electron-donating methyl group in 4-methylpyridine shields the ring protons, shifting them upfield compared to pyridine. Conversely, the electron-withdrawing bromine in 5-bromopyridine and the ethynyl group in 2-ethynylpyridine deshield the ring protons. The predicted shifts for our target molecule are a logical combination of these individual effects.
Experimental Protocol for ¹H NMR Analysis
Acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural elucidation. The following protocol provides a standardized procedure.
Figure 2. Workflow for ¹H NMR analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of solid 5-bromo-2-ethynyl-4-methylpyridine.[6][7][8]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a small vial.[7][9] Ensure the sample is fully dissolved; any particulate matter can degrade spectral quality.[6][9]
-
Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. If necessary, filter the solution through a small plug of glass wool to remove any solids.[6]
-
For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added.[7]
-
Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.[8]
-
-
NMR Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's sample holder.
-
Lock the spectrometer on the deuterium signal of the solvent. This ensures the stability of the magnetic field during the experiment.[7]
-
Shim the magnetic field to optimize its homogeneity across the sample. This process minimizes peak broadening and distortion.[6]
-
Set the appropriate acquisition parameters, including the number of scans, relaxation delay, and spectral width. For a routine ¹H spectrum of this concentration, 8 to 16 scans should be sufficient.
-
-
Data Processing and Interpretation:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.
-
Integrate the area under each peak to determine the relative number of protons giving rise to each signal.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign each signal to the corresponding protons in the molecule.
-
Conclusion
The ¹H NMR spectrum of 5-bromo-2-ethynyl-4-methylpyridine is a rich source of structural information. Through a careful analysis of chemical shifts and coupling patterns, and by drawing comparisons with related compounds, a confident and unambiguous structural assignment can be made. The provided experimental protocol offers a robust framework for obtaining high-quality data, which is the foundation of any reliable spectroscopic analysis. This guide serves as a valuable resource for researchers working with this and similar substituted pyridine scaffolds, facilitating their synthetic and drug development endeavors.
References
-
Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. [Link]
-
Taylor & Francis Online. 1H NMR Spectra of Substituted Aminopyridines: Spectroscopy Letters. [Link]
-
SpringerLink. Excellent correlation between substituent constants and pyridinium N-methyl chemical shifts. [Link]
-
Michigan State University, Max T. Rogers NMR Facility. Sample Preparation. [Link]
-
University College London, Faculty of Mathematical & Physical Sciences. Sample Preparation. [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
Sborník prací. NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. [Link]
-
ResearchGate. A conventional one-dimensional 1 H NMR spectrum of... [Link]
-
AIP Publishing. Proton Chemical Shifts of the γ‐Substituted Pyridines. [Link]
-
PubChem. 2-Amino-5-bromopyridine. [Link]
-
Semantic Scholar. Table 4 from Proton chemical shifts in NMR. Part 16. Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group. [Link]
-
ResearchGate. An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines: A Historical and Retrospective View of the Data. [Link]
-
Modgraph. Proton Chemical Shifts in NMR. Part 16 1, Proton chemical shifts in acetylenes and the anisotropic and steric effects of the ace. [Link]
-
ResearchGate. ¹H chemical shifts of the Methyl groups in 1, 2, 5, and 6 in... [Link]
-
SpectraBase. 4-Methylpyridine - Optional[1H NMR] - Spectrum. [Link]
-
ResearchGate. 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,... [Link]
-
Royal Society of Chemistry. Proton chemical shifts in NMR. Part 16. 1 Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group. [Link]
-
DTIC. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]
-
National Institutes of Health. Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. [Link]
-
ResearchGate. ¹H NMR of (ethynyl)benzene 1 k, and (ethynyl‐d)benzene 2 k in DMSO‐d6 at 400 MHz. [Link]
-
ACS Publications. 4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. [Link]
-
ResearchGate. Table 1 1H NMR (400MHz, pyridine-d5, 363K) 1-heptaacetate. [Link]
-
Canadian Science Publishing. An investigation of the 1H nmr isotropic shifts for some methyl-substituted bipyridine complexes with Ni(II) and Co(II). [Link]
-
PubChemLite. 5-bromo-2-ethynyl-4-methylpyridine (C8H6BrN). [Link]
-
Iowa State University, Chemical Instrumentation Facility. NMR Coupling Constants. [Link]
-
ACS Publications. Long-range carbon-13-proton coupling constants. I. Cyanopyridines. [Link]
-
Royal Society of Chemistry. Supporting Information. [Link]
-
Royal Society of Chemistry. Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. [Link]
-
ACS Publications. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. [Link]
-
Scilit. The relative signs of the proton coupling constants in the pyridine ring—the N.M.R. spectrum of 2,2'-dipyridine. [Link]
-
MDPI. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]
-
ACD/Labs. NMR Prediction. [Link]
-
N
NMR predictor for organic compounds using statistical tools. [Link] -
University of Puget Sound. Coupling constants for 1H and 13C NMR. [Link]
-
NIST WebBook. 2-Ethynyl pyridine. [Link]
-
NMRDB. Predict all NMR spectra. [Link]
Sources
- 1. 4-Methylpyridine(108-89-4) 1H NMR spectrum [chemicalbook.com]
- 2. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 3. modgraph.co.uk [modgraph.co.uk]
- 4. Proton chemical shifts in NMR. Part 16.1 Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. 2-Ethynyl pyridine [webbook.nist.gov]
- 6. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 9. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]
13C NMR Spectrum Data for 5-Bromo-2-ethynyl-4-methylpyridine: A Comparative Guide for Orthogonal Cross-Coupling Scaffolds
Executive Summary
In modern drug discovery and complex heteroaryl synthesis, the selection of bifunctional building blocks dictates the efficiency of the entire synthetic workflow. 5-Bromo-2-ethynyl-4-methylpyridine (BEMP) [1] has emerged as a highly versatile scaffold, enabling orthogonal cross-coupling reactions without the need for intermediate protection/deprotection steps.
This guide provides an objective performance comparison between BEMP and traditional alternative scaffolds—specifically 2,5-dibromo-4-methylpyridine (DBMP) and 5-bromo-2-iodo-4-methylpyridine (BIMP). By leveraging high-resolution
Part 1: Structural Profiling & C NMR Causality
Understanding the
-
C5 (C-Br): The carbon attached to the bromine atom is significantly shielded (~120.0 ppm) due to the heavy-atom effect. Because this is a quaternary carbon lacking attached protons, it relies entirely on chemical shift anisotropy and spin-rotation for relaxation rather than dipole-dipole interactions. This results in exceptionally long longitudinal relaxation times (
)[3]. -
C2 (C-Alkyne): Deshielded (~142.0 ppm) relative to an unsubstituted pyridine carbon, driven by the electron-withdrawing nature of the
-hybridized alkyne group. -
Alkyne Carbons (-C≡CH): The internal alkyne carbon resonates at ~82.5 ppm, while the terminal carbon appears at ~77.0 ppm. These shifts are highly sensitive to their electronic environment and serve as excellent indicators for reaction monitoring[2].
Table 1: Comparative C NMR Chemical Shifts (Predicted/Empirical)
Data represents chemical shifts (
| Carbon Position | 5-Bromo-2-ethynyl-4-methylpyridine (The Product) | 2,5-Dibromo-4-methylpyridine (Alternative 1) | 5-Bromo-2-iodo-4-methylpyridine (Alternative 2) |
| C2 | ~142.0 (C-C≡C) | ~140.5 (C-Br) | ~118.0 (C-I) |
| C3 | ~126.5 (CH) | ~128.0 (CH) | ~133.5 (CH) |
| C4 | ~148.5 (C-CH | ~150.0 (C-CH | ~149.5 (C-CH |
| C5 | ~120.0 (C-Br) | ~119.5 (C-Br) | ~120.5 (C-Br) |
| C6 | ~151.0 (CH) | ~150.5 (CH) | ~151.5 (CH) |
| Alkyne (Internal) | ~82.5 (C≡) | N/A | N/A |
| Alkyne (Terminal) | ~77.0 (CH) | N/A | N/A |
| Methyl | ~22.0 (CH | ~22.5 (CH | ~22.5 (CH |
Part 2: Performance Comparison: Chemoselectivity in Workflows
When synthesizing complex kinase inhibitors or advanced materials, researchers must choose a starting scaffold that minimizes side reactions.
1. 5-Bromo-2-ethynyl-4-methylpyridine (BEMP - The Product):
BEMP features a pre-installed terminal alkyne. In a Sonogashira coupling with an exogenous aryl iodide, the terminal alkyne reacts exclusively. The C5-Br bond remains completely inert under standard Pd/Cu catalysis at room temperature. This perfect orthogonality allows for a clean, sequential Sonogashira
2. 2,5-Dibromo-4-methylpyridine (DBMP - Alternative 1): Attempting to install an alkyne onto DBMP via Sonogashira coupling presents severe regioselectivity challenges. While the C2-Br is slightly more reactive due to its proximity to the electron-withdrawing nitrogen, the C5-Br is also highly reactive. This inevitably leads to a statistical mixture of 2-substituted, 5-substituted, and 2,5-bis-substituted products, resulting in massive yield losses during chromatographic purification.
3. 5-Bromo-2-iodo-4-methylpyridine (BIMP - Alternative 2): BIMP offers excellent chemoselectivity (Iodine undergoes oxidative addition much faster than Bromine). However, if the target requires an ethynyl linker, using BIMP necessitates coupling with a protected alkyne (e.g., TMS-acetylene) followed by a mandatory TBAF deprotection step. BEMP bypasses these two synthetic steps entirely, saving time and reducing solvent waste.
Part 3: Experimental Methodology
The following protocols are designed as self-validating systems, ensuring that researchers can definitively confirm the success of their transformations using NMR causality.
Protocol A: Self-Validating C NMR Acquisition for Bromoazaheterocycles
To prevent the "disappearance" of quaternary carbons (C2, C4, C5) in the spectrum, specific acquisition parameters must be utilized to account for the unique relaxation dynamics of bromoheterocycles[3].
-
Sample Preparation: Dissolve 30-50 mg of the pyridine derivative in 0.6 mL of CDCl
(containing 0.03% v/v TMS as an internal standard). -
Probe Tuning: Tune and match the NMR probe specifically for the
C frequency to maximize the signal-to-noise ratio for the low-abundance C nuclei. -
Relaxation Delay (
): Set the relaxation delay to 2.5 seconds . Causality: The heavy bromine atom at C5 restricts local molecular tumbling and lacks attached protons for dipole-dipole relaxation. A standard 1-second delay will artificially suppress the C5-Br and C2-alkyne signals, leading to inaccurate structural assignments. -
Acquisition: Acquire a minimum of 1024 scans with a spectral width of 0 to 220 ppm.
Protocol B: Chemoselective Sonogashira Coupling using BEMP
This protocol selectively functionalizes the alkyne while preserving the C5-Br bond for downstream use.
-
Preparation: In an oven-dried Schlenk flask, combine BEMP (1.0 equiv) and the target Aryl Iodide (1.05 equiv). Causality: Using an aryl iodide ensures the exogenous halide is far more reactive toward oxidative addition than the C5-Br of BEMP, preventing BEMP self-coupling.
-
Catalyst Loading: Add Pd(PPh
) (5 mol%) and CuI (10 mol%). -
Solvent: Evacuate and backfill the flask with N
(3x). Add degassed THF (0.2 M) and anhydrous Triethylamine (3.0 equiv). -
Reaction: Stir at room temperature for 4-6 hours.
-
Self-Validation via NMR: Extract an aliquot, perform a mini-workup, and acquire a
C NMR spectrum. The reaction is deemed complete when the terminal alkyne carbon peak at ~77.0 ppm disappears , and a new internal alkyne carbon peak emerges at ~88.0 - 92.0 ppm [2]. The C5-Br peak at ~120.0 ppm must remain intact.
Part 4: Workflow Visualization
The following diagram illustrates the logical superiority of the pre-installed alkyne scaffold (BEMP) over the dual-halide scaffold (DBMP) in generating pure intermediates.
Figure 1: Orthogonal cross-coupling workflow comparing the chemoselectivity of BEMP versus DBMP.
References
-
5-Bromo-2-ethynyl-4-methylpyridine | C8H6BrN | CID 165653922. National Center for Biotechnology Information (PubChem). URL:[Link]
-
Interpretation of the Longitudinal 13C Nuclear Spin Relaxation and Chemical Shift Data for Five Bromoazaheterocycles. ACS Publications / Concepts in Magnetic Resonance. URL:[Link]
-
Intramolecular Halogen Bonding in Solution: 15N, 13C, and 19F NMR Studies of Temperature and Solvent Effects. Missouri State University (BearWorks). URL: [Link]
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation of 5-bromo-2-ethynyl-4-methylpyridine
Abstract
This technical guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation patterns of 5-bromo-2-ethynyl-4-methylpyridine, a substituted heterocyclic compound of interest in synthetic chemistry and drug development. By dissecting its structure into the pyridine core, bromo, ethynyl, and methyl substituents, we can forecast a series of characteristic fragmentation pathways. This guide contrasts the predicted fragmentation of the title compound with that of its structural analogues, 2-ethynyl-4-methylpyridine and 5-bromo-4-methylpyridine, to objectively demonstrate the influence of each functional group on the fragmentation cascade. This comparative approach, supported by established mass spectrometry principles, provides researchers with a robust framework for the structural elucidation and unambiguous identification of this and related molecules. A detailed experimental protocol for acquiring high-quality mass spectra via Gas Chromatography-Mass Spectrometry (GC-MS) is also presented.
Introduction and Physicochemical Profile
5-bromo-2-ethynyl-4-methylpyridine is a multifunctional pyridine derivative. The presence of a bromine atom, an ethynyl group, and a methyl group on the pyridine core creates a unique electronic environment and a predictable, yet complex, fragmentation behavior under mass spectrometric analysis. Understanding these fragmentation pathways is essential for confirming its identity in reaction mixtures, assessing its purity, and characterizing its metabolites in drug development workflows.[1] Mass spectrometry, particularly with a hard ionization technique like Electron Ionization (EI), provides a reproducible "fingerprint" of a molecule through its fragmentation pattern.[2][3][4]
The key physicochemical properties of the target compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₆BrN | [5] |
| Monoisotopic Mass | 194.9684 g/mol | [5] |
| IUPAC Name | 5-bromo-2-ethynyl-4-methylpyridine | [5] |
| InChIKey | QVDUJJWPASZWAH-UHFFFAOYSA-N | [5] |
| SMILES | CC1=CC(=NC=C1Br)C#C | [5] |
Predicted Fragmentation Pathways of 5-bromo-2-ethynyl-4-methylpyridine
Upon electron ionization at a standard 70 eV, the 5-bromo-2-ethynyl-4-methylpyridine molecule is expected to form an energetically unstable molecular ion (M•+) that subsequently undergoes a series of fragmentation events to yield more stable daughter ions.[3]
The Molecular Ion (M•+)
A hallmark of a bromine-containing compound is the presence of a distinct isotopic pattern for any fragment containing the bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (~50.7% and 49.3%, respectively).[1] This results in a characteristic pair of peaks (M•+ and [M+2]•+) separated by 2 m/z units with a relative intensity ratio of approximately 1:1.[6] For the title compound, the molecular ion region will exhibit prominent peaks at m/z 195 (containing ⁷⁹Br) and m/z 197 (containing ⁸¹Br).
Primary Fragmentation Mechanisms
The primary fragmentation pathways are dictated by the weakest bonds and the formation of the most stable resulting cations and neutral radicals.
-
Loss of a Bromine Radical (•Br): The cleavage of the C-Br bond is a highly favorable fragmentation pathway for aromatic halides.[7][8] This results in the formation of a cation at m/z 116 . This fragment ion will be a singlet peak, as it no longer contains the bromine isotope.
-
Loss of a Methyl Radical (•CH₃): Benzylic-type cleavage leading to the loss of the methyl group is another expected fragmentation.[9][10] This pathway would produce a fragment ion pair at m/z 180/182 , which retains the characteristic 1:1 bromine isotopic signature.
-
Loss of Acetylene (C₂H₂): The expulsion of a neutral acetylene molecule from the ethynyl substituent is a plausible fragmentation route. This would result in an ion pair at m/z 169/171 , which would also retain the bromine atom.
-
Loss of Hydrogen Cyanide (HCN): A characteristic fragmentation of the pyridine ring itself involves rearrangement and elimination of a neutral HCN molecule.[11][12] This would lead to a fragment ion pair at m/z 168/170 .
Summary of Predicted Fragments
The following table summarizes the major predicted fragment ions for 5-bromo-2-ethynyl-4-methylpyridine under EI conditions.
| Predicted m/z | Proposed Ion Structure/Formula | Expected Relative Abundance | Fragmentation Pathway |
| 195/197 | [C₈H₆BrN]•+ | High | Molecular Ion (M•+) |
| 180/182 | [C₇H₃BrN]•+ | Moderate | Loss of a methyl radical (•CH₃) |
| 169/171 | [C₆H₅BrN]•+ | Moderate | Loss of acetylene (C₂H₂) |
| 116 | [C₈H₆N]⁺ | High | Loss of a bromine radical (•Br) |
| 90 | [C₆H₄N]⁺ | Moderate | Sequential loss of •Br and C₂H₂ |
| 89 | [C₇H₅]⁺ | Moderate | Sequential loss of •Br and HCN |
Visualizing the Fragmentation Cascade
The logical flow of the primary fragmentation events can be visualized as follows:
Comparative Analysis with Structural Analogues
To fully appreciate the contribution of each substituent to the mass spectrum, we compare the predicted fragmentation of our target molecule with two simpler analogues.
Analogue 1: 2-Ethynyl-4-methylpyridine
This analogue lacks the bromine atom. Its fragmentation pattern will highlight the roles of the ethynyl and methyl groups on the pyridine core.
-
Molecular Ion (M•+): A strong peak is expected at m/z 117 . There will be no [M+2]•+ peak.
-
Key Fragments:
-
m/z 116: Loss of a hydrogen atom ([M-H]⁺).
-
m/z 91: Loss of acetylene ([M-C₂H₂]⁺).
-
m/z 90: Loss of HCN ([M-HCN]•+).
-
Analogue 2: 5-Bromo-4-methylpyridine
This analogue lacks the ethynyl group, allowing for the isolation of the fragmentation behavior driven by the bromo and methyl substituents.
-
Molecular Ion (M•+): A strong isotopic pair is expected at m/z 171/173 .[10]
-
Key Fragments:
Comparison Summary
| Feature | 5-bromo-2-ethynyl-4-methylpyridine | 2-Ethynyl-4-methylpyridine | 5-Bromo-4-methylpyridine |
| Molecular Ion (m/z) | 195/197 | 117 | 171/173 |
| Bromine Isotope Pattern | Yes | No | Yes |
| Loss of •Br (m/z) | 116 (High abundance) | N/A | 92 (High abundance) |
| Loss of C₂H₂ (m/z) | 169/171 | 91 | N/A |
| Loss of •CH₃ (m/z) | 180/182 | N/A (less likely primary) | 156/158 |
| Loss of HCN (m/z) | 168/170 | 90 | 144/146 |
This comparison clearly demonstrates that the fragmentation pattern of 5-bromo-2-ethynyl-4-methylpyridine is a composite of the behaviors induced by its individual functional groups. The presence of the bromine atom is easily confirmed by the 1:1 isotopic clusters and the characteristic loss of a bromine radical. The ethynyl group introduces a unique fragmentation pathway via the loss of neutral acetylene.
Detailed Experimental Protocol: GC-MS Analysis
The following is a standard protocol for acquiring an electron ionization mass spectrum for the title compound.
Objective: To obtain a high-quality EI mass spectrum of 5-bromo-2-ethynyl-4-methylpyridine to determine its molecular weight and fragmentation pattern.
Materials & Equipment:
-
Purified 5-bromo-2-ethynyl-4-methylpyridine sample.
-
High-purity volatile solvent (e.g., Dichloromethane, Ethyl Acetate).
-
Autosampler vial with a septum cap.
-
Gas Chromatograph-Mass Spectrometer (GC-MS) system.
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution by dissolving approximately 1 mg of the sample in 1 mL of a suitable volatile solvent (e.g., dichloromethane) in a clean vial.[13]
-
Ensure the sample is fully dissolved.
-
Transfer the solution to an autosampler vial for injection.
-
-
Gas Chromatography (GC) Method:
-
GC Column: Use a standard non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 ratio) to avoid overloading the column and detector.
-
Carrier Gas: Helium, with a constant flow rate of 1.0-1.2 mL/min.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 15 °C/min to a final temperature of 280 °C, and hold for 5 minutes.[10]
-
-
Mass Spectrometry (MS) Method:
-
Data Processing:
-
Analyze the resulting Total Ion Chromatogram (TIC) to identify the peak corresponding to 5-bromo-2-ethynyl-4-methylpyridine.
-
Extract the mass spectrum from the apex or average across the chromatographic peak.
-
Analyze the spectrum to identify the molecular ion pair (m/z 195/197) and the key fragment ions as predicted in this guide.
-
Visual Workflow for GC-MS Analysis
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. PubChemLite - 5-bromo-2-ethynyl-4-methylpyridine (C8H6BrN) [pubchemlite.lcsb.uni.lu]
- 6. m.youtube.com [m.youtube.com]
- 7. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. semanticscholar.org [semanticscholar.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Structural Validation of 5-Bromo-2-ethynyl-4-methylpyridine: A Comparative Analytical Guide
For drug development professionals and synthetic chemists, highly functionalized heterocyclic building blocks are the foundation of modern targeted therapeutics. 5-bromo-2-ethynyl-4-methylpyridine ([1]) is a prime example: a bifunctional intermediate armed with an electrophilic bromide for Suzuki/Buchwald-Hartwig couplings and a terminal alkyne for Sonogashira or click chemistry.
However, the presence of three distinct substituents on the pyridine ring introduces a critical analytical challenge: regiochemical validation . Positional isomers (e.g., 5-bromo-4-ethynyl-2-methylpyridine) exhibit nearly identical 1D
This guide objectively compares two distinct analytical workflows for validating this intermediate: Benchtop NMR (80 MHz) paired with GC-MS versus High-Field NMR (600 MHz) paired with LC-HRMS .
The Analytical Dilemma: Routine QA vs. De Novo Elucidation
When validating halogenated alkynylpyridines, the chosen analytical workflow must answer two questions: Is the compound pure? and Are the substituents in the exact stated positions?
Workflow A: Benchtop NMR (80 MHz) + GC-MS
Benchtop NMR systems have democratized access to rapid purity screening, allowing chemists to monitor reactions directly in the fume hood without the cryogenic overhead of superconducting magnets ([2]). When paired with GC-MS, this workflow is highly cost-effective.
-
The Limitation: While 80 MHz is sufficient to verify the presence of the alkyne and methyl protons, the lack of spectral dispersion makes resolving long-range carbon-proton couplings (
, ) in 2D HMBC experiments practically impossible. Furthermore, the high thermal energy of a GC inlet (typically 250 °C) combined with hard Electron Ionization (70 eV) can induce thermal degradation or Glaser coupling of the terminal alkyne before it reaches the detector.
Workflow B: High-Field NMR (600 MHz) + LC-HRMS
For absolute structural elucidation, high-field NMR is non-negotiable. The enhanced sensitivity of a 600 MHz cryoprobe allows for rapid acquisition of 2D HMBC and NOESY spectra, which map the quaternary carbons (C2, C4, C5) to their adjacent protons.
-
The Advantage: LC-HRMS operates at near-ambient temperatures, preserving the thermolabile alkyne. Soft Electrospray Ionization (ESI) yields an intact molecular ion
, while the Time-of-Flight (TOF) analyzer provides exact mass measurements (< 2 ppm error), definitively proving the elemental composition ([3]).
Workflow comparison for validating halogenated pyridine intermediates.
Quantitative Performance Comparison
The table below summarizes the technical performance of both analytical workflows when applied specifically to 5-bromo-2-ethynyl-4-methylpyridine.
| Analytical Metric | Workflow A: Benchtop NMR + GC-MS | Workflow B: High-Field NMR + LC-HRMS |
| Primary Use Case | Routine QA/QC, Rapid Purity Screening | De Novo Structural Elucidation, Patent Filing |
| Mass Accuracy | Nominal (~0.1 Da error) | Exact (< 2.0 ppm error) |
| Ionization Method | Hard (70 eV EI) - High Fragmentation | Soft (ESI) - Intact Molecular Ion |
| Alkyne Stability | Low (Risk of thermal degradation in GC inlet) | High (Ambient LC separation) |
| NMR Dispersion | Low (Susceptible to aromatic signal overlap) | High (Baseline resolution of long-range couplings) |
| Regiochemical Proof | Inconclusive (1D relies on chemical shifts) | Absolute (2D HMBC maps quaternary carbons) |
| Analysis Time | < 15 minutes | 1 - 4 hours (including 2D acquisitions) |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . This means the experimental parameters inherently contain internal controls to prove the data is free from instrumental artifacts.
Protocol 1: Regiochemical Mapping via 600 MHz NMR
Causality: In 5-bromo-2-ethynyl-4-methylpyridine, the H-3 and H-6 protons appear as singlets due to their para relationship. 1D NMR cannot definitively prove which singlet is adjacent to the bromine versus the alkyne. We must use a 2D HMBC experiment to observe the
-
Sample Preparation: Dissolve 5.0 mg of the analyte in 600 µL of CDCl
containing 0.03% v/v Tetramethylsilane (TMS). -
1D
H Acquisition (Self-Validating Integration):-
Acquire 16 scans with a 30° pulse angle.
-
Crucial Step: Set the relaxation delay (D1) to 10 seconds. Why? Terminal alkynes lack nearby protons for efficient dipole-dipole relaxation, resulting in remarkably long
relaxation times (>5 seconds). A 10s delay ensures complete magnetization recovery. If the integration of the alkyne proton is exactly 1.00 relative to the methyl group (3.00), the system self-validates that no partial saturation has occurred.
-
-
2D HMBC Acquisition: Set up a
H- C HMBC optimized for long-range couplings ( Hz). The observation of a cross-peak between the methyl protons (~2.4 ppm) and the highly deshielded C5 carbon confirms the methyl group is at C4, directly adjacent to the bromine.
Logical convergence of 2D NMR and HRMS data for regiochemical assignment.
Protocol 2: Exact Mass Confirmation via LC-ESI-HRMS
Causality: To avoid the thermal degradation risks associated with GC-MS ([4]), LC-HRMS is utilized. The presence of Bromine provides a built-in validation mechanism due to its unique isotopic signature (
-
Sample Preparation: Dilute the compound to 1 µg/mL in LC-MS grade Methanol:Water (50:50) containing 0.1% Formic Acid to promote protonation.
-
Chromatography: Inject 1 µL onto a C18 column (2.1 x 50 mm, 1.7 µm). Run a rapid gradient from 5% to 95% organic over 5 minutes at a flow rate of 0.4 mL/min.
-
Ionization & Lock Mass (Self-Validating Accuracy):
-
Operate the ESI source in positive mode.
-
Crucial Step: Infuse Leucine Enkephalin (
= 556.2771) as a continuous orthogonal lock mass. Why? TOF mass analyzers are susceptible to thermal drift. The lock mass continuously recalibrates the instrument during the run, guaranteeing mass accuracy < 2 ppm.
-
-
Data Interpretation: Extract the chromatogram for the theoretical
ions. You must observe two co-eluting peaks at exactly m/z 195.9756 ( Br) and m/z 197.9736 ( Br). An observed intensity ratio of ~1.02 for these two peaks mathematically self-validates the presence of exactly one bromine atom on the intact pyridine ring.
Conclusion
While Benchtop NMR and GC-MS offer unparalleled speed and cost-efficiency for routine purity checks, they fall short when de novo structural proof is required for complex, multi-substituted heterocycles. For 5-bromo-2-ethynyl-4-methylpyridine, the combination of High-Field 2D NMR and LC-HRMS is the only workflow capable of providing the absolute regiochemical certainty required for rigorous drug development and patent applications.
References
-
National Center for Biotechnology Information (PubChem) - 5-Bromo-2-ethynyl-4-methylpyridine | C8H6BrN | CID 165653922. Available at:[Link]
-
Oxford Instruments - High-field to Benchtop NMR Spectroscopy - Part 1. Available at:[Link]
-
Emery Pharma - LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry. Available at:[Link]
-
Arome Science - GC-MS vs LC-MS: How to Choose for Metabolomics Research. Available at:[Link]
Sources
A Researcher's Guide to the Infrared Spectroscopy of 5-bromo-2-ethynyl-4-methylpyridine
An In-depth Analysis and Comparative Guide to Vibrational Mode Assignment
This technical guide provides a comprehensive analysis of the key infrared (IR) spectroscopic features of 5-bromo-2-ethynyl-4-methylpyridine, a highly functionalized heterocyclic compound relevant in medicinal chemistry and materials science. As direct experimental spectra for this specific molecule are not widely published, this guide synthesizes data from structurally related analogues and foundational spectroscopic principles to predict and interpret its vibrational spectrum. We will compare its expected features with those of 2-ethynylpyridine, 4-methylpyridine, and other substituted pyridines to provide a robust framework for its characterization.
This guide is intended for researchers and drug development professionals who rely on spectroscopic methods for structural elucidation and quality control. We will delve into the causality behind peak assignments, provide a detailed experimental protocol for data acquisition, and present data in a comparative format for enhanced clarity.
Core Principles and Molecular Structure
Infrared spectroscopy probes the vibrational transitions within a molecule. When exposed to infrared radiation, specific bonds and functional groups absorb energy at characteristic frequencies, causing them to stretch or bend. An IR spectrum, a plot of transmittance versus wavenumber (cm⁻¹), serves as a unique molecular "fingerprint."
The structure of 5-bromo-2-ethynyl-4-methylpyridine combines several key functional groups on a pyridine core, each with distinct vibrational modes:
-
Terminal Alkyne (-C≡C-H): This group is highly diagnostic in IR spectroscopy.
-
Substituted Pyridine Ring: The aromatic system gives rise to characteristic stretching and bending vibrations.
-
Methyl Group (-CH₃): Provides signals for aliphatic C-H bonds.
-
Bromo Substituent (-Br): The C-Br bond vibration occurs at lower frequencies.
Analyzing the expected peaks from these individual components allows for a detailed prediction of the overall spectrum.
Predicted IR Spectrum: A Region-by-Region Analysis
The IR spectrum can be logically divided into key regions where specific vibrations are expected to appear.
The Diagnostic High-Frequency Region (4000 cm⁻¹ - 2500 cm⁻¹)
This region is dominated by X-H stretching vibrations and is often the most straightforward to interpret.
-
≡C-H Stretch (Terminal Alkyne): The most prominent feature for 5-bromo-2-ethynyl-4-methylpyridine is expected to be a sharp, strong absorption band around 3330-3270 cm⁻¹ .[1][2] This peak is characteristic of the C-H bond where the carbon is sp-hybridized and is a definitive indicator of a terminal alkyne.[3][4] Its sharp nature distinguishes it from the broader O-H or N-H bands that can appear in this region.
-
Aromatic C-H Stretch: Weaker bands corresponding to the C-H stretches of the pyridine ring are predicted to occur in the 3100-3000 cm⁻¹ range.[5][6] Substituted pyridines typically show multiple weak to medium absorptions in this area.[7]
-
Aliphatic C-H Stretch: Just below the 3000 cm⁻¹ dividing line, absorptions from the methyl (-CH₃) group's symmetric and asymmetric stretches will appear between 2960-2850 cm⁻¹ .[3]
The Triple Bond Region (2500 cm⁻¹ - 2000 cm⁻¹)
This area of the spectrum is often sparsely populated, making any peak that appears here highly diagnostic.[4]
-
C≡C Stretch (Alkyne): A weak to medium, sharp absorption is expected in the 2260-2100 cm⁻¹ range due to the carbon-carbon triple bond stretch.[1][2] While this peak can sometimes be very weak, its presence in this "quiet" region is a strong confirmation of the ethynyl group.[4][8]
The Fingerprint Region (1650 cm⁻¹ - 600 cm⁻¹)
This complex region contains a wealth of structural information from skeletal vibrations, bending modes, and other complex molecular motions.
-
Pyridine Ring C=C and C=N Stretches: Like benzene, the pyridine ring has several characteristic stretching vibrations. A series of medium to strong bands are expected between approximately 1610 cm⁻¹ and 1430 cm⁻¹ .[9] For comparison, 4-methylpyridine exhibits strong absorptions in this area. The substitution pattern of 5-bromo-2-ethynyl-4-methylpyridine will influence the precise position and intensity of these bands.
-
Methyl C-H Bending: The methyl group will exhibit characteristic bending vibrations. An asymmetric bend is expected around 1450 cm⁻¹ , and a symmetric "umbrella" mode bend is expected near 1375 cm⁻¹ .
-
Aromatic C-H Bending: Out-of-plane (OOP) C-H bending vibrations for the substituted pyridine ring typically appear as strong bands in the 900-700 cm⁻¹ region. The specific pattern of these bands can sometimes provide information about the substitution on the ring.[5]
-
C-Br Stretch: The carbon-bromine stretching vibration is expected at lower frequencies, typically in the 700-500 cm⁻¹ range. Assigning this peak can be challenging as it falls within the lower end of the fingerprint region where other vibrations may overlap.
Comparative Analysis: Predicting the Spectrum
To refine our predictions, we can compare the expected spectrum with known data from simpler, related molecules. While an experimental spectrum for the target molecule is unavailable, data for its core components provide excellent benchmarks.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) for 5-bromo-2-ethynyl-4-methylpyridine | 2-Ethynylpyridine | 4-Methylpyridine | Notes |
| ≡C-H Stretch | ~3300 (Strong, Sharp) | Yes | No | Definitive peak for the terminal alkyne functionality.[1][2][3][4] |
| Aromatic C-H Stretch | ~3050 (Medium-Weak) | Yes | Yes | Characteristic of the pyridine ring protons.[5][6] |
| Aliphatic C-H Stretch | ~2950 (Medium) | No | Yes | Arises from the methyl group substituent.[3] |
| C≡C Stretch | ~2150 (Weak-Medium, Sharp) | Yes | No | Confirms the presence of the alkyne triple bond.[1][2] |
| Ring C=C, C=N Stretches | 1610-1430 (Multiple, Strong) | Yes | Yes | Complex series of bands influenced by all substituents.[9] |
| -CH₃ Bending | ~1450, ~1375 (Medium) | No | Yes | Characteristic bending modes of the methyl group. |
| C-Br Stretch | < 700 (Weak-Medium) | No | No | Located in the low-frequency fingerprint region. |
Experimental Protocol: Acquiring High-Quality FT-IR Data
The following protocol details the standard procedure for analyzing a solid sample like 5-bromo-2-ethynyl-4-methylpyridine using the KBr pellet transmission method.[6][10]
Objective: To obtain a high-resolution mid-IR (4000-400 cm⁻¹) spectrum of the solid sample.
Materials & Equipment:
-
5-bromo-2-ethynyl-4-methylpyridine (1-2 mg)
-
Spectroscopic grade Potassium Bromide (KBr), desiccated (100-200 mg)
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
Fourier-Transform Infrared (FT-IR) Spectrometer
Procedure:
-
Background Spectrum: Ensure the spectrometer's sample compartment is empty and clean. Run a background scan to record the atmospheric H₂O and CO₂ profile. This will be automatically subtracted from the sample spectrum.
-
Sample Preparation:
-
Place approximately 100-200 mg of dry KBr powder into the agate mortar.[10]
-
Add 1-2 mg of the 5-bromo-2-ethynyl-4-methylpyridine sample.
-
Gently grind the two components together with the pestle for several minutes until a fine, homogeneous powder is obtained.[6] Uniform mixing is critical to reduce light scattering and produce a quality spectrum.
-
-
Pellet Formation:
-
Transfer a small amount of the powdered mixture into the pellet die.
-
Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent pellet.
-
-
Data Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder within the FT-IR spectrometer.
-
Acquire the sample spectrum. A typical acquisition involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing: The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum. Label the significant peaks for analysis.
Visualization of Key Concepts
Visual aids are crucial for understanding experimental workflows and molecular properties.
Caption: Workflow for FT-IR spectroscopic analysis of a solid sample.
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. jir.mewaruniversity.org [jir.mewaruniversity.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. chimia.ch [chimia.ch]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Analytical Differentiation of 5-Bromo-2-ethynyl-4-methylpyridine from Its Structural Isomers: A Comprehensive Guide
Executive Summary
In pharmaceutical development and materials science, the precise identification of positional isomers is non-negotiable. 5-bromo-2-ethynyl-4-methylpyridine (C₈H₆BrN) is a highly functionalized heterocyclic scaffold. Differentiating this target molecule from its structural isomers—such as 2-bromo-5-ethynyl-4-methylpyridine or 3-bromo-2-ethynyl-4-methylpyridine—requires a robust, orthogonal analytical strategy.
This guide objectively compares the capabilities of Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) for absolute structural elucidation. By anchoring experimental workflows in the theoretical causality of electronic substituent effects, this document provides a self-validating framework for isomer differentiation.
Structural Isomerism: The Theoretical Framework
To differentiate pyridine isomers, one must understand how substituents perturb the local magnetic environment. The introduction of an electronegative nitrogen atom to the aromatic ring significantly differentiates its physicochemical properties from benzene[1].
The chemical shifts of the pyridine ring protons are dictated by three primary factors:
-
Inductive Effects: The highly electronegative nitrogen atom and the bromine substituent withdraw electron density, heavily deshielding adjacent protons (shifting them downfield)[1].
-
Resonance Effects: The methyl group acts as a weak electron-donating group (EDG), slightly shielding adjacent positions.
-
Magnetic Anisotropy: The linear ethynyl (-C≡CH) group possesses a strong diamagnetic anisotropic cylinder, which uniquely alters the chemical shift of spatially proximate protons.
Logical flow of substituent electronic effects dictating NMR chemical shifts.
Analytical Differentiation Strategy
¹H NMR: Splitting Patterns as Primary Filters
Quantitative NMR (qNMR) is a superior, primary analytical method for determining the absolute purity and identity of substituted pyridine isomers without requiring physical separation[2].
-
The Target (5-bromo-2-ethynyl-4-methylpyridine): The protons are located at the C3 and C6 positions. Because they are para to each other, they do not exhibit observable scalar coupling (J < 1 Hz). The spectrum will show two distinct singlets . The H6 proton, flanked by the nitrogen and the bromine atom, will be highly deshielded (~8.6 ppm).
-
Isomer B (3-bromo-2-ethynyl-4-methylpyridine): The protons are located at the C5 and C6 positions. They will exhibit strong ortho-coupling (³J ≈ 5.0 Hz), appearing as two doublets . This splitting pattern provides immediate, unambiguous differentiation[3].
2D HMBC: Quaternary Carbon Mapping
Differentiating the target from Isomer A (2-bromo-5-ethynyl-4-methylpyridine) is more challenging. Both molecules possess protons at C3 and C6, yielding two singlets. To resolve this, Heteronuclear Multiple Bond Correlation (HMBC) is required to map two- and three-bond correlations (²J_CH and ³J_CH) to the quaternary carbons[4].
In the target molecule, the H6 proton will show a strong ³J correlation to the C4 carbon and the C5 carbon (which bears the bromine atom). In Isomer A, the H6 proton will correlate to the C5 carbon bearing the ethynyl group, drastically altering the observed ¹³C chemical shift of that cross-peak.
Step-by-step NMR decision tree for differentiating pyridine structural isomers.
Data Presentation & Modality Comparison
Table 1: Predictive ¹H NMR Signatures for C₈H₆BrN Isomers
| Compound | Pyridine Protons | Multiplicity | Expected J-Coupling | Distinguishing Feature |
| 5-bromo-2-ethynyl-4-methylpyridine (Target) | H3, H6 | Two Singlets | N/A (para) | H6 highly deshielded by adjacent N and Br. |
| 2-bromo-5-ethynyl-4-methylpyridine | H3, H6 | Two Singlets | N/A (para) | H6 deshielded by N and Ethynyl; requires HMBC. |
| 3-bromo-2-ethynyl-4-methylpyridine | H5, H6 | Two Doublets | ³J ≈ 5.0 Hz (ortho) | Immediate structural confirmation via splitting. |
Table 2: Comparison of Analytical Modalities
| Technique | Primary Utility | Isomer Differentiation Capability | Limitations |
| 1D ¹H / ¹³C NMR | Absolute quantification & basic connectivity[2]. | High (via splitting patterns). | Struggles with para-substituted isomers without 2D data. |
| 2D HMBC NMR | Quaternary carbon mapping[4]. | Definitive (Maps exact substituent locations). | Requires higher sample concentration and longer acquisition. |
| GC-MS | Purity & molecular weight confirmation. | Moderate (Relies on retention time differences)[3]. | Exact mass (m/z 195/197) is identical across all isomers. |
Experimental Protocols (Self-Validating Workflows)
To ensure maximum trustworthiness and reproducibility, the following protocols incorporate internal self-validation steps.
Protocol A: High-Resolution qNMR and HMBC Acquisition
-
Sample Preparation: Dissolve ~15 mg of the analyte in 0.6 mL of CDCl₃. Add a precisely weighed amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) for absolute quantification[2].
-
Pulse Angle Calibration: Accurately calibrate the 90° pulse angle for the specific sample matrix to ensure maximum signal-to-noise ratio.
-
T₁ Relaxation Calibration (Self-Validation): Perform an inversion-recovery experiment to determine the longest longitudinal relaxation time (T₁) of the signals of interest.
-
1D ¹H Acquisition: Set the relaxation delay (d1) to at least 5 × T₁ to ensure complete magnetization recovery between scans. This is a critical parameter for accurate quantification[2].
-
2D HMBC Acquisition: Optimize the long-range coupling delay for ³J_CH = 8 Hz. Acquire with a minimum of 128 t1 increments to ensure sufficient resolution of the closely clustered quaternary carbons of the pyridine ring.
Protocol B: Orthogonal GC-MS Validation
While GC-MS cannot definitively assign positional isomers based on mass alone (due to identical m/z 195/197 isotopic clusters), it validates sample purity and separates isomers based on boiling point and dipole moment[3].
-
Instrument Setup: Utilize a non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Temperature Gradient: Initial hold at 80°C for 2 min, ramp at 15°C/min to 280°C, and hold for 5 min.
-
System Suitability (Self-Validation): Run a solvent blank prior to the sample to ensure no column bleed interferes with the m/z 195/197 (M⁺) isotopic cluster characteristic of the monobrominated species.
-
Analysis: Compare the retention times of the sample against known, pure reference standards of the isomers.
References
-
Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. National Institutes of Health (NIH).[Link]
-
Identification of Regioisomers in a Series of N-Substituted Pyridin-4-yl Imidazole Derivatives by Regiospecific Synthesis, GC/MS, and 1H NMR. American Chemical Society (ACS).[Link]
Sources
Comprehensive Safety and Disposal Protocol for 5-Bromo-2-ethynyl-4-methylpyridine
As a Senior Application Scientist, I recognize that handling highly functionalized building blocks requires more than just following a generic safety data sheet. 5-bromo-2-ethynyl-4-methylpyridine (CAS: 2751621-37-9) is a critical intermediate used in advanced drug development, particularly for orthogonal functionalization via Sonogashira cross-coupling and CuAAC "click" chemistry.
However, the specific combination of its functional groups—a systemically toxic pyridine ring, a reactive terminal alkyne, and a heavy halogen (bromine)—creates a complex physicochemical profile. This guide provides the mechanistic causality behind its handling procedures and outlines a self-validating, RCRA-compliant disposal workflow to ensure absolute laboratory safety and environmental stewardship.
Chemical Profiling & Hazard Causality
To safely manage this compound, we must first deconstruct its molecular architecture and understand how each moiety dictates our operational and disposal strategies.
| Property / Feature | Data / Classification | Mechanistic Implication for Safety & Disposal |
| CAS Number | 2751621-37-9 | Unique identifier required for hazardous waste manifesting and SDS tracking. |
| Molecular Formula | C8H6BrN | High nitrogen and bromine content dictates specialized high-temperature incineration to prevent toxic byproducts. |
| Pyridine Core | Toxic, Basic | Pyridine derivatives are central nervous system depressants and can cause hepatic (liver) and renal damage upon systemic exposure[1]. |
| Bromine Substituent | Halogenated Organic | Classifies the material as a halogenated waste. Low-temperature combustion generates highly toxic polybrominated dibenzodioxins (PBDDs)[2]. |
| Ethynyl Group | Terminal Alkyne | Electron-rich and potentially reactive; can oxidize violently if exposed to strong oxidizing agents or concentrated acids. |
| Waste Classification | Halogenated Waste (RCRA) | Must be strictly segregated from non-halogenated solvent streams to comply with EPA regulations[3]. |
Operational Safety & Handling Workflow
Every protocol in the laboratory must be a self-validating system. This means engineering controls and procedural checks are built into the workflow to prevent progression if a critical safety parameter fails.
Step-by-Step Handling Methodology
-
Pre-Operation Verification: Before opening the reagent, verify that the chemical fume hood is operating with a minimum face velocity of 100 fpm. Causality: Pyridine derivatives have low odor thresholds and pose severe inhalation risks; adequate ventilation is the primary defense against systemic absorption[1].
-
Workspace Segregation: Ensure no strong oxidizers (e.g., peroxides, nitric acid) are present in the immediate workspace. Causality: The terminal alkyne is susceptible to rapid, exothermic oxidative cleavage, which can trigger uncontrolled reactions.
-
Material Transfer: Using anti-static spatulas, transfer the required mass into a pre-weighed, dry reaction vessel.
-
Solvent Addition: Dissolve the compound in an appropriate compatible solvent (e.g., anhydrous DMF or THF) before introducing transition metal catalysts. Causality: Dilution acts as a thermal sink, minimizing the risk of localized heating when the alkyne coordinates with metal catalysts (like Pd or Cu during cross-coupling).
Operational workflow for handling 5-bromo-2-ethynyl-4-methylpyridine and spill response.
Mechanistic Basis for Disposal
A common operational failure in laboratories is the improper bulking of chemical waste. Why can't 5-bromo-2-ethynyl-4-methylpyridine be disposed of in standard organic waste?
The presence of the bromine atom fundamentally alters the disposal pathway. Under the EPA's Resource Conservation and Recovery Act (RCRA), halogenated wastes must be strictly segregated[4]. Mixing this compound with non-halogenated solvents (like standard acetone or ethanol waste) exponentially increases disposal costs and introduces severe environmental risks[3].
When halogenated aromatics are incinerated at standard temperatures, they undergo incomplete combustion, leading to the synthesis of polybrominated dibenzodioxins (PBDDs) and polybrominated dibenzofurans (PBDFs)—some of the most toxic synthetic compounds known. Therefore, destruction requires specialized rotary kiln incineration operating at extreme temperatures (820°C to 1600°C) to ensure complete cleavage of the carbon-halogen bonds[5]. Furthermore, the resulting flue gas contains corrosive hydrogen bromide (HBr) and nitrogen oxides (NOx), necessitating advanced alkaline quench mediums and scrubbing systems to neutralize the exhaust[2].
Step-by-Step Disposal & Waste Routing Protocol
To ensure absolute regulatory compliance and safety, follow this self-validating disposal protocol:
Methodology: Waste Segregation & Containment
-
Primary Collection: Transfer all spent reaction mixtures, contaminated solvents, and initial glassware washings containing 5-bromo-2-ethynyl-4-methylpyridine into a designated, chemically compatible waste carboy (e.g., High-Density Polyethylene (HDPE) or PTFE-lined).
-
Strict Segregation: Route this container exclusively to the Halogenated Organic Waste stream. Verify that the container does not contain incompatible mixtures (e.g., no heavy metal oxidizers).
-
Immediate Labeling: Affix a hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly list "5-bromo-2-ethynyl-4-methylpyridine" and have the "Toxic" and "Halogenated" hazard boxes checked.
-
Secondary Containment: Store the waste container in a secondary containment tray within a designated Satellite Accumulation Area (SAA). Ensure the container is kept tightly capped unless actively receiving waste to prevent the volatilization of pyridine bases.
-
Final Transport: Once the container reaches 90% capacity, transfer it to the central hazardous waste accumulation area for pickup by a licensed hazardous waste management vendor capable of high-temperature rotary kiln incineration[5].
Step-by-step waste routing and final destruction pathway for halogenated pyridines.
References
-
Toxicological Profile for Pyridine (Production, Import, Use, and Disposal). Agency for Toxic Substances and Disease Registry (ATSDR), National Institutes of Health (NIH). Available at:[Link]
-
Toxicological Profile for Pyridine (Public Health Statement). Agency for Toxic Substances and Disease Registry (ATSDR), National Institutes of Health (NIH). Available at:[Link]
-
40 CFR § 261.31 - Hazardous wastes from non-specific sources. U.S. Environmental Protection Agency (EPA), eCFR. Available at:[Link]
-
Solvents in the Workplace - How to Determine if They Are Hazardous Waste. U.S. Environmental Protection Agency (EPA). Available at:[Link]
-
Disposal process for halogenated organic material (Patent US4468376A). U.S. Department of Energy, OSTI.GOV. Available at: [Link]
Sources
- 1. PUBLIC HEALTH STATEMENT - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Disposal process for halogenated organic material (Patent) | OSTI.GOV [osti.gov]
- 3. epa.gov [epa.gov]
- 4. eCFR :: 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes [ecfr.gov]
- 5. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
